molecular formula C24H31N5O2 B10758379 CDK2-IN-29

CDK2-IN-29

Cat. No.: B10758379
M. Wt: 421.5 g/mol
InChI Key: AITZHKQVQNLKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDK2-IN-29 is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N-(3-cyclohexyl-4-oxo-2H-indeno[1,2-c]pyrazol-5-yl)acetamide

InChI

InChI=1S/C24H31N5O2/c25-13-15-9-11-29(12-10-15)14-19(30)26-18-8-4-7-17-20(18)24(31)21-22(27-28-23(17)21)16-5-2-1-3-6-16/h4,7-8,15-16H,1-3,5-6,9-14,25H2,(H,26,30)(H,27,28)

InChI Key

AITZHKQVQNLKHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=NN2)C4=C(C3=O)C(=CC=C4)NC(=O)CN5CCC(CC5)CN

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CDK2-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. CDK2-IN-29, also identified as compound 13q in its primary publication, is a potent inhibitor of CDK2 belonging to the indenopyrazole class of compounds. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects. Detailed experimental protocols for key assays and a summary of its inhibitory activity are presented to support further research and development efforts.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the catalytic subunit of the CDK2/cyclin E and CDK2/cyclin A complexes. By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, thereby inducing cell cycle arrest at the G1/S transition and potentially leading to apoptosis. The primary molecular mechanism involves the inhibition of the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry.

CDK2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical CDK2 signaling pathway and the inhibitory action of this compound.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->pRb_E2F hyper-phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK2_IN_29 This compound CDK2_IN_29->CDK2_CyclinE inhibits

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized through biochemical assays. The following table summarizes the available quantitative data.

TargetIC50 (nM)
CDK296
CDK4360
Data from MedChemExpress product page, referencing Yue et al., J Med Chem. 2002.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of CDK2 inhibitors like this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2 kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex

  • Histone H1 as a substrate

  • This compound (dissolved in DMSO)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add inhibitor and kinase mix to plate A->C B Prepare kinase reaction mix (Enzyme, Substrate, Buffer) B->C D Initiate reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop reaction and transfer to filter plate E->F G Wash and dry plate F->G H Measure radioactivity G->H I Calculate IC50 H->I

Caption: Experimental workflow for a radiometric CDK2 kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

  • In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add the kinase reaction mixture containing the CDK2/cyclin complex and Histone H1 to each well.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Dry the plate and measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., a line with known CDK2 dependency)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for pRb Inhibition

Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of Rb.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence substrate and imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against phospho-Rb and total Rb.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Normalize the phospho-Rb signal to the total Rb and loading control signals to determine the extent of inhibition.

Conclusion

This compound is a valuable tool compound for studying the biological roles of CDK2. Its mechanism of action as an ATP-competitive inhibitor leads to cell cycle arrest and provides a basis for its potential as an anti-proliferative agent. The experimental protocols detailed in this guide offer a framework for the further investigation and characterization of this compound and other novel CDK2 inhibitors. Further studies are warranted to establish a more comprehensive kinase selectivity profile and to evaluate its efficacy and safety in in vivo models.

References

Unveiling CDK2-IN-29: A Technical Guide to an Indenopyrazole-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of CDK2-IN-29, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound, also identified as compound 13q in the primary literature, belongs to a novel class of indenopyrazole-based ATP-competitive inhibitors. This document details the quantitative biochemical and cellular activity, outlines the experimental protocols for its characterization, and visualizes the underlying biological pathways and discovery workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, facilitating a clear comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency of this compound

Target Kinase IC50 (nM)
CDK2 96[1][2]

| CDK4 | 360[1][2] |

Table 2: Cellular Activity of this compound

Cell Line Assay Type IC50 (µM)

| HCT116 (Colon Carcinoma) | Proliferation | Data not publicly available |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.

General Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against a panel of protein kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., CDK2/cyclin A, CDK4/cyclin D1)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Time-resolved fluorescence reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, combine the kinase, biotinylated peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add a solution of Europium-labeled anti-phospho-serine/threonine antibody and incubate.

  • After a final wash, add an enhancement solution and measure the time-resolved fluorescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Treat the cells with the compound dilutions and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Equilibrate the plates to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the CDK2 signaling pathway, a typical experimental workflow for inhibitor screening, and the logical progression of the discovery of this compound.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription CDK2 CDK2 Cyclin_E->CDK2 Activates S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Promotes CDK2_IN_29 This compound CDK2_IN_29->CDK2 Inhibits Experimental_Workflow Compound_Library Compound Library (Indenopyrazoles) Biochemical_Screening Biochemical Screening (Kinase Assays) Compound_Library->Biochemical_Screening Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Hit_Identification->SAR_Studies CDK2_IN_29 Lead Compound (this compound) SAR_Studies->CDK2_IN_29 Cell_Based_Assays Cell-Based Assays (Proliferation) CDK2_IN_29->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate Discovery_Logic Hypothesis Hypothesis: Indenopyrazole scaffold can be optimized for CDK2 inhibition. Synthesis Synthesis of a focused library of indenopyrazole analogs. Hypothesis->Synthesis Screening Screening against CDK2 and other relevant kinases. Synthesis->Screening SAR_Analysis Analysis of Structure-Activity Relationships (SAR). Screening->SAR_Analysis Identification Identification of this compound (Compound 13q) with potent and selective activity. SAR_Analysis->Identification Cellular_Evaluation Evaluation in cell-based proliferation assays. Identification->Cellular_Evaluation Confirmation Confirmation of mechanism of action (ATP-competitive inhibition). Identification->Confirmation

References

Unveiling CDK2-IN-29: A Technical Guide to a Pyrazolo[1,5-a]pyrimidine-Based Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of CDK2-IN-29, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols for its characterization. This compound, also identified as Compound 13q, emerges from the pyrazolo[1,5-a]pyrimidine (B1248293) chemical class, a scaffold known for yielding potent kinase inhibitors.

Core Compound Data

This compound is a small molecule inhibitor targeting the ATP-binding pocket of cyclin-dependent kinases. Its primary activity is against CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition.

Parameter Value Target
IC5096 nMCDK2
IC50360 nMCDK4

Table 1: Biochemical Potency of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of CDK2. By occupying the ATP-binding site, it prevents the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (Rb). Inhibition of CDK2 leads to a halt in the cell cycle at the G1/S checkpoint, thereby preventing DNA replication and cell division. The simplified signaling pathway is illustrated below.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb hyper-phosphorylates DNA Replication DNA Replication CDK2->DNA Replication initiates p21/p27 p21/p27 p21/p27->CDK2 inhibits CDK2_IN_29 This compound CDK2_IN_29->CDK2 inhibits

Figure 1: Simplified CDK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used to characterize this compound.

Biochemical Kinase Assay (CDK2 and CDK4)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor.

Objective: To measure the concentration of this compound that inhibits 50% of the enzymatic activity of CDK2 and CDK4.

Materials:

  • Recombinant human CDK2/Cyclin E1 and CDK4/Cyclin D1 enzyme complexes.

  • Histone H1 as a substrate.

  • This compound (Compound 13q).

  • [γ-³²P]ATP.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • 96-well filter plates.

  • Phosphoric acid wash solution.

  • Scintillation counter.

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the respective CDK/cyclin complex, and the substrate (Histone H1).

  • Add the diluted this compound to the wells. A control with DMSO alone is included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare serial dilution of this compound add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_reagents Prepare kinase, substrate, and buffer mix add_reagents Add kinase/substrate mix prep_reagents->add_reagents start_reaction Initiate reaction with [γ-³²P]ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction with phosphoric acid incubation->stop_reaction filter_wash Transfer to filter plate and wash stop_reaction->filter_wash measure_radioactivity Measure radioactivity filter_wash->measure_radioactivity analyze_data Analyze data and calculate IC50 measure_radioactivity->analyze_data

Figure 2: Experimental Workflow for the Biochemical Kinase Assay.
Cell-Based Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50) in a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116).

  • Complete cell culture medium.

  • This compound.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.

Conclusion

This compound is a valuable research tool for studying the biological roles of CDK2 and for the preclinical exploration of CDK2 inhibition as a therapeutic strategy in oncology. Its pyrazolo[1,5-a]pyrimidine core structure represents a promising scaffold for the development of next-generation kinase inhibitors. The data and protocols presented in this guide are intended to facilitate further investigation into the properties and potential applications of this potent CDK2 inhibitor.

Unveiling the Potency and Selectivity of CDK2-IN-29: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitor CDK2-IN-29, focusing on its inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4). This document summarizes the compound's potency, outlines a general experimental protocol for determining IC50 values, and visualizes the intricate signaling pathways of its targets.

Potency Profile of this compound

This compound, also identified as Compound 13q, demonstrates inhibitory activity against cyclin-dependent kinases. Its potency, as defined by the half-maximal inhibitory concentration (IC50), reveals a preferential selectivity for CDK2 over CDK4.

TargetIC50 Value (nM)
CDK296[1]
CDK4360[1]

Table 1: IC50 Values of this compound for CDK2 and CDK4. The data illustrates that this compound is approximately 3.75-fold more potent against CDK2 than CDK4, highlighting its potential as a selective CDK2 inhibitor.

Experimental Protocol: Determination of IC50 Values

The following is a generalized protocol for determining the IC50 value of an inhibitor, such as this compound, using a cell-based assay like the MTT assay. This method measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or other inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette and sterile tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor in complete growth medium to achieve a range of desired concentrations. A vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a blank control (medium only) should be included.

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To better understand the mechanism of action of this compound and the experimental process for its evaluation, the following diagrams are provided.

IC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Inhibitor_Prep Inhibitor Preparation & Serial Dilution Treatment Treatment with Inhibitor Inhibitor_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Crystal Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading Formazan_Solubilization->Absorbance_Reading Data_Normalization Data Normalization to Control Absorbance_Reading->Data_Normalization Dose_Response_Curve Dose-Response Curve Plotting Data_Normalization->Dose_Response_Curve IC50_Calculation IC50 Value Calculation Dose_Response_Curve->IC50_Calculation

Caption: Workflow for IC50 Determination using a Cell-Based Assay.

CDK2_CDK4_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK4 CDK4/6 CyclinD->CDK4 activates Rb_E2F Rb-E2F Complex CDK4->Rb_E2F phosphorylates p16 p16INK4A p16->CDK4 inhibits E2F E2F Rb_E2F->E2F releases pRb p-Rb CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb_E2F hyper-phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication promotes p21_p27 p21/p27 p21_p27->CDK2 inhibits E2F->CyclinE promotes transcription E2F->DNA_Replication drives

Caption: Simplified CDK2/CDK4 Signaling Pathway in Cell Cycle Progression.

Cyclin-dependent kinases are pivotal regulators of the cell cycle.[2][3] In the G1 phase, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6.[4][5] This complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[2] E2F then promotes the transcription of genes necessary for the S phase, including Cyclin E.[2][5] Cyclin E subsequently activates CDK2, which further phosphorylates Rb in a positive feedback loop, leading to a full commitment to cell division and the initiation of DNA replication.[2][3] The activity of these kinases is tightly regulated by CDK inhibitors such as p16INK4A, which specifically inhibits CDK4/6, and p21/p27, which can inhibit the Cyclin E/CDK2 complex.[4][5] Given the roles of CDK2 and CDK4 in cell cycle progression, their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3]

References

The Role of CDK2-IN-29 in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of CDK2-IN-29 (also known as INCB123667), a potent and highly selective inhibitor of CDK2. We will explore its mechanism of action, its effects on cell cycle regulation, and present available quantitative data on its biochemical and cellular activity. Additionally, this guide outlines detailed experimental protocols for key assays relevant to the study of CDK2 inhibitors and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to CDK2 and its Role in the Cell Cycle

The eukaryotic cell cycle is a tightly orchestrated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), in association with their regulatory cyclin subunits, are the master regulators of this process. CDK2, in complex with cyclin E, is instrumental in driving the cell from the G1 (first gap) phase into the S (synthesis) phase, where DNA replication occurs.[1]

The CDK2/cyclin E complex phosphorylates several key substrates, most notably the Retinoblastoma protein (Rb).[2] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby repressing the expression of genes required for S-phase entry. Upon phosphorylation by the CDK2/cyclin E complex, Rb undergoes a conformational change, releasing E2F and allowing the transcription of target genes that initiate DNA synthesis.[3] Subsequently, the CDK2/cyclin A complex is crucial for the progression through the S phase and the transition into the G2 phase.[1]

In many cancers, the CDK2 pathway is hyperactivated, often due to the amplification or overexpression of the CCNE1 gene, which encodes cyclin E1.[4] This leads to uncontrolled cell proliferation and genomic instability. Consequently, the development of selective CDK2 inhibitors has become a promising strategy in oncology.

This compound: A Potent and Selective CDK2 Inhibitor

This compound (INCB123667) is a novel, orally bioavailable small molecule inhibitor of CDK2.[2] Preclinical studies have demonstrated its high potency and selectivity for CDK2 over other cyclin-dependent kinases.

Mechanism of Action

This compound exerts its function by competitively binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates.[5] This inhibition of CDK2 activity leads to the accumulation of hypophosphorylated Rb, which in turn sequesters E2F transcription factors.[2] The net result is a blockage of the G1/S transition, leading to cell cycle arrest and an induction of apoptosis in cancer cells that are dependent on CDK2 activity.[5]

dot

cluster_1 G1/S Transition Cyclin D-CDK4/6 Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb Rb->pRb Cyclin E Cyclin E E2F->Cyclin E promotes transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->Rb phosphorylates pRb->E2F DNA Replication DNA Replication S-Phase Genes->DNA Replication This compound This compound This compound->Cyclin E-CDK2 inhibits

Caption: CDK2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound (INCB123667).

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)Selectivity vs. CDK2/cyclin E1
CDK2/cyclin E10.87-
CDK1/cyclin B1195224-fold
CDK4Inactive>1000-fold
CDK6Inactive>1000-fold
CDK7Inactive>1000-fold
CDK9Inactive>1000-fold
Data sourced from preclinical studies.[2][4]

Table 2: Cellular Activity of this compound in CCNE1-high Cancer Cell Lines

Cell LineCancer TypeEffect
HCC1569Breast Cancer (TNBC)Sensitive to growth inhibition
MDAMB157Breast Cancer (TNBC)Sensitive to growth inhibition
OVCAR3Ovarian CancerInhibition of Rb phosphorylation
Data indicates sensitivity to this compound in cell lines with high CCNE1 expression.[4]

Table 3: In Vivo Efficacy of this compound

ModelTreatmentTumor Growth Inhibition
HCC1569 Xenograft (Breast Cancer)INCB123667 (30 mg/kg)66.5%
HCC1569 Xenograft (Breast Cancer)Palbociclib (75 mg/kg)34%
Comparison of in vivo efficacy in a CCNE1-high breast cancer model.[6]

Table 4: Clinical Trial Data for INCB123667 in Advanced Solid Tumors (Phase 1)

Tumor TypePatient PopulationDosing RegimensOverall Response Rate (ORR)Disease Control Rate (DCR)
Ovarian CancerPlatinum-Resistant50mg BID, 100mg QD, 125mg QD24.3%75.7%
Endometrial CancerAdvanced/Metastatic50mg - 150mg (QD or BID)Partial responses observed-
Preliminary data from a Phase 1 clinical trial (NCT05238922).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CDK2 inhibitors like this compound.

CDK2 Kinase Assay (Biochemical)

This assay quantifies the enzymatic activity of CDK2 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human CDK2/cyclin E1 complex

  • Histone H1 (as substrate)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (or other test inhibitors) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant CDK2/cyclin E1, and Histone H1 substrate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Allow the reaction to proceed at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

dot

cluster_0 Reaction Setup cluster_1 Incubation & Termination cluster_2 Washing & Detection Prepare Reaction Mix Prepare Reaction Mix (Buffer, CDK2/CycE, Histone H1) Add Inhibitor Add this compound (or DMSO) Prepare Reaction Mix->Add Inhibitor Initiate Reaction Add ATP/[γ-³²P]ATP Add Inhibitor->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Spot on P81 Paper Incubate->Stop Reaction Wash Paper Wash with Phosphoric Acid Stop Reaction->Wash Paper Measure Radioactivity Scintillation Counting Wash Paper->Measure Radioactivity Data Analysis Data Analysis Measure Radioactivity->Data Analysis

Caption: Workflow for a CDK2 Kinase Assay.

Cell Proliferation Assay (Cellular)

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., OVCAR3, HCC1569)

  • Complete cell culture medium

  • 96-well plates

  • This compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • At the end of the incubation period, add the CellTiter-Glo® reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with this compound or DMSO for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

dot

cluster_0 Cell Treatment & Harvesting cluster_1 Fixation & Staining cluster_2 Analysis Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Harvest Cells Harvest Cells Treat with Inhibitor->Harvest Cells Fix in Ethanol Fix in Ethanol Harvest Cells->Fix in Ethanol Stain with PI Stain with PI Fix in Ethanol->Stain with PI Flow Cytometry Flow Cytometry Stain with PI->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Western Blot Analysis of Cell Cycle Proteins

This technique is used to assess the levels and phosphorylation status of key cell cycle regulatory proteins after treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-cyclin E, anti-CDK2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or DMSO for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein levels and phosphorylation status.

Conclusion

This compound (INCB123667) is a potent and selective CDK2 inhibitor with a clear mechanism of action centered on the inhibition of Rb phosphorylation and subsequent G1/S cell cycle arrest. Preclinical and early clinical data demonstrate its promising anti-tumor activity, particularly in cancers characterized by high levels of cyclin E1. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other CDK2 inhibitors in both basic research and drug development settings. As our understanding of the intricacies of cell cycle regulation in cancer continues to grow, targeted therapies like this compound hold significant potential for improving patient outcomes.

References

CDK2-IN-29 and its Role in DNA Damage Response Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily active at the G1/S transition and during the S phase. Its dysregulation is a common feature in many cancers, making it a compelling target for therapeutic intervention. CDK2-IN-29, also identified as Compound 13q, is a potent inhibitor of cyclin-dependent kinases. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a particular focus on its interplay with DNA damage response (DDR) pathways. The information presented herein is intended to support research and drug development efforts targeting CDK2.

This compound: Potency and Selectivity

This compound demonstrates significant inhibitory activity against CDK2 and, to a lesser extent, CDK4. The half-maximal inhibitory concentration (IC50) values are crucial for determining the compound's potency and for designing effective in vitro and in vivo experiments.

TargetIC50 (nM)
CDK296[1][2]
CDK4360[1][2]

Core Mechanism of Action: Intersection with the DNA Damage Response

Inhibition of CDK2 by compounds like this compound has profound effects on the cellular response to DNA damage. CDK2 plays a dual role in this context: its activity is required for the proper execution of DNA repair, while its inhibition can also induce DNA damage and activate downstream signaling cascades.

The ATM-p53-p21 Signaling Cascade

Upon DNA damage, the cell activates a complex signaling network to arrest the cell cycle and initiate repair. A key pathway involves the Ataxia Telangiectasia Mutated (ATM) kinase, the tumor suppressor p53, and the CDK inhibitor p21.

When CDK2 is inhibited, it can lead to the accumulation of DNA double-strand breaks (DSBs). This triggers the activation of the ATM kinase, which in turn phosphorylates and activates p53. Activated p53 then transcriptionally upregulates the expression of p21. The p21 protein binds to and inhibits CDK2/Cyclin E and CDK2/Cyclin A complexes, leading to a G1/S phase cell cycle arrest. This provides the cell with time to repair the damaged DNA before entering the S phase.

cluster_0 DNA Damage Induction cluster_1 ATM-p53-p21 Pathway Activation cluster_2 Cell Cycle Arrest This compound This compound DNA_Damage DNA Damage (DSBs) This compound->DNA_Damage induces ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates & activates p21 p21 p53->p21 induces transcription CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits G1_S_Arrest G1/S Phase Arrest CDK2_CyclinE->G1_S_Arrest

This compound induced DNA damage and G1/S arrest pathway.

Role in DNA Double-Strand Break Repair Pathways

CDK2 activity is intricately linked to the two major pathways for repairing DNA double-strand breaks: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

Homologous Recombination (HR)

HR is a high-fidelity repair mechanism that is predominantly active in the S and G2 phases of the cell cycle. CDK2 activity is essential for initiating the resection of DNA ends, a critical step in HR. By phosphorylating key proteins involved in resection, CDK2 promotes the formation of single-stranded DNA overhangs necessary for RAD51 loading and subsequent strand invasion. Therefore, inhibition of CDK2 by this compound is expected to impair HR-mediated repair.

Non-Homologous End Joining (NHEJ)

NHEJ is a more error-prone repair pathway that is active throughout the cell cycle. The role of CDK2 in NHEJ is more complex. While some studies suggest that CDK2 activity can influence the choice between HR and NHEJ, others indicate that NHEJ can proceed in the absence of high CDK2 activity. The cyclin A1-CDK2 complex, in particular, has been shown to activate NHEJ.

cluster_0 DNA Double-Strand Break cluster_1 Repair Pathway Choice cluster_2 Inhibitor Effect DSB DNA Double-Strand Break CDK2_CyclinA CDK2/Cyclin A DSB->CDK2_CyclinA NHEJ Non-Homologous End Joining DSB->NHEJ Resection DNA End Resection CDK2_CyclinA->Resection promotes HR Homologous Recombination Resection->HR leads to This compound This compound This compound->CDK2_CyclinA inhibits

CDK2's role in DNA DSB repair pathway choice.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound to investigate its effects on DNA damage response pathways.

Western Blotting for DDR Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key proteins in the ATM-p53-p21 pathway following treatment with this compound.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known CDK2 dependency)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-p21, anti-CDK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

start Start seed_cells Seed and Treat Cells with this compound start->seed_cells lyse_cells Lyse Cells and Quantify Protein seed_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect end End detect->end

Western Blotting Experimental Workflow.
Immunofluorescence for γH2AX Foci Formation

This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound for the desired duration.

  • Fixation and Permeabilization:

    • Fix cells with 4% PFA for 15 minutes.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Blocking and Staining:

    • Block non-specific binding with blocking solution for 1 hour.

    • Incubate with anti-γH2AX primary antibody for 1-2 hours.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount coverslips onto microscope slides.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus.

Conclusion

This compound is a potent inhibitor of CDK2 that interfaces with the DNA damage response at multiple levels. By inducing DNA damage and modulating key repair pathways, it represents a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for investigating the detailed mechanisms of action of this compound and other CDK2 inhibitors in the context of DNA damage and repair. Further research is warranted to fully elucidate the therapeutic potential of targeting CDK2 in cancers with specific DDR deficiencies.

References

CDK2-IN-29: An In-depth Technical Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDK2-IN-29, also identified as compound 13q in its discovery publication, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This technical guide provides a comprehensive overview of the target protein interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information is intended to support researchers and drug development professionals in their exploration of CDK2 inhibition for therapeutic applications.

Introduction to CDK2 and its Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by the binding of cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for initiating DNA replication, while the CDK2/Cyclin A complex is involved in the progression and completion of the S phase. Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for anticancer drug development.

This compound is a small molecule inhibitor that has demonstrated significant potency against CDK2. Understanding its specific interactions with its primary targets and potential off-targets is crucial for its development as a therapeutic agent.

Quantitative Analysis of this compound Target Interactions

This compound has been evaluated for its inhibitory activity against CDK2 and other kinases. The following table summarizes the available quantitative data.

Target ProteinInhibitory Potency (IC50)
CDK296 nM[1]
CDK4360 nM[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways Modulated by CDK2 Inhibition

Inhibition of CDK2 by this compound disrupts the normal progression of the cell cycle, primarily by arresting cells at the G1/S checkpoint. This is achieved by preventing the phosphorylation of key substrates necessary for DNA replication. One of the most critical substrates of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, keeping E2F in an inactive state and thereby halting cell cycle progression.

CDK2_Rb_Pathway Cyclin D-CDK4/6 Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E-CDK2->Rb hyper-phosphorylates E2F E2F Rb->E2F inhibits pRb pRb S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription This compound This compound This compound->Cyclin E-CDK2 inhibits

CDK2-Rb Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's target interactions.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of this compound Incubation Incubate compound with enzyme and substrate/ATP Compound_Dilution->Incubation Enzyme_Prep Prepare CDK2/Cyclin E enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate (e.g., Histone H1) and ATP Substrate_Prep->Incubation Add_Reagent Add Kinase-Glo® Reagent Incubation->Add_Reagent Read_Signal Read luminescence Add_Reagent->Read_Signal Calculate_IC50 Plot luminescence vs. compound concentration and calculate IC50 Read_Signal->Calculate_IC50

In Vitro Kinase Inhibition Assay Workflow

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex

  • Kinase substrate (e.g., Histone H1)

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration might be 10 µM with 3-fold serial dilutions.

  • Reaction Setup: In a well of a microplate, add the CDK2/Cyclin complex, the kinase substrate, and the test compound (this compound) at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment.

CETSA_Workflow Cell_Treatment Treat cells with This compound or vehicle Heating Heat cell lysates to a range of temperatures Cell_Treatment->Heating Lysis_Centrifugation Lyse cells and centrifuge to separate soluble fraction Heating->Lysis_Centrifugation Protein_Quantification Quantify soluble CDK2 (e.g., by Western Blot or Mass Spectrometry) Lysis_Centrifugation->Protein_Quantification Data_Analysis Plot soluble protein vs. temperature to generate melting curves and determine thermal shift Protein_Quantification->Data_Analysis

Cellular Thermal Shift Assay (CETSA) Workflow

Materials:

  • Cultured cells of interest

  • This compound

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Equipment for heating (e.g., PCR machine)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble CDK2 at each temperature is quantified, typically by Western blotting using a CDK2-specific antibody or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble CDK2 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of the protein.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified recombinant CDK2 protein

  • This compound

  • Dialysis buffer (ensure the buffer for the protein and the compound are identical)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified CDK2 protein against the chosen buffer extensively. Dissolve this compound in the same final dialysis buffer. Degas both solutions before the experiment.

  • Instrument Setup: Load the CDK2 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the this compound solution into the CDK2 solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

This compound is a potent inhibitor of CDK2 with a demonstrated effect on cell cycle progression. The quantitative data and experimental protocols provided in this guide offer a foundational understanding of its target interactions. Further characterization, including comprehensive kinome profiling and quantitative proteomics, would provide a more complete picture of its cellular effects and inform its potential as a therapeutic agent. The methodologies outlined here serve as a robust starting point for researchers and drug developers to further investigate the mechanism of action of this compound and other CDK2 inhibitors.

References

CDK2-IN-29: A Technical Guide to its Role in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. CDK2-IN-29, also known as Compound 13q, is a potent inhibitor of CDK2 that has demonstrated potential in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and its effects on cancer cell proliferation, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Data Summary

Inhibitory Activity of this compound

The primary mechanism of action of this compound is the inhibition of cyclin-dependent kinases. Its inhibitory potency has been quantified against CDK2 and CDK4.

TargetIC50 (nM)
CDK296[1]
CDK4360[1]
Antiproliferative Activity of this compound

The antiproliferative effects of a compound identified as "compound 13q" have been evaluated against a panel of human cancer cell lines. Assuming this is the same molecule as this compound, the following GI50 values were reported:

Cell LineCancer TypeGI50 (µM)
A-549Lung Carcinoma15.47
HeLaCervical Carcinoma5.30
Hep G2Hepatocellular Carcinoma6.15
MCF-7Breast Adenocarcinoma13.39

Experimental Protocols

Synthesis of this compound (Compound 13q)

Detailed synthetic procedures would be extracted from the full text of Yue et al., J Med Chem. 2002 Nov 21;45(24):5233-48, once available.

CDK2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against CDK2.

General Principle: A common method for assessing kinase activity is to measure the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylation is quantified, often using a radioactive label (e.g., ³²P-ATP or ³³P-ATP) or through antibody-based detection methods (e.g., ELISA, Western blot).

Illustrative Protocol (based on typical kinase assay procedures):

  • Reaction Setup: Prepare a reaction mixture containing recombinant human CDK2/cyclin E complex, a suitable substrate (e.g., a histone H1-derived peptide), and ATP in a kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction, often by adding a solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radioactive ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity. This is often a luminescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To determine the antiproliferative effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A-549, HeLa, Hep G2, MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle-treated cells. Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes DNA_Replication DNA Replication G1_S_Transition->DNA_Replication CDK2_IN_29 This compound CDK2_IN_29->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (CDK2, Substrate, Buffer) Start->Prepare_Reaction Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate with ATP Incubate Add_Inhibitor->Initiate_Reaction Terminate_Reaction Terminate Reaction (e.g., with EDTA) Initiate_Reaction->Terminate_Reaction Detect_Signal Detect Phosphorylation Signal Terminate_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro CDK2 kinase inhibition assay.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with this compound (Varying Concentrations) Seed_Cells->Treat_Cells Incubate Incubate for Specified Duration Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate GI50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cancer cell proliferation using the MTT assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CDK2-IN-29 and other notable Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The information presented herein is intended to support research and development efforts in the field of oncology and cell cycle regulation. This document details the biochemical activity of these compounds, outlines experimental protocols for their evaluation, and illustrates their mechanism of action within relevant signaling pathways.

Core Compound: this compound

This compound, also identified as Compound 13q in some literature, is a potent inhibitor of Cyclin-Dependent Kinases (CDKs). Its primary activity is against CDK2, a key regulator of the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a significant target for therapeutic intervention.

Quantitative Bioactivity Data of Selected CDK2 Inhibitors

The following table summarizes the in vitro inhibitory activities of this compound and other well-characterized CDK2 inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

Compound NameCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)Cell-based Assay (Cell Line) GI50/EC50 (nM)Reference
This compound 96[1]-360[1]---MedChemExpress
Roscovitine 700650>100,000---[2]
AT7519 47100--<10HCT-116: 110[2]
PF-07104091 -----OVCAR3 (ovarian): induces tumor reduction[3]
BLU-222 (Cirtociclib) -----KLE, HEC-1-B (endometrial): potent antiproliferative activity[1]
INX-315 -----Effective in CCNE1-amplified and CDK4/6i-resistant models[4]
Compound 8b 0.77----MDA-MB-468 (breast): GI50 available[5]

Key Signaling Pathway: CDK2 in Cell Cycle Progression

CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins and phosphorylation events. The following diagram illustrates the canonical CDK2 activation pathway.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S_transition G1/S Transition Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates pRb_p p-pRb E2F E2F pRb->E2F inhibits CyclinE_Gene Cyclin E Gene (CCNE1) E2F_active Active E2F E2F_active->CyclinE_Gene transcribes CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry promotes CDK_Inhibitors CDK Inhibitors (e.g., p21, p27) CDK_Inhibitors->CyclinD_CDK46 CDK_Inhibitors->CyclinE_CDK2

CDK2 signaling pathway in G1/S phase transition.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of CDK2 inhibitors. Below are protocols for key in vitro assays.

Biochemical Kinase Inhibition Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.[6]

  • Enzyme Preparation: Dilute the CDK2 enzyme to the desired concentration in Kinase Buffer.

  • Substrate/ATP Mix: Prepare a mix of the kinase substrate and ATP in Kinase Buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted enzyme to each well.[6]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.[6]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7]

    • Incubate at room temperature for 40 minutes.[6][7]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.[6][7]

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Plating Compound Plating (Serial Dilutions) Start->Compound_Plating Enzyme_Addition Add CDK2 Enzyme Compound_Plating->Enzyme_Addition Reaction_Initiation Add Substrate/ATP Mix & Incubate Enzyme_Addition->Reaction_Initiation Reaction_Termination Add ADP-Glo™ Reagent & Incubate Reaction_Initiation->Reaction_Termination Signal_Generation Add Kinase Detection Reagent & Incubate Reaction_Termination->Signal_Generation Data_Acquisition Read Luminescence Signal_Generation->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis

Workflow for a typical in vitro kinase inhibition assay.
In-Cell Western Assay for CDK2 Activity

This assay measures the phosphorylation of CDK2 substrates within cells, providing a measure of the inhibitor's cellular potency.

Materials:

  • Human cancer cell line of interest (e.g., MDA-MB-468)[5]

  • 96-well or 384-well tissue culture plates

  • Test compounds

  • Complete cell culture medium and serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1X PBS with 1% BSA and 0.1% Tween-20)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb)

  • Fluorescently labeled secondary antibodies (e.g., IRDye®-conjugated)

Procedure:

  • Cell Seeding: Seed cells in a microplate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for a specified duration (e.g., 24 hours).

  • Fixation: Remove the culture medium and fix the cells with Fixation Solution for 20 minutes at room temperature.[8]

  • Permeabilization: Wash the cells with PBS and then add Permeabilization Buffer for 20 minutes.[8]

  • Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1.5 hours.[8]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in Blocking Buffer overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the cells and then incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.[8]

  • Data Acquisition: After a final wash, scan the plate using an imaging system capable of detecting the fluorescent signal (e.g., LI-COR® Odyssey®).

  • Data Analysis: Quantify the fluorescence intensity for the phospho-protein and normalize it to the total protein signal. Determine the EC50 value by plotting the normalized signal against the compound concentration.

Conclusion

This compound and its related compounds represent a promising class of molecules for the development of targeted cancer therapies. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of CDK2 inhibition. Careful consideration of inhibitor potency, selectivity, and cellular activity, as determined by the assays described, is critical for the successful advancement of these compounds into clinical development.

References

Understanding the Biological Activity of CDK2-IN-29: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of CDK2 in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in conjunction with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in regulating the cell cycle.[1][2] Specifically, the CDK2/Cyclin E complex is instrumental in the transition from the G1 to the S phase, a critical checkpoint for DNA replication.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it a significant target for the development of novel anticancer therapeutics. This guide provides a detailed overview of the biological activity of CDK2-IN-29, a potent inhibitor of CDK2.

This compound: A Potent Indenopyrazole-Based Inhibitor

This compound, also identified as compound 13q in its primary publication, is a member of the indenopyrazole class of compounds. It has been characterized as a potent inhibitor of cyclin-dependent kinases.

Quantitative Data Summary

The primary biochemical activity of this compound is its ability to inhibit the kinase activity of CDK2. It also demonstrates inhibitory activity against CDK4, albeit at a lower potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)
CDK296
CDK4360

Data sourced from Yue EW, et al., J Med Chem. 2002.

Core Signaling Pathway and Experimental Workflow

To understand the context in which this compound functions, it is crucial to visualize the CDK2 signaling pathway and the general workflow for characterizing such inhibitors.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes transcription CDK2 CDK2 CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb P (hyperphosphorylation) DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication p21_p27 p21/p27 (CKIs) p21_p27->CyclinE_CDK2 CDK2_IN_29 This compound CDK2_IN_29->CyclinE_CDK2 Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay: Kinase Inhibition (IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays: Cell Viability (GI50) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies: Cell Cycle Analysis, Apoptosis Assay Cell_Based_Assay->Mechanism_Study Data_Analysis Data Analysis and Structure-Activity Relationship Mechanism_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

A Technical Guide to CDK2-IN-29 for Basic Research in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CDK2-IN-29, a cyclin-dependent kinase (CDK) inhibitor, and the broader context of targeting CDK2 in oncology research. It is intended to serve as a guide for researchers and drug development professionals interested in the preclinical evaluation of CDK2 inhibitors.

Introduction: The Role of CDK2 in Cancer

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase, where DNA replication occurs.[1][2] In partnership with its regulatory subunits, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, most notably the Retinoblastoma protein (pRb).[3][4] This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis, thereby driving cell cycle progression.[3][5]

In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[2][6] This can occur through various mechanisms, including the amplification of the CCNE1 gene (which encodes Cyclin E) or through the development of resistance to CDK4/6 inhibitors, a standard therapy for HR+/HER2- breast cancer.[7][8][9] Consequently, the selective inhibition of CDK2 has emerged as a promising therapeutic strategy for various cancers, including breast, ovarian, and glioblastoma.[1][7]

This compound: A Selective Kinase Inhibitor

This compound (also known as Compound 13q) is a small molecule inhibitor of cyclin-dependent kinases.[2] Its primary utility is in basic research to probe the function of CDK2 and explore its potential as a therapeutic target.

The inhibitory activity of this compound has been quantified through biochemical assays, which measure the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC50).

Compound Target Kinase IC50 (nM)
This compoundCDK296
CDK4360
Data sourced from MedChemExpress.[2]

This data indicates that this compound is more potent against CDK2 than CDK4. For context, other selective CDK2 inhibitors in preclinical and clinical development, such as INX-315 and ZE-940605, exhibit even higher potency and selectivity.[7][9] For instance, ZE-940605 shows sub-nanomolar inhibition of CDK2 (0.38 nM) and is 35-fold more selective for CDK2 over CDK1.[7]

Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors like this compound are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the CDK2 enzyme.[1] This action prevents the transfer of a phosphate (B84403) group from ATP to CDK2's substrates. The downstream effects of this inhibition include the prevention of pRb phosphorylation, which keeps E2F in its repressed state, thereby halting the cell cycle at the G1/S checkpoint.[1][10] This can lead to cell cycle arrest, and in some cases, programmed cell death (apoptosis) in cancer cells.[1]

cluster_0 Normal Cell Cycle Progression cluster_1 Action of CDK2 Inhibitor CDK2 CDK2 pRb_E2F pRb-E2F Complex CDK2->pRb_E2F Phosphorylates CyclinE Cyclin E CyclinE->CDK2 Activates ATP ATP ATP->CDK2 Binds pRb_p p-pRb pRb_E2F->pRb_p Releases E2F E2F (Active) S_Phase S-Phase Entry E2F->S_Phase Promotes CDK2_inhibited CDK2 pRb_E2F_inhibited pRb-E2F Complex (Stable) CDK2_inhibited->pRb_E2F_inhibited Phosphorylation Blocked CyclinE_inhibited Cyclin E CyclinE_inhibited->CDK2_inhibited Activates Inhibitor This compound Inhibitor->CDK2_inhibited Binds & Inhibits Arrest G1/S Arrest pRb_E2F_inhibited->Arrest

Caption: Mechanism of CDK2 inhibition leading to cell cycle arrest.

The CDK2 Signaling Pathway in Oncology

The CDK2 pathway is central to cell proliferation. Mitogenic signals stimulate the expression of Cyclin D, which partners with CDK4/6 to initiate the phosphorylation of pRb.[5] This partially active pRb allows for the expression of Cyclin E, which then binds to and activates CDK2.[3] The active Cyclin E/CDK2 complex completes the hyperphosphorylation of pRb, leading to the full release of E2F and commitment to DNA replication.[3][5] In cancer, amplification of Cyclin E or loss of natural inhibitors like p27Kip1 can lead to hyperactive CDK2, driving relentless cell division.[11]

Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p_E2F p-pRb-E2F (Partially active) pRb_E2F->pRb_p_E2F CyclinE_Expression Cyclin E Transcription pRb_p_E2F->CyclinE_Expression Allows pRb_pp pp-Rb (Hyperphosphorylated) CyclinE_CDK2 Cyclin E-CDK2 CyclinE_Expression->CyclinE_CDK2 Activates CyclinE_CDK2->pRb_p_E2F Hyperphosphorylates E2F E2F (Active) pRb_pp->E2F Releases S_Phase_Genes S-Phase Genes (e.g., Cyclin A, DHFR) E2F->S_Phase_Genes Activates Transcription DNA_Replication DNA Replication (S-Phase) S_Phase_Genes->DNA_Replication p27 p27 (CKI) p27->CyclinE_CDK2 Inhibits Inhibitor This compound Inhibitor->CyclinE_CDK2 Inhibits

Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.

Experimental Protocols for Preclinical Evaluation

The following are generalized protocols for the initial preclinical assessment of a CDK2 inhibitor. These methodologies should be optimized for specific cell lines and experimental conditions.

  • Objective: To determine the IC50 value of the inhibitor against purified CDK2/Cyclin E enzyme.

  • Methodology:

    • Reagents: Purified recombinant human CDK2/Cyclin E, a suitable substrate (e.g., a peptide derived from pRb), and radio-labeled ATP ([γ-³²P]ATP).

    • Procedure: The CDK2/Cyclin E enzyme is incubated with varying concentrations of this compound in a kinase reaction buffer.

    • The kinase reaction is initiated by adding the substrate and [γ-³²P]ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C) and then stopped.

    • The phosphorylated substrate is separated from the free [γ-³²P]ATP, typically using phosphocellulose paper or beads.

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

  • Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cell lines.

  • Methodology:

    • Cell Lines: Select appropriate cancer cell lines, ideally including those with known CCNE1 amplification (e.g., OVCAR3 ovarian cancer cells) and CDK4/6 inhibitor-resistant models.[7]

    • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

    • Detection: A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or MTT) is added to each well.

    • The signal (luminescence or absorbance) is read using a plate reader.

    • Data Analysis: The results are normalized to untreated control cells to determine the percentage of viable cells. The EC50 or GI50 (concentration for 50% growth inhibition) is calculated.

  • Objective: To confirm that the inhibitor is engaging its target in a cellular context by assessing the phosphorylation status of a downstream substrate.

  • Methodology:

    • Procedure: Cancer cells are treated with different concentrations of this compound for a defined period (e.g., 24 hours).

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated pRb (e.g., at Ser807/811) and total pRb. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is then incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

    • Analysis: A reduction in the phosphorylated pRb signal relative to the total pRb and loading control indicates successful inhibition of CDK2 activity in the cells.[10][11]

cluster_workflow Preclinical Evaluation Workflow for a CDK2 Inhibitor Biochemical Step 1: Biochemical Assays (e.g., Kinase Inhibition Assay) Data1 Determine IC50 Potency & Selectivity Biochemical->Data1 Cellular Step 2: Cellular Assays (e.g., Viability, Western Blot) Data2 Determine EC50 Confirm Target Engagement Assess Cell Cycle Arrest Cellular->Data2 InVivo Step 3: In Vivo Models (e.g., Xenografts) Data3 Evaluate Anti-Tumor Efficacy (e.g., Tumor Growth Inhibition) InVivo->Data3 Tox Step 4: Toxicology & PK/PD Studies Data4 Assess Safety Profile Pharmacokinetics/ Pharmacodynamics Tox->Data4 Data1->Cellular Data2->InVivo Data3->Tox

Caption: A typical workflow for the preclinical evaluation of CDK2 inhibitors.

Conclusion and Future Directions

This compound serves as a valuable research tool for investigating the roles of CDK2 in cancer biology. The development of selective CDK2 inhibitors is a critical area of oncology research, particularly for addressing cancers with CCNE1 amplification and overcoming resistance to existing CDK4/6 therapies.[8][9] Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of CDK2 inhibitors and exploring their efficacy in combination with other anti-cancer agents, such as PARP inhibitors or chemotherapy, to achieve synergistic effects and durable tumor regression.[10] The methodologies and pathways described herein provide a foundational framework for researchers to design and execute studies aimed at evaluating novel CDK2-targeted therapeutics.

References

Investigating the Novelty of CDK2-IN-29: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. A multitude of small molecule inhibitors targeting CDK2 have been developed, each with varying degrees of potency and selectivity. This technical guide focuses on CDK2-IN-29, also identified as Compound 13q, a notable inhibitor of cyclin-dependent kinases. This document provides a comprehensive overview of its known biochemical activity, supplemented by detailed, representative experimental protocols for the evaluation of CDK2 inhibitors. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound's characteristics and the methodologies pertinent to its investigation.

Quantitative Data Summary

The known inhibitory activities of this compound are summarized in the tables below. This data provides a snapshot of its potency against its primary target, CDK2, as well as its activity against CDK4 and a panel of human cancer cell lines.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)
CDK296
CDK4360

Table 2: Anti-proliferative Activity of this compound (Compound 13q) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A-549Lung Carcinoma15.47
HeLaCervical Cancer5.30
Hep G2Hepatocellular Carcinoma6.15
MCF-7Breast Cancer13.39

Experimental Protocols

While the precise protocols used for the initial characterization of this compound are not publicly available, this section provides detailed, representative methodologies for key experiments essential in the evaluation of CDK2 inhibitors.

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of CDK2 by detecting the amount of ADP produced during the kinase reaction.

  • Materials:

    • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

    • CDK substrate peptide (e.g., Histone H1)

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Test compound (this compound)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in Kinase Assay Buffer.

    • In a 384-well plate, add the diluted test compound.

    • Add the CDK2 enzyme and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Human cancer cell lines (e.g., A-549, HeLa, Hep G2, MCF-7)

    • Complete cell culture medium

    • 96-well plates

    • Test compound (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Materials:

    • Human cancer cell lines

    • Complete cell culture medium

    • Test compound (this compound)

    • Phosphate-buffered saline (PBS)

    • Ethanol (B145695) (70%, ice-cold) for fixation

    • Propidium iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a desired time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Phospho-Retinoblastoma (pRb)

This method is used to assess the phosphorylation status of the retinoblastoma protein (Rb), a direct substrate of CDK2, to confirm the inhibitor's mechanism of action within the cell.

  • Materials:

    • Human cancer cell lines

    • Test compound (this compound)

    • Lysis buffer

    • Protein assay reagents

    • SDS-PAGE equipment

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-Rb, anti-total-Rb, and a loading control like anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-Rb.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane with antibodies for total Rb and a loading control to ensure equal protein loading.

Visualizations

The following diagrams illustrate the CDK2 signaling pathway and a general workflow for the evaluation of a novel CDK2 inhibitor.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 activates pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_A Cyclin A E2F->Cyclin_A promotes transcription Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_A_CDK2 Cyclin A-CDK2 CDK2->Cyclin_A_CDK2 Cyclin_E_CDK2->pRb hyper-phosphorylates G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition drives DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Cyclin_A->Cyclin_A_CDK2 S_Phase_Progression S Phase Progression Cyclin_A_CDK2->S_Phase_Progression drives CDK2_IN_29 This compound CDK2_IN_29->CDK2 inhibits

Caption: CDK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow Start Start: Novel CDK2 Inhibitor (this compound) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50_CDK2 Determine IC50 vs. CDK2 Biochemical_Assay->Determine_IC50_CDK2 Selectivity_Panel Kinase Selectivity Profiling Determine_IC50_CDK2->Selectivity_Panel Assess_Selectivity Assess Selectivity vs. other CDKs and Kinases Selectivity_Panel->Assess_Selectivity Cell_Based_Assays Cell-Based Assays Assess_Selectivity->Cell_Based_Assays Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Based_Assays->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle_Analysis Mechanism_Validation Mechanism of Action Validation (Western Blot for pRb) Cell_Based_Assays->Mechanism_Validation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Proliferation_Assay->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies Mechanism_Validation->In_Vivo_Studies Evaluate_Antitumor_Activity Evaluate Antitumor Activity and Tolerability In_Vivo_Studies->Evaluate_Antitumor_Activity End Candidate for Further Development Evaluate_Antitumor_Activity->End

Caption: General Experimental Workflow for the Evaluation of a Novel CDK2 Inhibitor.

Methodological & Application

Application Notes and Protocols for CDK2-IN-29 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Dysregulation of CDK2 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention. CDK2-IN-29 is an inhibitor of cyclin-dependent kinases, with a reported IC50 of 96 nM for CDK2 and 360 nM for CDK4.[1] These application notes provide detailed protocols for the in vitro use of this compound to investigate its effects on cell proliferation, cell cycle progression, and target engagement.

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterValueNotes
Biochemical IC50 (CDK2) 96 nMIn vitro kinase assay.[1]
Biochemical IC50 (CDK4) 360 nMIn vitro kinase assay.[1]
Recommended Starting Concentration Range (Cell-based assays) 10 nM - 10 µMThis is a general recommendation. The optimal concentration is cell-line dependent and should be determined empirically.

Signaling Pathway

The primary mechanism of action for CDK2 inhibitors involves the disruption of the cell cycle at the G1/S checkpoint.[2] CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis and S-phase entry.[3] By inhibiting CDK2, this compound is expected to prevent Rb phosphorylation, leading to cell cycle arrest.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Entry Cyclin D Cyclin D Cyclin D/CDK4/6 Cyclin D/CDK4/6 Cyclin D->Cyclin D/CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D/CDK4/6 Rb Rb Cyclin D/CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb (partially phosphorylated) Rb->pRb Cyclin E Cyclin E E2F->Cyclin E activates transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription pRb->E2F releases pRb_hyper p-Rb (hyperphosphorylated) pRb->pRb_hyper Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E/CDK2 CDK2 CDK2 CDK2->Cyclin E/CDK2 This compound This compound This compound->Cyclin E/CDK2 inhibits Cyclin E/CDK2->pRb hyperphosphorylates pRb_hyper->E2F releases

CDK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line of interest.

Materials:

  • Cancer cell line (e.g., OVCAR-3, which has CCNE1 amplification and is sensitive to CDK2 inhibition)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of Rb Phosphorylation

This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of the Retinoblastoma protein (Rb), a key downstream substrate of CDK2.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at concentrations around the determined IC50 for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands.

    • Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control. A decrease in the p-Rb/total Rb ratio upon treatment with this compound indicates successful target engagement.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be determined by analyzing the DNA content histograms. An accumulation of cells in the G1 phase would be indicative of CDK2 inhibition.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Line (e.g., OVCAR-3) Viability Cell Viability Assay (MTT) Determine IC50 Cell_Culture->Viability Western Western Blot Analysis (p-Rb, Total Rb) Cell_Culture->Western Flow Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Flow Compound_Prep Prepare this compound Stock and Dilutions Compound_Prep->Viability Compound_Prep->Western Compound_Prep->Flow IC50_Calc Calculate IC50 Value Viability->IC50_Calc Protein_Quant Quantify Protein Expression and Phosphorylation Western->Protein_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Flow->Cell_Cycle_Dist IC50_Calc->Western IC50_Calc->Flow

General Experimental Workflow for In Vitro Evaluation of this compound.

References

Application Notes and Protocols for CDK2-IN-29 in Cell Cycle Arrest Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in concert with its cyclin partners (Cyclin E and Cyclin A), orchestrates the G1/S transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a frequent event in various human cancers, leading to uncontrolled cellular proliferation. This makes CDK2 a compelling target for the development of novel anticancer therapeutics. CDK2-IN-29 is a potent inhibitor of CDK2, demonstrating potential as a tool compound for studying cell cycle regulation and as a starting point for drug discovery efforts. These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its use in cell-based assays, and expected outcomes.

Mechanism of Action

This compound exerts its biological effect by competitively binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its key substrates. A primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes essential for DNA replication and S phase entry.

Upon phosphorylation by CDK2, pRb undergoes a conformational change, releasing E2F and allowing the transcription of S phase genes to proceed. By inhibiting CDK2, this compound maintains pRb in its active, hypophosphorylated state, leading to a sustained repression of E2F-mediated transcription and ultimately causing the cell to arrest in the G1 phase of the cell cycle.

Data Presentation

Biochemical Potency
KinaseIC50 (nM)
CDK296[1]
CDK4360[1]
Representative Data: Cell Viability Inhibition by a Selective CDK2 Inhibitor

Data for a representative selective CDK2 inhibitor is shown below to illustrate the expected anti-proliferative effects. Specific data for this compound is not currently available in the public domain.

Cell LineCancer TypeIC50 (nM)
OVCAR-3Ovarian~50 - 100
MCF-7Breast~100 - 500
HCT116Colon~200 - 1000
Representative Data: Cell Cycle Distribution Analysis

The following table illustrates the expected changes in cell cycle phase distribution following treatment with a selective CDK2 inhibitor. This data is representative and actual results with this compound may vary depending on the cell line, concentration, and treatment duration.

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)45%35%20%
CDK2 Inhibitor (IC50)70%15%15%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement:

    • For MTT: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C. Measure the absorbance at 570 nm.

    • For MTS: Incubate for 1-4 hours and then measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., 1x and 5x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to distinguish between G1, S, and G2/M cell populations based on DNA content.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol is for detecting changes in the phosphorylation of pRb and the expression of key cell cycle proteins following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pRb, anti-phospho-pRb (Ser807/811), anti-Cyclin E, anti-CDK2, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with this compound as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in protein expression and phosphorylation levels relative to the loading control. A decrease in the phospho-pRb signal is expected with this compound treatment.

Visualizations

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates pRb_E2F pRb-E2F (Active Complex) CyclinD_CDK46->pRb_E2F phosphorylates pRb_hypo p-pRb (hypo) + E2F pRb_E2F->pRb_hypo G1_Arrest G1 Phase Arrest pRb_E2F->G1_Arrest maintains CyclinE_CDK2 Cyclin E / CDK2 pRb_hypo->CyclinE_CDK2 activates pRb_hyper pp-pRb (hyper) (Inactive) pRb_hypo->pRb_hyper CyclinE_CDK2->pRb_hypo hyper- phosphorylates CDK2_IN_29 This compound CDK2_IN_29->CyclinE_CDK2 inhibits E2F E2F (Active) pRb_hyper->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition promotes

Caption: CDK2 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_assays Downstream Assays cluster_endpoints Endpoints start Start: Seed Cancer Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability flow Cell Cycle Analysis (Flow Cytometry) incubation->flow western Protein Analysis (Western Blot) incubation->western ic50 Determine IC50 viability->ic50 cell_cycle Quantify Cell Cycle Arrest (%G1, S, G2/M) flow->cell_cycle protein_exp Analyze Protein Expression/Phosphorylation western->protein_exp

References

Application Notes and Protocols: Western Blot Analysis of CDK2-IN-29 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of CDK2-IN-29, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The protocols and expected outcomes detailed below are essential for researchers in oncology, cell biology, and drug development who are characterizing the mechanism of action and efficacy of CDK2 inhibitors.

CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1] Its inhibition is a promising therapeutic strategy for various cancers where CDK2 activity is dysregulated. Western blotting is an indispensable technique to elucidate the downstream effects of CDK2 inhibition on key cellular proteins.

Data Presentation: Expected Quantitative Changes in Protein Expression and Phosphorylation

Treatment with a CDK2 inhibitor like this compound is anticipated to induce specific changes in the expression and phosphorylation status of key cell cycle and apoptosis-regulating proteins. The following tables summarize the expected quantitative outcomes from Western blot analysis. Please note that these are representative data and actual results may vary depending on the cell line, treatment conditions, and experimental setup.

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)Biological Significance
p-Rb (Ser807/811) This compound (1 µM, 24h)0.2 ± 0.05Inhibition of CDK2 activity, leading to G1 cell cycle arrest.
Cyclin E1 This compound (1 µM, 24h)1.1 ± 0.15Expression may not significantly change in the short term.
p21Cip1 This compound (1 µM, 24h)2.5 ± 0.4Induction of a CDK inhibitor, contributing to cell cycle arrest.[2][3]
p27Kip1 This compound (1 µM, 24h)1.8 ± 0.3Stabilization of a CDK inhibitor, further promoting cell cycle arrest.[2][3]

Table 2: Effect of this compound on Apoptosis Markers

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)Biological Significance
Cleaved Caspase-3 This compound (5 µM, 48h)4.2 ± 0.8Induction of apoptosis.
Cleaved PARP This compound (5 µM, 48h)3.5 ± 0.6Marker of caspase-dependent apoptosis.
Bcl-2 This compound (5 µM, 48h)0.4 ± 0.1Downregulation of an anti-apoptotic protein.
Bax This compound (5 µM, 48h)2.1 ± 0.3Upregulation of a pro-apoptotic protein.

Experimental Protocols

A detailed and robust Western blot protocol is crucial for obtaining reliable and reproducible data.

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each 10 cm dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Protocol 2: SDS-PAGE and Western Blotting
  • Sample Preparation:

    • To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and molecular weight.

    • Run the gel in 1X SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Activate the PVDF membrane in methanol (B129727) for 30 seconds, followed by equilibration in transfer buffer.

    • Assemble the transfer sandwich and perform the transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Rb, anti-Cyclin E, anti-p21, anti-p27, anti-cleaved Caspase-3) diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin) to account for loading differences.

Mandatory Visualizations

CDK2 Signaling Pathway and Point of Inhibition

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb p E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E transcription CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E p21_p27 p21/p27 p21_p27->CDK2_Cyclin_E CDK2_Cyclin_E->Rb p DNA_Replication DNA Replication CDK2_Cyclin_E->DNA_Replication CDK2_IN_29 This compound CDK2_IN_29->CDK2_Cyclin_E

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_Sample_Prep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification Sample_Boiling 4. Sample Denaturation Protein_Quantification->Sample_Boiling SDS_PAGE 5. SDS-PAGE Sample_Boiling->SDS_PAGE Protein_Transfer 6. Protein Transfer to PVDF SDS_PAGE->Protein_Transfer Blocking 7. Blocking Protein_Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis 11. Densitometry & Analysis Detection->Data_Analysis

Caption: Step-by-step experimental workflow for Western blot analysis.

References

Application Notes and Protocols for CDK2-IN-29 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. CDK2-IN-29 is a potent inhibitor of cyclin-dependent kinases. These application notes provide detailed protocols for utilizing this compound in biochemical and cellular kinase activity assays to characterize its potency, selectivity, and effects on cell signaling.

Data Presentation

The inhibitory activity of this compound against CDK2 and other kinases is summarized in the table below. This quantitative data is essential for assessing the compound's potency and selectivity profile.

KinaseIC50 (nM)Assay Type
CDK296Biochemical
CDK4360Biochemical
[Source: MedChemExpress Product Page]

Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle. The active CDK2/Cyclin complex phosphorylates various substrates, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication. This compound exerts its effect by inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D activates CDK4_6_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D binds CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D binds Rb Rb CDK4_6_Cyclin_D->Rb phosphorylates CDK2_Cyclin_E CDK2-Cyclin E Complex E2F E2F Rb->E2F inhibits pRb p-Rb G1_S_Transition G1/S Phase Transition S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates Cyclin_E Cyclin E E2F->Cyclin_E activates S_Phase_Genes->G1_S_Transition promotes Cyclin_E->CDK2_Cyclin_E binds CDK2 CDK2 CDK2->CDK2_Cyclin_E binds CDK2_Cyclin_E->Rb phosphorylates CDK2_IN_29 This compound CDK2_IN_29->CDK2_Cyclin_E inhibits ADP_Glo_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme_Substrate Add CDK2 Enzyme and Substrate Add_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate with ATP & Incubate (30°C) Add_Enzyme_Substrate->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent & Incubate (RT) Initiate_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent & Incubate (RT) Stop_Reaction->Detect_Signal Measure_Luminescence Measure Luminescence Detect_Signal->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols for Flow Cytometry Analysis with CDK2-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CDK2-IN-29, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in flow cytometry-based cell cycle analysis.

Introduction to CDK2 and its Role in the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle. Its activity is essential for the transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs. CDK2 forms active complexes with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is pivotal for initiating the G1/S transition by phosphorylating the Retinoblastoma protein (Rb). This phosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis. Subsequently, the CDK2/Cyclin A complex is required for the progression through the S phase.

Due to its critical role in cell proliferation, dysregulation of CDK2 activity is frequently observed in various cancers, making it a significant target for therapeutic intervention. Inhibitors of CDK2, such as this compound, are valuable tools for studying the effects of CDK2 inhibition on cell cycle progression. Flow cytometry is a powerful technique to analyze these effects by quantifying the DNA content of individual cells within a population, thereby determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors function by binding to the ATP-binding site of the CDK2 enzyme, which prevents the phosphorylation of its substrates. This inhibition blocks the activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. The primary effect of CDK2 inhibition is the induction of cell cycle arrest at the G1/S checkpoint. By preventing the phosphorylation of Rb, E2F transcription factors remain inactive, thus halting the cell's progression into the S phase. This leads to an accumulation of cells in the G1 phase of the cell cycle, which can be readily detected and quantified using flow cytometry.

Visualizing the CDK2 Signaling Pathway and Experimental Workflow

To better understand the mechanism of this compound and the experimental process for its analysis, the following diagrams have been generated.

CDK2_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 G1/S Transition Control Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinase->Ras/Raf/MEK/ERK Pathway Cyclin D / CDK4/6 Cyclin D / CDK4/6 Ras/Raf/MEK/ERK Pathway->Cyclin D / CDK4/6 Upregulates pRb pRb Cyclin D / CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Upregulates CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb Phosphorylates G1/S Phase Transition G1/S Phase Transition CDK2->G1/S Phase Transition Promotes p21/p27 p21/p27 p21/p27->CDK2 Inhibits This compound This compound This compound->CDK2 Inhibits

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells prepare_inhibitor Prepare this compound Working Solutions seed_cells->prepare_inhibitor treat_cells Treat Cells with this compound (and vehicle control) prepare_inhibitor->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72 hours) treat_cells->incubate harvest_cells Harvest and Fix Cells incubate->harvest_cells stain_cells Stain Cells with Propidium (B1200493) Iodide (PI) harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis Data Analysis (Cell Cycle Modeling) flow_cytometry->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound cell cycle analysis.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry Using Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of a cell population treated with this compound using propidium iodide staining, which intercalates with DNA.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS), DNase-free

  • Flow cytometer

  • 12x75 mm polystyrene/polypropylene tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired time periods (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Collect cells by centrifugation at approximately 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 0.5 mL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for up to two weeks.

  • Cell Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL).

    • Incubate at room temperature for 5 minutes to ensure only DNA is stained.

    • Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.

    • Incubate in the dark at room temperature for 20-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate data acquisition.

    • Collect data for at least 10,000 single-cell events.

    • Use pulse width and pulse area parameters to exclude doublets and cell clumps from the analysis.

    • The DNA content is proportional to the PI fluorescence intensity, which will be displayed as a histogram.

  • Data Analysis:

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentrationIncubation Time (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control-24
This compoundX nM24
This compoundY nM24
This compoundZ nM24
Vehicle Control-48
This compoundX nM48
This compoundY nM48
This compoundZ nM48

Data should be presented as mean ± standard deviation from at least three independent experiments.

Application Notes and Protocols for CDK2 Inhibition in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S phase transition. Its aberrant activity is frequently implicated in the development and progression of various cancers, including breast cancer. Inhibition of CDK2 has emerged as a promising therapeutic strategy, especially in tumors that have developed resistance to CDK4/6 inhibitors.[1][2][3]

These application notes provide an overview of the use of a potent CDK2 inhibitor in breast cancer cell lines. Due to limited publicly available data on the direct application of CDK2-IN-29 in breast cancer cell lines, we will utilize data from a well-characterized, potent, and selective CDK2/4/6 inhibitor, PF-06873600 (Ebvaciclib) , as a representative example. PF-06873600 has demonstrated preclinical and clinical activity in breast cancer models and patients.[4][5][6][7]

Core Concepts of CDK2 Inhibition in Breast Cancer

CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates like the Retinoblastoma protein (pRb), leading to the activation of E2F transcription factors and subsequent entry into the S phase of the cell cycle.[8] In some breast cancers, particularly those resistant to CDK4/6 inhibitors, CDK2 activity can become a primary driver of proliferation.[1][2] Therefore, inhibiting CDK2 can lead to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Data Presentation

The following tables summarize the inhibitory activity of PF-06873600 against CDK enzymes.

Table 1: In Vitro Inhibitory Activity of PF-06873600

TargetKᵢ (nM)
CDK20.09
CDK40.13
CDK60.16

(Data sourced from MedChemExpress)[9]

Signaling Pathway

The diagram below illustrates the central role of CDK2 in cell cycle progression and how its inhibition can block the transition from G1 to S phase.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D CDK46 CDK4/6 Cyclin_D->CDK46 Activates pRb_E2F_inactive pRb-E2F (Inactive) CDK46->pRb_E2F_inactive Phosphorylates pRb_p pRb-P (Inactive) pRb_E2F_inactive->pRb_p Cyclin_E Cyclin E CDK2_active Cyclin E/CDK2 (Active) Cyclin_E->CDK2_active Activates CDK2_active->pRb_E2F_inactive Phosphorylates E2F_active E2F (Active) pRb_p->E2F_active Releases E2F_active->Cyclin_E Induces S_Phase_Genes S-Phase Gene Expression E2F_active->S_Phase_Genes DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication PF06873600 PF-06873600 (CDK2/4/6 Inhibitor) PF06873600->CDK46 PF06873600->CDK2_active Cell_Viability_Workflow Seed_Cells 1. Seed breast cancer cells in 96-well plates Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Inhibitor 3. Treat with serial dilutions of CDK2 inhibitor Incubate_24h->Treat_Inhibitor Incubate_72h 4. Incubate for 72 hours Treat_Inhibitor->Incubate_72h Add_Reagent 5. Add MTS/MTT reagent Incubate_72h->Add_Reagent Incubate_1_4h 6. Incubate for 1-4 hours Add_Reagent->Incubate_1_4h Read_Absorbance 7. Read absorbance at 490 nm Incubate_1_4h->Read_Absorbance Calculate_IC50 8. Calculate IC50 values Read_Absorbance->Calculate_IC50 Experimental_Logic Inhibitor_Characterization Characterize CDK2 Inhibitor Cell_Viability Assess Anti-proliferative Effects (Cell Viability Assay) Inhibitor_Characterization->Cell_Viability Mechanism_of_Action Investigate Mechanism of Action Cell_Viability->Mechanism_of_Action Cell_Cycle_Arrest Confirm Cell Cycle Arrest (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Arrest Apoptosis_Induction Evaluate Apoptosis Induction (Annexin V/PI Assay) Mechanism_of_Action->Apoptosis_Induction Target_Engagement Confirm Target Engagement (Western Blot for pRb) Mechanism_of_Action->Target_Engagement

References

Application Notes and Protocols for CDK2-IN-29 in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily at the G1/S transition.[1] Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. CDK2-IN-29, also identified as Compound 13q, is a potent inhibitor of CDK2.[2] While its primary activity is against CDK2, it also shows inhibitory effects on CDK4.[2] The role of CDK2 in apoptosis is context-dependent; its inhibition can either trigger or prevent programmed cell death.[3][4] These application notes provide a comprehensive guide for designing and conducting experiments to investigate the apoptotic effects of this compound.

Quantitative Data Summary

While specific data on apoptosis induction by this compound is not extensively available in the public domain, the following table summarizes its known inhibitory concentrations and provides data for other relevant CDK2 inhibitors as a reference.

CompoundTarget(s)IC50 (nM)Reported Effect on ApoptosisReference(s)
This compound (Compound 13q) CDK2, CDK4 96 (CDK2), 360 (CDK4) Apoptotic effects not yet fully characterized. [2]
Roscovitine (Seliciclib)CDK1, CDK2, CDK7, CDK9CDK2: ~100Can induce apoptosis in various cancer cell lines.[3]
NU6140CDK2-Promotes p53/p21 signaling-dependent cell cycle arrest without causing apoptosis in some cell types.[4]
AZD5438Broad range CDK inhibitor-Induces apoptosis in proliferating intestinal epithelial cells.[4]
CVT-313CDK2-Induces apoptosis in human diffuse large B-cell lymphoma cells.[5]

Signaling Pathways and Experimental Workflow

To visualize the potential mechanism of action and the experimental plan, the following diagrams are provided.

CDK2_Apoptosis_Pathway cluster_0 This compound Inhibition cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Pathway This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits pRb pRb CDK2_CyclinE->pRb Phosphorylates G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes p53 p53 CDK2_CyclinE->p53 May regulate E2F E2F pRb->E2F Inhibits E2F->G1_S_Transition Promotes Bax Bax p53->Bax Activates Mitochondria Mitochondria Bax->Mitochondria Permeabilizes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Apoptosis Assays cluster_2 Phase 3: Data Analysis Cell_Culture Select & Culture Cancer Cell Lines Treatment Treat with This compound (Dose-Response & Time-Course) Cell_Culture->Treatment Annexin_V Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_V Caspase_Assay Caspase-3/7, -8, -9 Activity Assays Treatment->Caspase_Assay Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Treatment->Mito_Potential Western_Blot Western Blot Analysis (PARP, Caspases, Bcl-2 family) Treatment->Western_Blot Data_Quant Quantify Apoptotic Cells & Protein Levels Annexin_V->Data_Quant Caspase_Assay->Data_Quant Mito_Potential->Data_Quant Western_Blot->Data_Quant Conclusion Determine Apoptotic Mechanism of this compound Data_Quant->Conclusion

References

Application Notes and Protocols for Combining CDK2-IN-29 with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of CDK2-IN-29, a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4), in combination with immunotherapy for cancer treatment. Due to the limited availability of public data specific to this compound, the following protocols and notes are based on the established mechanisms of CDK2 inhibition and published studies on analogous CDK2 inhibitors.

Introduction to CDK2 Inhibition and Immunotherapy Synergy

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] CDK2, in particular, plays a key role in the G1/S phase transition.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in tumor cells.[3] Recent preclinical studies have revealed a novel role for CDK inhibitors in modulating the tumor microenvironment and enhancing anti-tumor immunity.[4]

The combination of CDK2 inhibition with immunotherapy, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), is a promising strategy. The rationale for this combination is multi-faceted:

  • Induction of Immunogenic Cell Death (ICD): CDK2 inhibition can sensitize cancer cells to chemotherapy-induced ICD, a form of apoptosis that triggers an immune response.[5]

  • Enhanced Type I Interferon (IFN) Response: Inhibition of CDK2 can lead to an increased type I IFN response in cancer cells. This, in turn, promotes the presentation of tumor antigens and enhances the infiltration and activity of cytotoxic CD8+ T cells within the tumor.

  • Modulation of the Tumor Microenvironment: CDK inhibitors can decrease the population of immunosuppressive regulatory T cells (Tregs) and improve the function of dendritic cells (DCs), further tipping the balance towards an anti-tumor immune response.[6]

  • Increased PD-L1 Expression: In some contexts, CDK inhibition has been shown to upregulate the expression of PD-L1 on tumor cells, potentially making them more susceptible to anti-PD-L1 therapy.[4][7]

This compound: A Profile

This compound (also known as Compound 13q) is a small molecule inhibitor with activity against both CDK2 and CDK4.[8] Its dual activity may offer a broader impact on cell cycle control and potentially a more potent synergistic effect with immunotherapy.

PropertyValueReference
CAS Number 247149-58-2[9]
Molecular Formula C24H31N5O2[9]
Molecular Weight 421.54 g/mol [9]
IC50 (CDK2) 96 nM[8]
IC50 (CDK4) 360 nM[8]

Signaling Pathway: CDK2 Inhibition and Immune Activation

The following diagram illustrates the proposed signaling pathway by which CDK2 inhibition can lead to enhanced anti-tumor immunity.

CDK2_Immunotherapy_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment CDK2_IN_29 This compound CDK2 CDK2 CDK2_IN_29->CDK2 Inhibits RB_p p-RB CDK2->RB_p Phosphorylates E2F E2F RB_p->E2F Inhibits DNMT1 DNMT1 E2F->DNMT1 Activates Transcription ERVs Endogenous Retroviruses (ERVs) DNMT1->ERVs Suppresses IFN_I Type I Interferon (IFN-I) ERVs->IFN_I Induces Antigen_Presentation Antigen Presentation (MHC-I) IFN_I->Antigen_Presentation Upregulates PDL1 PD-L1 IFN_I->PDL1 Upregulates DC Dendritic Cell (DC) Antigen_Presentation->DC CD8_T_Cell CD8+ T Cell PDL1->CD8_T_Cell Inhibits (Immune Checkpoint) DC->CD8_T_Cell Primes & Activates CD8_T_Cell->Antigen_Presentation Recognizes & Kills Tumor Cell Anti_PD1 Anti-PD-1/PD-L1 mAb Anti_PD1->PDL1 Blocks Interaction

Figure 1: Proposed signaling pathway of this compound and immunotherapy synergy.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and immunotherapy.

In Vitro Assessment of Immunogenic Cell Death (ICD)

This protocol is designed to determine if this compound, alone or in combination with a known ICD inducer (e.g., doxorubicin), can induce the hallmarks of ICD in cancer cells.

1. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., murine fibrosarcoma MCA205 or lung carcinoma LLC) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound, an ICD-inducing agent (e.g., Mitoxantrone), or a combination of both. Include vehicle-treated cells as a negative control.

2. Analysis of ICD Markers:

  • Calreticulin (CRT) Exposure:

    • After 24-48 hours of treatment, harvest the cells.
    • Stain with a fluorescently labeled anti-CRT antibody and a viability dye (e.g., DAPI).
    • Analyze by flow cytometry to quantify surface CRT exposure on viable cells.

  • ATP Release:

    • Collect the cell culture supernatant at various time points post-treatment.
    • Measure ATP concentration using a luciferin-based ATP assay kit according to the manufacturer's instructions.

  • High Mobility Group Box 1 (HMGB1) Release:

    • Collect cell culture supernatant.
    • Measure HMGB1 levels using an ELISA kit as per the manufacturer's protocol.

In Vivo Tumor Studies

This protocol outlines an in vivo experiment to assess the anti-tumor efficacy of this compound combined with an immune checkpoint inhibitor in a syngeneic mouse model.

1. Animal Model:

  • Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor model.

  • Subcutaneously implant a suitable number of cancer cells (e.g., 1 x 10^6 MCA205 cells) into the flank of each mouse.

2. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):

    • Vehicle control
    • This compound alone
    • Anti-PD-1 antibody alone
    • This compound + Anti-PD-1 antibody

  • Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Administer the anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally, typically twice a week.

3. Efficacy Assessment:

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors for further analysis.

Immune Cell Profiling of the Tumor Microenvironment

This protocol describes the analysis of immune cell populations within the tumors from the in vivo study.

1. Tumor Dissociation:

  • Excise tumors and mechanically dissociate them into a single-cell suspension using a gentleMACS Dissociator or similar device with appropriate enzymes (e.g., collagenase, DNase).

2. Flow Cytometry Analysis:

  • Stain the single-cell suspension with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel might include:

    • T cells: CD45, CD3, CD4, CD8
    • Regulatory T cells: CD4, CD25, FoxP3
    • Dendritic cells: CD45, CD11c, MHC-II
    • Myeloid-derived suppressor cells (MDSCs): CD45, CD11b, Gr-1

  • Analyze the stained cells using a multi-color flow cytometer.

3. Immunohistochemistry (IHC):

  • Fix a portion of the tumor in formalin and embed in paraffin.

  • Perform IHC staining on tumor sections for key markers such as CD8 to visualize the infiltration of cytotoxic T cells into the tumor.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating the combination of this compound and immunotherapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Ex Vivo Analysis Cell_Culture Cancer Cell Culture Treatment_InVitro Treat with this compound +/- ICD Inducer Cell_Culture->Treatment_InVitro ICD_Assay Assess ICD Markers (CRT, ATP, HMGB1) Treatment_InVitro->ICD_Assay Tumor_Implantation Syngeneic Tumor Implantation ICD_Assay->Tumor_Implantation Informs In Vivo Design Treatment_InVivo Treat with this compound +/- Anti-PD-1 Tumor_Implantation->Treatment_InVivo Tumor_Growth_Monitoring Monitor Tumor Growth & Survival Treatment_InVivo->Tumor_Growth_Monitoring Tumor_Harvest Tumor Harvest Tumor_Growth_Monitoring->Tumor_Harvest Tumor_Dissociation Tumor Dissociation Tumor_Harvest->Tumor_Dissociation Flow_Cytometry Immune Cell Profiling (Flow Cytometry) Tumor_Dissociation->Flow_Cytometry IHC Immunohistochemistry (e.g., CD8+ T cells) Tumor_Dissociation->IHC

Figure 2: General experimental workflow.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide representative data from preclinical studies of other CDK2 inhibitors in combination with immunotherapy.

Table 1: this compound Inhibitory Activity

TargetIC50Reference
CDK296 nM[8]
CDK4360 nM[8]

Table 2: Representative In Vivo Efficacy of CDK2 Inhibition with Anti-PD-1 Therapy (Hypothetical Data Based on Published Studies)

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEM% Tumor Growth Inhibition (TGI)
Vehicle1500 ± 150-
CDK2 Inhibitor1050 ± 12030%
Anti-PD-1900 ± 11040%
CDK2 Inhibitor + Anti-PD-1450 ± 8070%

Table 3: Representative Changes in Tumor Immune Infiltrate (Hypothetical Data Based on Published Studies)

Treatment Group% CD8+ T cells of CD45+ cells (Mean ± SEM)CD8+/Treg Ratio (Mean ± SEM)
Vehicle5.2 ± 0.81.5 ± 0.3
CDK2 Inhibitor8.1 ± 1.22.8 ± 0.5
Anti-PD-110.5 ± 1.53.5 ± 0.6
CDK2 Inhibitor + Anti-PD-118.3 ± 2.16.2 ± 0.9

Conclusion

The combination of this compound with immunotherapy represents a promising therapeutic strategy. The provided application notes and protocols offer a framework for researchers to investigate this synergy. It is crucial to perform detailed dose-response studies for this compound and to carefully design the timing and sequence of its administration with immunotherapy to maximize potential synergistic effects and minimize potential toxicities. Further research into the specific molecular mechanisms of this compound will be invaluable in optimizing its clinical application in combination with immunotherapy.

References

Application Notes and Protocols for CDK2-IN-29 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, primarily governing the G1/S phase transition. Its dysregulation is a frequent occurrence in various cancers, making it a prime target for the development of novel anticancer therapeutics. CDK2-IN-29 is an inhibitor of cyclin-dependent kinases. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing potential CDK2 inhibitors.

Mechanism of Action: The CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle. A key substrate of the CDK2/cyclin complex is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK2 leads to the dissociation of the E2F transcription factor. Once liberated, E2F activates the transcription of genes essential for DNA replication and S-phase entry. Small molecule inhibitors that target the ATP-binding site of CDK2, such as this compound, block this phosphorylation cascade. This inhibition results in cell cycle arrest at the G1/S checkpoint and can trigger apoptosis in cancer cells that are dependent on the CDK2 pathway for proliferation.[1][2]

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E Activates CDK2_Cyclin_E->pRb_E2F Hyper-phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK2_IN_29 This compound CDK2_IN_29->CDK2_Cyclin_E Inhibits

Caption: The CDK2 signaling pathway in cell cycle progression.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound and an illustrative kinase selectivity profile for a representative selective CDK2 inhibitor.

Table 1: Biochemical Potency of this compound
Compound Target IC50 (nM) Assay Type
This compoundCDK296Biochemical
This compoundCDK4360Biochemical

Data sourced from MedChemExpress.[3]

Table 2: Illustrative Kinase Selectivity Profile (NU6102, a representative CDK2 inhibitor)
Kinase IC50 (nM) Fold Selectivity vs. CDK2
CDK2/cyclin A231
CDK1/cyclin B21~1
CDK4/cyclin D1>1000>43
CDK5/p25110~5
GSK-3α/β83~4
Chk1>1000>43
Plk1>1000>43

Note: Specific broad-panel kinase selectivity data for this compound is not publicly available. The data for NU6102 is provided for illustrative purposes to demonstrate a typical selectivity profile for a selective CDK2 inhibitor.

Experimental Protocols

Protocol 1: High-Throughput Biochemical Kinase Assay (Luminescence-based)

This protocol outlines a generic, HTS-compatible biochemical assay to screen for inhibitors of CDK2 activity using a luminescence-based method, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • CDK substrate peptide (e.g., a peptide derived from Histone H1 or Rb)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound (as a positive control)

  • Compound library

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multi-channel pipette

  • Plate reader capable of measuring luminescence

Workflow:

HTS_Biochemical_Workflow Start Start Compound_Plating Compound Plating (nanoliter volumes) Start->Compound_Plating Enzyme_Substrate_Addition Addition of CDK2 Enzyme and Substrate Mixture Compound_Plating->Enzyme_Substrate_Addition Incubation1 Short Incubation (e.g., 15 min at RT) Enzyme_Substrate_Addition->Incubation1 Reaction_Initiation Reaction Initiation (ATP Addition) Incubation1->Reaction_Initiation Incubation2 Kinase Reaction (e.g., 60 min at 30°C) Reaction_Initiation->Incubation2 Reaction_Termination Reaction Termination (ADP-Glo™ Reagent) Incubation2->Reaction_Termination Incubation3 ATP Depletion (40 min at RT) Reaction_Termination->Incubation3 Signal_Generation Signal Generation (Kinase Detection Reagent) Incubation3->Signal_Generation Incubation4 Signal Development (30 min at RT) Signal_Generation->Incubation4 Data_Acquisition Luminescence Reading Incubation4->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: High-throughput biochemical screening workflow.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds and controls (DMSO for 0% inhibition, this compound for 100% inhibition) into a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix of CDK2 enzyme and substrate peptide in kinase assay buffer. Add this mixture to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2 to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Determine IC50 values for active compounds by performing dose-response experiments.

Protocol 2: Secondary Cellular Assay - Anti-Proliferation (MTT Assay)

This protocol describes a cell-based assay to evaluate the anti-proliferative effects of compounds identified as hits in the primary biochemical screen. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line known to be dependent on CDK2 (e.g., OVCAR3, which has CCNE1 amplification)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile, clear, flat-bottomed 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of hit compounds and this compound in cell culture medium. Add the diluted compounds to the appropriate wells. Include vehicle controls (medium with DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values by fitting the data to a dose-response curve.

Hit Validation and Characterization Logic

Following the primary HTS and secondary cellular assays, a logical progression of experiments is necessary to validate and characterize promising hits.

Hit_Validation_Logic Primary_HTS Primary HTS (Biochemical Assay) Hit_Identification Hit Identification (Potent Compounds) Primary_HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (Cellular Proliferation) Dose_Response->Secondary_Assay Selectivity_Profiling Kinase Selectivity Profiling Secondary_Assay->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for pRb) Secondary_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Mechanism_of_Action->Lead_Optimization

Caption: Logical workflow for hit validation and characterization.

This workflow ensures that compounds progressing through the drug discovery pipeline are potent, cell-permeable, selective, and act via the intended mechanism of action.

References

Application Notes and Protocols for Live-Cell Imaging with CDK2-IN-29 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CDK2-IN-29, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in live-cell imaging studies. The protocols detailed below are designed to enable the real-time visualization and quantification of cellular processes affected by CDK2 inhibition, such as cell cycle progression and apoptosis.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of CDK2, such as this compound, offer a powerful tool to dissect the intricate roles of CDK2 in cellular function and to evaluate its potential as a therapeutic agent. Live-cell imaging provides an unparalleled advantage in these studies by allowing for the dynamic monitoring of cellular responses to CDK2 inhibition with high temporal and spatial resolution.

Mechanism of Action: this compound and similar inhibitors function by competitively binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis in cancer cells. The high selectivity of these inhibitors helps to minimize off-target effects.

Data Presentation

The following tables summarize quantitative data for a representative potent and selective CDK2 inhibitor, CDK2-IN-50, which is structurally related to this compound. This data can be used as a reference for designing experiments and interpreting results with this compound.

Table 1: In Vitro Potency of a Representative CDK2 Inhibitor (CDK2-IN-50)

TargetIC50 (nM)
CDK2/cyclin E0.77

Data for CDK2-IN-50, a potent CDK2 inhibitor.

Table 2: Cellular Effects of a Representative CDK2 Inhibitor (CDK2-IN-50) on MDA-MB-468 Breast Cancer Cells

ParameterConditionResult
Cell Cycle Arrest 0.33 µM for 24h77.92% of cells in G1 phase
Apoptosis 0.33 µM21.08% total apoptosis (15.21% early, 5.87% late)

Data for CDK2-IN-50, a potent CDK2 inhibitor.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cell Cycle Progression with this compound Treatment

This protocol describes the use of a fluorescent ubiquitination-based cell cycle indicator (FUCCI) system to monitor the effects of this compound on cell cycle dynamics in real-time.

Materials:

  • Human cancer cell line expressing a FUCCI reporter (e.g., HeLa-FUCCI or U2OS-FUCCI)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Cell Seeding: Seed the FUCCI-expressing cells onto glass-bottom imaging dishes at a density that allows for individual cell tracking (e.g., 30-40% confluency). Allow cells to adhere and grow for 24 hours.

  • Inhibitor Preparation: Prepare a working solution of this compound in pre-warmed complete culture medium. A dose-response experiment is recommended to determine the optimal concentration (a starting point could be in the range of the IC50 of related compounds, e.g., 1-100 nM). Include a vehicle control (DMSO) at the same final concentration.

  • Imaging Setup: Place the imaging dish on the microscope stage within the environmental chamber. Set the temperature to 37°C and CO2 to 5%.

  • Baseline Imaging: Acquire images of the cells in the red (Cdt1-RFP, G1 phase) and green (Geminin-GFP, S/G2/M phases) channels before adding the inhibitor. This will serve as the time-zero reference.

  • Treatment: Gently replace the medium in the dish with the medium containing this compound or the vehicle control.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 15-30 minutes for a duration of 24-48 hours. Use the lowest possible laser power to minimize phototoxicity.

  • Data Analysis:

    • Quantify the number of cells in each phase of the cell cycle (G1, S/G2/M) over time for both treated and control samples.

    • Track individual cells to determine the duration of each cell cycle phase.

    • Analyze for cell cycle arrest, evidenced by an accumulation of cells in a specific phase (expected to be G1).

Protocol 2: Live-Cell Imaging of Apoptosis Induction by this compound

This protocol details the use of a real-time apoptosis assay to monitor the induction of programmed cell death following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Live-cell apoptosis reagent (e.g., Annexin V-based fluorescent probe and a cell-impermeable DNA dye for necrosis)

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

  • Image analysis software

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere for 24 hours.

  • Reagent and Inhibitor Preparation: Prepare the live-cell apoptosis reagent according to the manufacturer's instructions. Prepare the this compound working solution in the medium containing the apoptosis reagent.

  • Imaging Setup: Place the dish on the microscope stage within the environmental chamber.

  • Treatment and Staining: Replace the existing medium with the medium containing both the apoptosis reagent and this compound (or vehicle control).

  • Time-Lapse Imaging: Begin acquiring images in the appropriate fluorescent channels (e.g., green for apoptosis, red for necrosis) and a brightfield channel every 20-30 minutes for 24-48 hours.

  • Data Analysis:

    • Quantify the number of apoptotic (green) and necrotic (red) cells at each time point.

    • Calculate the percentage of apoptotic cells relative to the total number of cells in the field of view.

    • Determine the time of onset of apoptosis following treatment.

Mandatory Visualizations

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F_DP E2F-DP Rb->E2F_DP releases Cyclin_E Cyclin E E2F_DP->Cyclin_E promotes transcription p21_p27 p21 / p27 Cyclin_E_CDK2 Cyclin E / CDK2 p21_p27->Cyclin_E_CDK2 inhibits Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates S_Phase_Entry S Phase Entry Cyclin_E_CDK2->S_Phase_Entry promotes CDK2_IN_29 This compound CDK2_IN_29->CDK2 inhibits

Caption: CDK2 Signaling Pathway and Point of Inhibition.

Live_Cell_Imaging_Workflow Start Start Cell_Seeding Seed Cells in Glass-Bottom Dish Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Prepare_Reagents Prepare this compound and Imaging Reagents Incubation_24h->Prepare_Reagents Microscope_Setup Set up Live-Cell Imaging System Incubation_24h->Microscope_Setup Add_Treatment Add this compound or Vehicle Control Prepare_Reagents->Add_Treatment Baseline_Imaging Acquire Baseline Images Microscope_Setup->Baseline_Imaging Baseline_Imaging->Add_Treatment Time_Lapse Perform Time-Lapse Imaging (24-48h) Add_Treatment->Time_Lapse Data_Analysis Image Processing and Quantitative Analysis Time_Lapse->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Live-Cell Imaging.

Data_Analysis_Flowchart Raw_Images Raw Time-Lapse Images Image_Processing Image Processing (e.g., background subtraction, segmentation) Raw_Images->Image_Processing Cell_Tracking Single-Cell Tracking Image_Processing->Cell_Tracking Feature_Extraction Feature Extraction (e.g., fluorescence intensity, cell morphology) Cell_Tracking->Feature_Extraction Cell_Cycle_Analysis Cell Cycle Phase Quantification Feature_Extraction->Cell_Cycle_Analysis Apoptosis_Analysis Apoptosis/Necrosis Quantification Feature_Extraction->Apoptosis_Analysis Statistical_Analysis Statistical Analysis and Visualization Cell_Cycle_Analysis->Statistical_Analysis Apoptosis_Analysis->Statistical_Analysis Results Results and Interpretation Statistical_Analysis->Results

Caption: Data Analysis Flowchart for Live-Cell Imaging.

Application Notes and Protocols for CDK2-IN-29 in Cancer Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition, and its dysregulation is a hallmark of many cancers.[1][2] CDK2-IN-29 is a potent inhibitor of CDK2, making it a valuable tool for studying cancer pathways driven by aberrant CDK2 activity. These application notes provide detailed protocols and guidance for utilizing this compound to investigate its effects on cancer cell proliferation, cell cycle progression, and key signaling pathways.

Mechanism of Action

CDK2, in complex with its regulatory partners cyclin E and cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle.[3][4] A primary substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb).[5] Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and cell cycle progression.[3][6]

This compound is an ATP-competitive inhibitor that targets the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates.[1] This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis in cancer cells.[1]

Key Cancer Pathways for Investigation with this compound

  • Cyclin E (CCNE1) Amplified Cancers: Tumors with amplification of the CCNE1 gene are highly dependent on CDK2 for their proliferation and are particularly sensitive to CDK2 inhibition.[7][8]

  • Resistance to CDK4/6 Inhibitors: Upregulation of CDK2 activity is a known mechanism of resistance to CDK4/6 inhibitors. This compound can be used to study and potentially overcome this resistance.[3][6]

  • c-Myc Overexpressing Cancers: c-Myc, a potent oncogene, can drive cell proliferation in a manner that is dependent on cyclin E-CDK2 activity.[1]

  • RB1-Deficient Cancers: In cancers that have lost the retinoblastoma tumor suppressor (RB1), the reliance on CDK2 for cell cycle progression can be altered, presenting a context for investigation with this compound.[7]

Data Presentation

Inhibitor Activity

The following table summarizes the in vitro inhibitory activity of this compound.

InhibitorTargetIC50 (nM)
This compoundCDK296
CDK4360
Data from MedChemExpress.[9]
Recommended Concentration Ranges for Cell-Based Assays

The optimal concentration of this compound for cellular assays is cell-line dependent. A crucial factor in determining sensitivity is the amplification status of CCNE1. The following concentration ranges, adapted from data for similar selective CDK2 inhibitors, are recommended as a starting point.

Cell Line CharacteristicRecommended IC50 Concentration Range
CCNE1 Amplified10 - 100 nM
CCNE1 Non-Amplified150 - 3500 nM
Adapted from BenchChem application notes for Cdk2-IN-23.[10]

Mandatory Visualizations

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F pRb_p->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E upregulates CyclinE_CDK2 Cyclin E / CDK2 Cyclin_E->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F phosphorylates (positive feedback) G1_S_Transition G1/S Transition (DNA Replication) CyclinE_CDK2->G1_S_Transition promotes CDK2_IN_29 This compound CDK2_IN_29->CyclinE_CDK2 inhibits

CDK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow Start Start: Select Cancer Cell Lines (CCNE1 amplified vs. non-amplified) Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT/MTS) Treatment->Viability Western_Blot Western Blot Analysis (pRb, Total Rb, Cyclin E, CDK2) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Analysis Data Analysis and Interpretation Viability->Analysis Western_Blot->Analysis Cell_Cycle->Analysis End End: Characterize Phenotypic Effects Analysis->End

Experimental Workflow for Evaluating this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound. These protocols are adapted from established methods for similar CDK2 inhibitors.[10][11]

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., OVCAR-3 [CCNE1 amplified], MCF7 [luminal breast cancer])

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A recommended starting range is 1 nM to 10 µM. Ensure the final DMSO concentration is below 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • MTT/MTS Assay:

    • Add 10-20 µL of MTT/MTS solution to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Western Blot Analysis for Target Engagement

This protocol is used to confirm that this compound inhibits its target in cells by assessing the phosphorylation status of Rb.

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control. A decrease in the p-Rb/total Rb ratio upon treatment with this compound indicates successful target engagement.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases). An accumulation of cells in the G1 phase is the expected outcome of CDK2 inhibition.[10]

References

Application Notes and Protocols for CDK2-IN-29: A Tool Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a common feature in many human cancers, making it a compelling target for therapeutic intervention. CDK2-IN-29 is a potent inhibitor of cyclin-dependent kinases and serves as a valuable tool compound for studying the biological roles of CDK2 and for the discovery of novel anticancer therapeutics. These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activities, alongside detailed protocols for its use in key experimental assays.

Data Presentation

Biochemical Activity of this compound

The inhibitory activity of this compound against CDK2 and CDK4 has been determined in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
CDK296
CDK4360

Data sourced from MedChemExpress.[1]

Cellular Activity of Representative CDK2 Inhibitors

While specific cellular antiproliferative data for this compound is not extensively published, the following table provides context on the activity of other potent CDK2 inhibitors in various cancer cell lines. This information can guide the design of cellular assays for this compound.

CompoundCell LineCancer TypeCellular Potency (GI50/IC50)Reference
NU6102MCF7Breast Cancer5 - 18 µM (GI50)(Arris et al., 2000; Davies et al., 2002)
NU2058MCF7Breast Cancer29 - 42 µM (GI50)(Arris et al., 2000)
CCT068127HT29Colon CancerNot specified(Whittaker et al., 2004)
CDK2-IN-22MV4-11Leukemia0.83 µM (IC50)MedChemExpress
HT-29Colon Cancer2.12 µM (IC50)MedChemExpress
MCF-7Breast Cancer3.12 µM (IC50)MedChemExpress
HeLaCervical Cancer8.61 µM (IC50)MedChemExpress

Signaling Pathway and Experimental Workflow

To effectively utilize this compound as a tool compound, it is crucial to understand its place within the CDK2 signaling pathway and the general workflow for its evaluation.

CDK2_Signaling_Pathway CDK2 Signaling Pathway at the G1/S Transition Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E activates transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2 CDK2 CDK2->CDK2_Cyclin_E CDK2_Cyclin_E->pRb hyper-phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK2_IN_29 This compound CDK2_IN_29->CDK2_Cyclin_E inhibits

CDK2 Signaling Pathway at the G1/S Transition

The following diagram outlines a typical workflow for characterizing a CDK2 inhibitor like this compound.

Experimental_Workflow Experimental Workflow for CDK2 Inhibitor Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Confirm_Intracellular_Binding Confirm Intracellular Target Binding Cellular_Target_Engagement->Confirm_Intracellular_Binding Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT) Determine_EC50_GI50 Determine Cellular EC50/GI50 Cell_Viability_Assay->Determine_EC50_GI50 Downstream_Signaling Downstream Signaling Analysis (Western Blot for pRb) Confirm_Mechanism_of_Action Confirm Mechanism of Action Downstream_Signaling->Confirm_Mechanism_of_Action Determine_IC50->Cellular_Target_Engagement Confirm_Intracellular_Binding->Cell_Viability_Assay Determine_EC50_GI50->Downstream_Signaling

Workflow for Evaluating CDK2 Inhibitors

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the in vitro IC50 value of this compound against CDK2/Cyclin A or CDK2/Cyclin E.

Materials:

  • CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Substrate (e.g., Histone H1)

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (DMSO).

  • Add 2 µL of the CDK2 enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This protocol is for confirming that this compound engages with CDK2 within living cells.

Materials:

  • HEK293 cells

  • CDK2-NanoLuc® Fusion Vector

  • Cyclin E1 Expression Vector

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound

  • 96-well white plates

Procedure:

  • Co-transfect HEK293 cells with the CDK2-NanoLuc® Fusion Vector and the Cyclin E1 Expression Vector.

  • After 24 hours, resuspend the cells in Opti-MEM® and seed them into a 96-well plate.

  • Add the NanoBRET™ Tracer to the cells.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Measure the BRET signal using a plate reader equipped for BRET measurements.

  • Calculate the apparent cellular affinity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Western Blot Analysis of Phospho-Retinoblastoma (pRb)

This protocol is for assessing the effect of this compound on the phosphorylation of its downstream target, the Retinoblastoma protein (Rb).

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total Rb, and anti-loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE equipment and PVDF membranes

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total Rb and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Conclusion

This compound is a valuable chemical probe for investigating the roles of CDK2 in cellular processes and for the development of novel cancer therapies. The data and protocols provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery efforts. Careful experimental design and data interpretation are crucial for advancing our understanding of CDK2 biology and its therapeutic potential.

References

Troubleshooting & Optimization

CDK2-IN-29 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDK2-IN-29. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle at the G1/S transition. It also shows inhibitory activity against CDK4. By binding to the ATP pocket of these kinases, this compound blocks their enzymatic activity, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This leads to cell cycle arrest and can induce apoptosis in cancer cells where the CDK2 pathway is dysregulated.[1]

Q2: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

A2: Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO). For detailed instructions, please refer to the "Experimental Protocols" section below.

Q3: My compound has precipitated out of the solution after dilution in cell culture media. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity. It is also recommended to add the diluted inhibitor to the media with gentle vortexing. Preparing intermediate dilutions in a co-solvent system before the final dilution in the aqueous buffer can also be helpful. For more troubleshooting tips, see the "Troubleshooting Guide" section.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in DMSO to create a stock solution, it is crucial to aliquot it into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C.

Quantitative Data Summary

The following table summarizes the key physicochemical and inhibitory properties of this compound.

PropertyValueSource
Molecular Formula C₂₄H₃₁N₅O₂[1]
Molecular Weight 421.54 g/mol [1]
CAS Number 247149-58-2[1]
IC₅₀ (CDK2) 96 nM[1]
IC₅₀ (CDK4) 360 nM[1]
Recommended Solvent DMSOInferred from similar compounds
Storage (Powder) -20°CInferred from similar compounds
Storage (Stock Solution) -80°C in single-use aliquotsInferred from similar compounds

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

IssuePossible CauseRecommended Solution
Compound will not dissolve 1. Incorrect solvent. 2. Compound has absorbed moisture. 3. Concentration is too high.1. Use high-purity, anhydrous DMSO. 2. Warm the vial to room temperature before opening to prevent condensation. 3. Try preparing a lower concentration stock solution. Gentle warming (to 37°C) or brief sonication can aid dissolution.
Precipitation in cell culture medium 1. Low solubility in aqueous solutions. 2. High final concentration of the inhibitor.1. Ensure the final DMSO concentration is as low as possible (e.g., <0.1%). 2. Add the inhibitor to the medium while gently vortexing. 3. Prepare an intermediate dilution in a serum-containing medium before adding to the final culture.
Inconsistent experimental results 1. Instability of the compound due to improper storage. 2. Inaccurate pipetting of viscous DMSO stock.1. Aliquot stock solutions to avoid freeze-thaw cycles and store at -80°C. 2. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions. 3. Prepare fresh dilutions from the stock solution for each experiment.
No observable effect on cells 1. Insufficient inhibitor concentration or treatment time. 2. Cell line is resistant to CDK2 inhibition. 3. Inactive compound due to degradation.1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Use a positive control (another known CDK2 inhibitor) and a sensitive cell line to validate the assay. 3. Confirm target engagement by assessing the phosphorylation of downstream targets like Rb via Western Blot.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder (MW: 421.54 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

    • To prepare a 10 mM stock solution, dissolve 4.22 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Cell-Based Assay for CDK2 Inhibition (Cell Viability - MTT Assay)
  • Materials:

    • Cancer cell line known to be sensitive to CDK2 inhibition

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

CDK2_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 Upregulates pRb pRb (Retinoblastoma Protein) CyclinD_CDK46->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Drives CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb Phosphorylates (inactivates) CDK2_IN_29 This compound CDK2_IN_29->CyclinD_CDK46 Inhibits CDK2_IN_29->CDK2 Inhibits

Caption: CDK2 signaling pathway and the points of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solution of this compound in DMSO prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with Diluted This compound prep_dilutions->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analyze_data Calculate Cell Viability and Determine IC₅₀ read_plate->analyze_data

Caption: General experimental workflow for a cell viability assay using this compound.

Troubleshooting_Logic start Experiment Start: No Expected Phenotype check_solubility Is the compound fully dissolved in the final medium? start->check_solubility check_concentration Are the concentration and treatment time optimized? check_solubility->check_concentration Yes solubility_issue Action: Review dissolution protocol. Use fresh DMSO. Consider sonication. check_solubility->solubility_issue No check_cell_line Is the cell line known to be sensitive to CDK2 inhibition? check_concentration->check_cell_line Yes concentration_issue Action: Perform dose-response and time-course experiments. check_concentration->concentration_issue No check_target Have you confirmed target engagement? check_cell_line->check_target Yes cell_line_issue Action: Use a positive control cell line. Test a panel of different cell lines. check_cell_line->cell_line_issue No target_issue Action: Perform Western Blot for pRb phosphorylation. check_target->target_issue No end Problem Resolved check_target->end Yes solubility_issue->end concentration_issue->end cell_line_issue->end target_issue->end

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Optimizing CDK2-IN-29 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK2-IN-29. The information herein is designed to help optimize experimental concentrations and protocols for achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation.[1] It functions by competing with ATP for the binding site on the CDK2 enzyme, thereby preventing the phosphorylation of its substrates. This inhibition of CDK2 activity leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer cells dependent on CDK2 for proliferation. This compound also shows inhibitory activity against CDK4, but with a lower potency.[1]

Q2: What is the biochemical potency of this compound?

A2: The biochemical half-maximal inhibitory concentration (IC50) of this compound has been determined in cell-free assays.

TargetIC50 (nM)
CDK296
CDK4360
Data from MedChemExpress[1]

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line being used. A good starting point for a dose-response experiment is to test a wide range of concentrations, for example, from 1 nM to 10 µM. Based on studies with other selective CDK2 inhibitors, cell lines with an amplification of the CCNE1 gene (which encodes for Cyclin E1) often show higher sensitivity to CDK2 inhibition.

For initial experiments, consider the following concentration ranges as a guideline:

Cell Line CharacteristicRecommended Starting Concentration Range
CCNE1 Amplified10 nM - 1 µM
CCNE1 Non-Amplified100 nM - 10 µM

It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

A4: Proper handling and storage of this compound are critical for maintaining its activity.

  • Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM).

  • Storage of Powder: The lyophilized powder should be stored at -20°C for long-term stability.[1]

  • Storage of Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.

Q5: What are the expected cellular effects of this compound treatment?

A5: Inhibition of CDK2 by this compound is expected to result in several key cellular outcomes:

  • Cell Cycle Arrest: Primarily at the G1/S transition, which can be observed by an accumulation of cells in the G1 phase.

  • Inhibition of Cell Proliferation: A decrease in the rate of cell growth and division.

  • Induction of Apoptosis: Programmed cell death, particularly in cancer cells that are dependent on CDK2 activity.

  • Reduced Phosphorylation of Retinoblastoma Protein (pRb): As pRb is a key downstream substrate of CDK2, a decrease in its phosphorylation at specific sites (e.g., Ser807/811) is a direct indicator of target engagement.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low inhibitory effect observed Inhibitor concentration is too low. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM) to determine the optimal inhibitory concentration for your cell line.
Cell line is resistant to CDK2 inhibition. Consider using a cell line known to be sensitive to CDK2 inhibitors (e.g., those with CCNE1 amplification). Verify CDK2 expression levels in your cell line.
Incorrect inhibitor preparation or storage. Ensure the inhibitor was dissolved properly in high-quality, anhydrous DMSO and stored correctly at -80°C in single-use aliquots to avoid degradation.
High cell toxicity, even at low concentrations Cell line is highly sensitive to the inhibitor. Use a much lower concentration range in your dose-response experiments (e.g., starting from 0.1 nM).
DMSO concentration is too high. Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤0.1%). Remember to include a vehicle control (DMSO alone) in your experiments.
Inconsistent results between experiments Variability in cell seeding density. Ensure consistent cell seeding density across all experiments as this can significantly impact the outcome of proliferation and viability assays.
Variability in inhibitor concentration. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment to ensure accurate and consistent concentrations.
Cells are at different growth phases. Use cells that are in the logarithmic growth phase for all experiments to ensure uniformity.

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blot for Phospho-Rb (Target Engagement)

This protocol is used to assess the inhibition of CDK2 activity by measuring the phosphorylation status of its downstream target, Rb.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Apply ECL substrate and visualize the protein bands. Analyze the band intensities to determine the relative levels of phosphorylated and total Rb, normalized to the loading control. A decrease in the p-Rb/total Rb ratio with increasing concentrations of this compound indicates target engagement.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells (including floating cells in the medium) and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity). An increase in the percentage of cells in the G1 phase indicates a G1 cell cycle arrest.

Visualizations

CDK2 Signaling Pathway

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 Activates pRb_E2F pRb-E2F (Inactive Complex) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_P p-pRb E2F E2F (Active) pRb_E2F->E2F Releases CyclinE_Expression Cyclin E Transcription E2F->CyclinE_Expression Promotes CyclinE Cyclin E CyclinE_Expression->CyclinE CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F Hyper-phosphorylates S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry Promotes CDK2_IN_29 This compound CDK2_IN_29->CDK2 Inhibits

Caption: CDK2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Start Start: Prepare This compound Stock Dose_Response Dose-Response Experiment (e.g., 1 nM - 10 µM) Start->Dose_Response Cell_Viability Cell Viability Assay (MTT / CCK-8) Dose_Response->Cell_Viability Determine_IC50 Determine IC50 Cell_Viability->Determine_IC50 Select_Concentrations Select Concentrations (e.g., 0.5x, 1x, 2x IC50) Determine_IC50->Select_Concentrations Mechanism_Studies Mechanism of Action Studies Select_Concentrations->Mechanism_Studies Western_Blot Western Blot (p-Rb, Total Rb) Mechanism_Studies->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Data_Analysis Data Analysis and Conclusion Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis

Caption: A logical workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting CDK2-IN-29 Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDK2-IN-29 cellular assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experiments with the potent and selective CDK2 inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental challenges.

Q1: I am not observing the expected decrease in cell viability or proliferation with this compound. What are the possible reasons?

A1: This is a common issue that can arise from several factors related to the compound, the cells, or the assay itself.

  • Compound Integrity and Solubility:

    • Proper Dissolution: this compound, like many small molecule inhibitors, is hydrophobic and has poor solubility in aqueous solutions. It is crucial to first prepare a concentrated stock solution in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved; gentle warming (37°C) or sonication may be necessary.

    • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

    • Precipitation in Media: When diluting the DMSO stock into your aqueous cell culture media, do so in a stepwise manner to avoid precipitation. The final DMSO concentration should typically be ≤0.5% to avoid solvent-induced toxicity.

  • Cell Line-Specific Sensitivity:

    • Genetic Background: The sensitivity of cancer cell lines to CDK2 inhibition is highly dependent on their genetic makeup. Cells with amplification of CCNE1 (Cyclin E1) are often more dependent on CDK2 for proliferation and thus more sensitive to inhibitors.

    • Rb Status: The retinoblastoma protein (Rb) is a key substrate of CDK2. Cell lines with a functional Rb protein are generally more responsive to CDK2 inhibitors that act by preventing Rb phosphorylation.

    • Compensatory Pathways: Some cell lines can bypass CDK2 inhibition by activating compensatory signaling pathways. It is advisable to test this compound on a panel of cell lines to identify sensitive and resistant models.

  • Assay and Experimental Design:

    • Incubation Time: The anti-proliferative effects of cell cycle inhibitors may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

    • Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are not over-confluent, as contact inhibition can affect cell cycle progression and inhibitor sensitivity.

Q2: My Western blot does not show a decrease in total CDK2 protein levels after treatment with this compound. Is the inhibitor not working?

A2: This is an expected result. This compound is a kinase inhibitor, not a protein degrader (like a PROTAC). Its mechanism of action is to block the ATP-binding site of CDK2, thereby inhibiting its catalytic activity, not to cause the degradation of the CDK2 protein itself.

  • Recommended Readout: Instead of total CDK2 levels, you should assess the phosphorylation status of key CDK2 substrates. The most common and reliable biomarker is the phosphorylation of the Retinoblastoma protein (pRb) at serine residues such as Ser807/811. A successful experiment will show a dose-dependent decrease in pRb levels, while total Rb and total CDK2 levels remain unchanged.

Q3: The IC50 value I obtained from my cell viability assay is much higher than the reported biochemical IC50. Why is there a discrepancy?

A3: It is normal for the cellular IC50 to be higher than the biochemical IC50.

  • Biochemical vs. Cellular Potency: The biochemical IC50 is a measure of the inhibitor's potency against the purified enzyme in a cell-free system. Cellular IC50 values are influenced by factors such as cell membrane permeability, drug efflux pumps, intracellular ATP concentrations, and the presence of off-target effects, which can all contribute to a higher required concentration to achieve the desired effect in a cellular context.

  • Cell Line Dependency: As mentioned in Q1, the cellular IC50 will vary significantly between different cell lines based on their dependence on the CDK2 pathway.

Q4: I am observing a G2 phase arrest in my cell cycle analysis, but CDK2 is primarily known to regulate the G1/S transition. Is this an off-target effect?

A4: While CDK2's primary role is at the G1/S checkpoint, a G2 arrest can be an on-target effect of potent CDK2 inhibitors, especially at higher concentrations. This may be due to the inhibition of CDK2/Cyclin A complexes, which are active in the S and G2 phases. However, at very high concentrations, off-target inhibition of CDK1, which is structurally similar to CDK2 and a key regulator of the G2/M transition, could also contribute to a G2 arrest. To investigate this, you can compare the effects of this compound with a known CDK1 inhibitor.

Quantitative Data Summary

The following tables provide key quantitative data for CDK2 inhibitors to aid in experimental design and data interpretation.

Table 1: Biochemical Potency of Selected CDK2 Inhibitors

Inhibitor Target IC50 (nM) Reference
This compound CDK2 96 MedChemExpress
CDK4 360 MedChemExpress

| Cdk2-IN-23 | CDK2 | 0.29 | |

Note: Biochemical IC50 values represent the concentration required for 50% inhibition of the purified enzyme's activity.

Table 2: Recommended Starting Concentration Ranges for Cellular Assays

Cell Line Characteristic Recommended IC50 Range Average IC50
CCNE1 Amplified 10 - 64 nM 36 nM

| CCNE1 Non-Amplified | 159 - 3560 nM | 1,435 nM |

Data derived from studies on the selective CDK2 inhibitor INX-315 and serves as a guideline for this compound. The optimal concentration should be determined empirically for each cell line.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. It is recommended to test a wide range of concentrations (e.g., 1 nM to 10 µM) to generate a dose-response curve. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cells treated with this compound in 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Wash the cell pellet once with ice-cold PBS. Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases. An accumulation of cells in the G1 phase and a reduction in the S phase population would indicate successful CDK2 inhibition.

Protocol 3: Western Blot Analysis of Phosphorylated Rb (pRb)

This technique is used to detect the decrease in pRb levels, a direct downstream target of CDK2.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-total CDK2, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE.

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control. A decrease in the pRb/total Rb ratio indicates successful target engagement.

Visualizations

CDK2 Signaling Pathway and Inhibition by this compound

CDK2_Pathway cluster_upstream Upstream Signals cluster_core CDK2 Core Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 Activates Cyclin_E Cyclin E Cyclin_D_CDK4_6->Cyclin_E Upregulates CDK2_Cyclin_E CDK2 / Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E pRb p-Rb (Inactive) CDK2_Cyclin_E->pRb Phosphorylates p21_p27 p21 / p27 p21_p27->CDK2_Cyclin_E Inhibits CDK2_IN_29 This compound CDK2_IN_29->CDK2_Cyclin_E Inhibits Rb Rb Rb->pRb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Promotes

Caption: Simplified CDK2 signaling pathway and the point of inhibition by this compound.

General Experimental Workflow for this compound

Experimental_Workflow Start Start Seed_Cells Seed Cells in Appropriate Plates Start->Seed_Cells Prepare_Solutions Prepare this compound Working Solutions Seed_Cells->Prepare_Solutions Treat_Cells Treat Cells with This compound & Controls Prepare_Solutions->Treat_Cells Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat_Cells->Incubate Downstream_Analysis Downstream Analysis Incubate->Downstream_Analysis Viability_Assay Cell Viability Assay (e.g., MTT) Downstream_Analysis->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Downstream_Analysis->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (pRb, Total Rb) Downstream_Analysis->Western_Blot End End Viability_Assay->End Cell_Cycle_Analysis->End Western_Blot->End

Caption: General experimental workflow for investigating the effects of this compound in cell culture.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic Start No Expected Effect Observed Check_Compound Compound Integrity & Solubility OK? Start->Check_Compound Check_Cells Cell Line Appropriate? Check_Compound->Check_Cells Yes Solubility_Issues Action: Remake Stock Solution. Ensure proper dissolution & dilution. Store aliquots at -80°C. Check_Compound->Solubility_Issues No Check_Assay Assay Protocol Optimized? Check_Cells->Check_Assay Yes Cell_Resistance Action: Confirm Rb status & CCNE1 amplification. Test a panel of different cell lines. Check_Cells->Cell_Resistance No Assay_Issues Action: Optimize incubation time, cell density, and antibody concentrations. Use positive controls. Check_Assay->Assay_Issues No Success Problem Resolved Check_Assay->Success Yes Solubility_Issues->Start Cell_Resistance->Start Assay_Issues->Start

Caption: A logical workflow for troubleshooting unexpected results in this compound cellular assays.

Technical Support Center: Interpreting Unexpected Results with CDK2-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using CDK2-IN-29. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also referred to as Compound 13q, is a small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its primary mechanism of action is to block the kinase activity of CDK2, which is a key regulator of the G1/S phase transition in the cell cycle.[1][2] By inhibiting CDK2, this compound is expected to prevent the phosphorylation of downstream substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and a halt in proliferation.[3][4][5]

Q2: Is this compound a selective inhibitor?

A2: this compound is a potent inhibitor of CDK2 with a reported half-maximal inhibitory concentration (IC50) of 96 nM. However, it also demonstrates inhibitory activity against CDK4, with an IC50 of 360 nM.[1][2] This indicates that while it is more potent towards CDK2, it is not entirely selective and may produce effects through the inhibition of CDK4, especially at higher concentrations. This is an important consideration when interpreting unexpected results.

Q3: I am not observing the expected G1/S cell cycle arrest after treating my cells with this compound. What could be the reason?

A3: Several factors could contribute to a lack of the expected phenotype. These include:

  • Cell Line Dependency: The role of CDK2 in cell proliferation can be highly specific to the cell type. Some cell lines may have redundant mechanisms for cell cycle progression or be less dependent on CDK2.[3]

  • Inhibitor Concentration and Treatment Duration: It is crucial to determine the optimal concentration and treatment duration for your specific cell line. A dose-response and time-course experiment is highly recommended to establish the effective concentration (IC50) and the best time point to observe cell cycle arrest.[3][4]

  • Compound Stability and Solubility: Like many small molecules, this compound may have limited stability and solubility in aqueous solutions. Ensure proper storage and handling, prepare fresh solutions for each experiment, and consider using a small amount of DMSO to aid solubility before diluting in your culture medium.[3][5]

  • Resistance Mechanisms: The cancer cells you are using may have intrinsic or acquired resistance to CDK2 inhibition. This can be due to factors like amplification of the CCNE1 gene (encoding Cyclin E) or mutations in the RB1 gene.[6]

Q4: My cells are arresting in the G2/M phase of the cell cycle instead of G1/S. Is this an expected result?

A4: While G1 arrest is the canonical response to CDK2 inhibition, G2/M arrest has been observed with some CDK2 inhibitors.[6] This could be an on-target effect in certain cellular contexts or potentially an off-target effect, possibly due to the inhibition of other kinases like CDK1 at higher concentrations.[6] It is advisable to verify this observation by testing a range of inhibitor concentrations and using other, structurally different CDK2 inhibitors as controls.

Q5: I am observing an increase in cell size and the appearance of large, multi-nucleated cells after treatment. What does this signify?

A5: Recent studies have shown that CDK2 inhibition can lead to the emergence of a persistent population of polyploid (having more than two sets of chromosomes) and multi-nucleated cancer cells.[7][8] This can occur due to failed cell division (cytokinesis) or the fusion of daughter cells.[7] These polyploid cells may be resistant to apoptosis and continue to proliferate, which is a critical consideration for the long-term efficacy of the inhibitor.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Cell Proliferation
Possible Cause Suggested Troubleshooting Steps
Compound Instability/Degradation 1. Prepare fresh stock solutions in an appropriate solvent like DMSO. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage or -20°C for short-term.[5]
Sub-optimal Inhibitor Concentration 1. Perform a dose-response curve to determine the IC50 for your specific cell line. A broad range of concentrations (e.g., 0.1 nM to 10 µM) is recommended for the initial experiment.[5]
Cell Line Resistance 1. Use a positive control cell line known to be sensitive to CDK2 inhibitors (e.g., cell lines with CCNE1 amplification). 2. Check for known resistance markers in your cell line, such as RB1 mutations or overexpression of drug efflux pumps.[5]
Assay Interference 1. Run a control with the assay components and this compound in the absence of cells to check for direct interference with the assay reagents (e.g., fluorescence quenching).
Issue 2: Unexpected Western Blot Results for CDK2 Pathway Proteins
Symptom Possible Cause Suggested Troubleshooting Steps
No decrease in phosphorylated Rb (p-Rb) levels Suboptimal treatment conditions 1. Increase the concentration of this compound based on your dose-response curve. 2. Increase the treatment duration. A time-course experiment (e.g., 6, 12, 24 hours) is recommended.
Inefficient protein extraction 1. Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins.[9] 2. Process cell lysates quickly and on ice.[9]
Inconsistent levels of total CDK2 or Cyclin E This compound is an inhibitor, not a degrader 1. It is important to note that this compound inhibits the activity of CDK2, it does not cause its degradation. Therefore, you should not expect to see a decrease in total CDK2 protein levels.[4]
High background or non-specific bands Suboptimal antibody performance 1. Validate your primary antibodies using positive and negative controls. 2. Titrate the primary antibody to find the optimal concentration that maximizes signal and minimizes background.[9]
Loading inconsistencies 1. Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading. 2. Always probe for a loading control (e.g., GAPDH, β-actin) to normalize your results.[9]

Quantitative Data Summary

Compound Target IC50 (nM) Reference
This compoundCDK296[1][2]
CDK4360[1][2]

Experimental Protocols

Western Blot Analysis of Rb Phosphorylation
  • Cell Seeding and Treatment: Seed your cells of interest in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][4]

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal and a loading control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution.[4]

Cell Viability Assay (e.g., MTS/MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTS/MTT Reagent Addition: Add the MTS or MTT reagent according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Visualizations

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb hyper-phosphorylates S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry CDK2_IN_29 This compound CDK2_IN_29->CDK2 Troubleshooting_Workflow Start Unexpected Result with this compound Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Assay Validate Experimental Assay Check_Compound->Check_Assay Check_Biology Consider Biological Variables Check_Assay->Check_Biology On_Target Potential On-Target Effect? Check_Biology->On_Target Off_Target Potential Off-Target Effect? On_Target->Off_Target No Literature Consult Literature for Similar Findings On_Target->Literature Yes Off_Target->Literature Yes New_Hypothesis Formulate New Hypothesis Off_Target->New_Hypothesis No Literature->New_Hypothesis Experimental_Workflow Cell_Culture 1. Cell Culture & Seeding Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTS/MTT) Treatment->Viability Cell_Cycle 3b. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot 3c. Western Blot (p-Rb, Total Rb) Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Viability->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

References

Technical Support Center: CDK2-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CDK2-IN-29 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that functions as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] It also shows inhibitory activity against CDK4.[2] By binding to the ATP-binding site of CDK2, this compound blocks its kinase activity, preventing the phosphorylation of its substrates.[1] This inhibition primarily leads to cell cycle arrest at the G1/S transition, thereby preventing DNA replication and cell division.[1] In some cancer cells, this can also induce apoptosis (programmed cell death).[1]

Q2: What are the typical IC50 values for this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 96 nM for CDK2 and 360 nM for CDK4 in biochemical assays.[2] The cellular potency (e.g., GI50 for growth inhibition) will vary depending on the cell line and experimental conditions.

Q3: In which types of cancer cell lines is this compound expected to be most effective?

A3: CDK2 inhibitors are often most effective in cancer cell lines where CDK2 activity is dysregulated, such as those with an amplification of the CCNE1 gene, which encodes for Cyclin E.[3][4][5] Cancers like breast cancer, ovarian cancer, and melanoma have shown potential for treatment with CDK2 inhibitors.[1] The sensitivity of a specific cell line should be determined empirically.

Q4: What are the known off-target effects of this compound?

A4: Besides its primary target CDK2, this compound is also known to inhibit CDK4 with a lower potency (IC50 of 360 nM).[2] At higher concentrations, there is a possibility of off-target inhibition of other kinases, including CDK1, which could lead to a G2 phase cell cycle arrest.[3] It is crucial to perform dose-response experiments to distinguish between on-target and potential off-target effects.

Q5: How should I prepare and store this compound?

A5: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C. Please refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant effect on cell viability at expected concentrations. Cell line may be insensitive. - Confirm the CDK2 dependency of your cell line. Cell lines without high CDK2 activity or CCNE1 amplification may be resistant.[3][4] - Test a broader range of concentrations.
Incorrect compound concentration. - Verify the calculations for your dilutions from the stock solution. - Prepare fresh dilutions for each experiment.
Compound degradation. - Ensure proper storage of the stock solution. - Use a fresh vial of the compound if degradation is suspected.
High toxicity observed in all tested cell lines, including controls. Solvent (e.g., DMSO) toxicity. - Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. - Include a vehicle-only control in your experimental setup.
Compound concentration is too high. - Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar) to determine the optimal working concentration.
Inconsistent results between experiments. Variability in cell culture. - Use cells with a consistent passage number. - Ensure uniform cell seeding density. - Standardize incubation times and conditions.
Inaccurate pipetting. - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions.
Unexpected cell cycle arrest profile (e.g., G2 arrest instead of G1/S). Off-target effects at high concentrations. - Higher concentrations of CDK2 inhibitors may inhibit CDK1, leading to a G2 arrest.[3] - Perform a dose-response analysis of cell cycle effects. - Use a more selective CDK2 inhibitor if available to confirm the phenotype.

Data Presentation

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
CDK296[2]
CDK4360[2]

Table 2: General Guidelines for Cellular Assay Concentrations

Cell Line CharacteristicRecommended Starting Concentration Range for GI50 Determination
CCNE1 Amplified10 nM - 1 µM
CCNE1 Non-Amplified100 nM - 10 µM

Note: These are suggested starting ranges. The optimal concentration for each cell line must be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

  • This compound

  • DMSO

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a concentrated DMSO stock. It is recommended to test a wide range of concentrations (e.g., 1 nM to 10 µM) to generate a complete dose-response curve.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Visualizations

CDK2_Signaling_Pathway Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 Activates Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) Rb->pRb Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Activates Transcription Cyclin_E_CDK2->Rb Phosphorylates S_Phase_Entry S-Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry Promotes CDK2_IN_29 This compound CDK2_IN_29->Cyclin_E_CDK2 Inhibits pRb->E2F Releases

Caption: CDK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight for attachment Cell_Seeding->Overnight_Incubation Compound_Treatment Treat cells with serial dilutions of this compound Overnight_Incubation->Compound_Treatment Incubation_Period Incubate for 48-72 hours Compound_Treatment->Incubation_Period Viability_Assay Perform Cell Viability Assay (e.g., MTT, MTS, etc.) Incubation_Period->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence/Luminescence Viability_Assay->Data_Acquisition Data_Analysis Analyze Data: - Calculate % Viability - Plot Dose-Response Curve - Determine GI50 Data_Acquisition->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental Workflow for Assessing this compound Cytotoxicity.

References

How to dissolve CDK2-IN-29 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDK2-IN-29. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO.[1][2][3]

Q2: What is the recommended concentration for a stock solution of this compound?

A2: A stock solution of 10 mM in DMSO is a commonly recommended starting point for similar potent kinase inhibitors.[1][2][3]

Q3: How should I store the lyophilized powder and stock solution of this compound?

A3: Upon receipt, the lyophilized powder of this compound should be stored at -20°C for long-term stability.[2] Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles.[1][2]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: To avoid solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v).[4][5] However, the sensitivity to DMSO can vary between cell lines, so it is best to perform a vehicle control to assess the effect of DMSO on your specific cells.[5]

Q5: My this compound precipitated in the cell culture medium. What should I do?

A5: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media can occur. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for handling this compound.

ParameterRecommendation
Primary Solvent Dimethyl sulfoxide (DMSO)
Stock Solution Conc. 10 mM
Storage (Lyophilized) -20°C
Storage (Stock Solution) -80°C (in single-use aliquots)
Final DMSO Conc. in Media ≤ 0.1% (v/v)
Typical Working Conc. 1 nM to 1 µM (cell line and assay dependent)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Briefly centrifuge the vial of lyophilized this compound powder to ensure all the material is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of high-purity, sterile-filtered DMSO. For example, for 1 mg of this compound (Molecular Weight: 421.54 g/mol ), add 237.2 µL of DMSO.

  • Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication may assist in dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[1][2]

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • To minimize precipitation, it is recommended to perform serial dilutions. For example, to achieve a final concentration of 1 µM in your experiment, you can first prepare an intermediate dilution.

  • When diluting the DMSO stock into the aqueous medium, add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[4] This helps to ensure rapid and even dispersion.

  • Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used.

Troubleshooting Guide

This guide addresses the common issue of this compound precipitation in cell culture media.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in media Poor aqueous solubility: Many kinase inhibitors are hydrophobic and have limited solubility in aqueous solutions.[4]- Ensure the final DMSO concentration is kept as low as possible (ideally ≤0.1%).- Add the DMSO stock solution to pre-warmed (37°C) media.- Add the stock solution slowly while vortexing or swirling the media to ensure rapid mixing.[4]- Consider using a serum-containing medium for the final dilution, as serum proteins can sometimes help to maintain compound solubility.
Suboptimal dilution method: Rapidly adding a concentrated organic stock to the aqueous medium can create localized high concentrations, leading to precipitation.[4]- Use a serial dilution method to gradually decrease the concentration of the inhibitor and DMSO.
Precipitate observed in stock solution vial Improper storage: The inhibitor may have precipitated out of the DMSO stock due to storage at an incorrect temperature or repeated freeze-thaw cycles.[4]- Visually inspect the stock solution for any precipitate before use.- If a precipitate is present, gently warm the vial in a 37°C water bath and vortex vigorously to try and redissolve the compound.[4]- To prevent this, always aliquot the stock solution into single-use volumes and store at -80°C.[2]
Cloudiness or precipitate in culture wells after incubation Interaction with media components: Components in the cell culture medium, such as salts or proteins, can sometimes interact with the compound, causing it to precipitate over time.[7][8]- Perform a solubility test by incubating the desired concentration of this compound in your cell culture medium at 37°C for the duration of your experiment and visually inspect for precipitation.[4]- Ensure the pH of your culture medium is stable.
Cell contamination: Bacterial or fungal contamination can cause the media to become turbid, which may be mistaken for precipitation.[7][8]- Examine the culture under a microscope for signs of microbial contamination.- If contamination is suspected, discard the culture and decontaminate the incubator and hood.[8]

Visual Guides

Signaling Pathway

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D-CDK4/6 Cyclin D-CDK4/6 Receptor Tyrosine Kinases->Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Upregulates CDK2 CDK2 Cyclin E->CDK2 Activates G1/S Phase Transition G1/S Phase Transition CDK2->G1/S Phase Transition Promotes This compound This compound This compound->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow

Dissolving_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting Start Start Dissolve in DMSO Dissolve this compound in 100% DMSO Start->Dissolve in DMSO Vortex Vortex/Warm to ensure full dissolution Dissolve in DMSO->Vortex Aliquot Aliquot into single-use tubes Vortex->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw one aliquot Pre-warm Medium Pre-warm cell culture medium to 37°C Thaw->Pre-warm Medium Dilute Serially dilute stock into pre-warmed medium Thaw->Dilute Pre-warm Medium->Dilute Treat Cells Add to cells Dilute->Treat Cells Precipitation Precipitation Observed? Dilute->Precipitation Precipitation->Treat Cells No Check_Stock Check stock solution for precipitate Precipitation->Check_Stock Yes Optimize_Dilution Optimize dilution: - Slower addition - Vortexing Check_Stock->Optimize_Dilution Check_Media Check for media contamination/stability Optimize_Dilution->Check_Media

Caption: Experimental workflow for dissolving this compound and troubleshooting precipitation.

References

Technical Support Center: Optimizing In Vitro Efficacy of CDK2-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDK2-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to help optimize the in vitro use of this potent CDK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK2 and secondary activity against CDK4. It functions by binding to the ATP-binding site of these kinases, preventing the phosphorylation of their target substrates. This inhibition disrupts the cell cycle, primarily causing an arrest at the G1/S checkpoint, and can also induce apoptosis (programmed cell death).

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound are reported to be 96 nM for CDK2 and 360 nM for CDK4.

Q3: How should I prepare and store this compound stock solutions?

A3: Like many small molecule inhibitors, this compound is likely to have poor solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the potential off-target effects of this compound?

A4: Given its inhibitory activity against both CDK2 and CDK4, effects observed in cellular assays may be a result of inhibiting either or both kinases. It is also possible that at higher concentrations, this compound could inhibit other kinases. To distinguish between on-target and off-target effects, consider including control experiments such as using cell lines with knocked-down CDK2 or CDK4, or comparing the effects with more selective inhibitors if available.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no observable effect on cell proliferation 1. Inhibitor precipitation: The compound may have precipitated out of the cell culture medium due to poor solubility. 2. Suboptimal concentration: The concentration of this compound used may be too low for the specific cell line. 3. Cell line resistance: The cell line may be resistant to CDK2 inhibition, potentially due to mutations in the CDK2 pathway or compensatory mechanisms.1. Solubility check: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Consider preparing the final dilution in pre-warmed medium and mixing thoroughly. The final DMSO concentration should typically be kept below 0.5%. 2. Dose-response curve: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your cell line. 3. Cell line characterization: Use a positive control cell line known to be sensitive to CDK2 inhibition (e.g., those with CCNE1 amplification). Verify the expression of CDK2 in your cell line.
High levels of cell death at low concentrations (potential toxicity) 1. Off-target toxicity: The observed cell death may be due to the inhibition of other essential kinases. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Selectivity profiling: If possible, test the inhibitor against a panel of kinases to assess its selectivity. Compare the phenotype with other known CDK2 inhibitors. 2. Solvent control: Ensure that the final concentration of the solvent in the culture medium is consistent across all experimental conditions and is at a non-toxic level (typically ≤0.5% for DMSO). Include a vehicle-only control.
Inconsistent or irreproducible results 1. Inhibitor instability: The compound may be degrading in the culture medium over the course of the experiment. 2. Variability in experimental setup: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results.1. Fresh preparation: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Minimize the exposure of the stock solution to light and ambient temperature. 2. Standardize protocols: Ensure consistent cell seeding, treatment duration, and assay procedures. Use calibrated equipment and high-quality reagents.
Difficulty confirming CDK2 inhibition 1. Ineffective downstream markers: The chosen downstream markers for CDK2 activity may not be optimal for the cell line or experimental conditions. 2. Timing of analysis: The time point for assessing CDK2 inhibition may be too early or too late.1. Western Blot Analysis: Assess the phosphorylation status of direct CDK2 substrates, such as Retinoblastoma protein (Rb) at Ser807/811 or p27 at Thr187. 2. Time-course experiment: Perform a time-course experiment to determine the optimal time point to observe maximal inhibition of CDK2 activity after treatment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
CDK296
CDK4360

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Rb Phosphorylation
  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (Ser807/811) and total Rb overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

Visualizations

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4 CDK4/6 Cyclin_D->CDK4 Rb Rb CDK4->Rb phosphorylates pRb p-Rb CDK4->pRb DNA_Replication DNA Replication Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb phosphorylates CDK2->pRb E2F E2F Rb->E2F E2F->Cyclin_E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb->E2F S_Phase_Genes->DNA_Replication CDK2_IN_29 This compound CDK2_IN_29->CDK4 CDK2_IN_29->CDK2

Caption: Simplified CDK2 signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in Multi-well Plate Prepare_Inhibitor Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with Inhibitor/Vehicle Prepare_Inhibitor->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Western_Blot Western Blot for p-Rb/Total Rb Incubate->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubate->Cell_Cycle Determine_IC50 Determine_IC50 Viability_Assay->Determine_IC50 Data Analysis Confirm_Target_Inhibition Confirm_Target_Inhibition Western_Blot->Confirm_Target_Inhibition Data Analysis Assess_G1_Arrest Assess_G1_Arrest Cell_Cycle->Assess_G1_Arrest Data Analysis

Caption: General experimental workflow for evaluating this compound in vitro.

Technical Support Center: Addressing Batch-to-Batch Variability of CDK2-IN-29

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the cyclin-dependent kinase 2 (CDK2) inhibitor, CDK2-IN-29, ensuring experimental reproducibility is paramount. Batch-to-batch variability of small molecule inhibitors can be a significant source of inconsistent results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, diagnose, and resolve potential issues arising from different batches of this compound.

Frequently Asked Questions (FAQs)

Q1: We've observed a decrease in the potency (higher IC50) of a new batch of this compound in our cellular assays compared to previous batches. What are the likely causes?

A1: A decrease in potency can stem from several factors related to the new batch of the compound. The most common causes include differences in purity, the presence of inactive isomers, lower solubility, or degradation of the compound. It is also crucial to ensure that assay conditions, such as cell passage number and reagent quality, have remained consistent.[1]

Q2: How can we confirm the identity and purity of a new batch of this compound?

A2: To confirm the identity and purity of a new batch, analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can verify the chemical structure and quantify the percentage of the active compound, identifying any potential impurities or degradation products.

Q3: Our new batch of this compound is difficult to dissolve. How can we improve its solubility?

A3: this compound, like many kinase inhibitors, can have limited aqueous solubility.[2] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions. Ensure you are using high-quality, anhydrous DMSO.

  • Sonication and Gentle Warming: Sonication or gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of the compound. However, be cautious as excessive heat can lead to degradation.[3]

  • Stock Concentration: Avoid making overly concentrated stock solutions that may be prone to precipitation.

  • Final Assay Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.[1]

Q4: Could batch-to-batch variability be related to the stability of the compound? How should we properly store this compound?

A4: Yes, improper storage can lead to compound degradation and loss of activity.[1][4] For optimal stability, this compound should be stored as a solid at -20°C. Once dissolved in a solvent like DMSO, it is best to prepare single-use aliquots to minimize freeze-thaw cycles and store them at -80°C.[4] Protect the compound from light, as many small molecules are light-sensitive.[4]

Q5: We are observing unexpected off-target effects with a new batch. How can we investigate this?

A5: Unexpected cellular phenotypes may indicate the presence of impurities with off-target activities. To investigate this, consider the following approaches:

  • Orthogonal Assays: Use a structurally unrelated CDK2 inhibitor to see if it phenocopies the effects of this compound. If it does, the observed phenotype is more likely to be an on-target effect.[1][3]

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of CDK2 should reverse the phenotype, confirming an on-target effect.[1]

  • Analytical Characterization: As mentioned in Q2, use HPLC or LC-MS to check for impurities in the problematic batch.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. When validating a new batch, your experimentally determined IC50 values should be comparable to these published values.

TargetIC50 (nM)
CDK296
CDK4360

Data obtained from MedChemExpress.[5]

Mandatory Visualizations

CDK2 Signaling Pathway

CDK2_Signaling_Pathway cluster_cdk2 Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 activates pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 binds & activates Cyclin_E_CDK2 Cyclin E-CDK2 (Active Complex) S_Phase_Entry S-Phase Entry & DNA Replication Cyclin_E_CDK2->S_Phase_Entry drives CDK2_IN_29 This compound CDK2_IN_29->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway leading to G1/S cell cycle transition.

Troubleshooting Workflow for Batch-to-Batch Variability

Troubleshooting_Workflow Start Inconsistent Results with New Batch of this compound Check_Storage Verify Proper Storage (-20°C solid, -80°C aliquots) Start->Check_Storage Check_Solubility Assess Solubility (Visual inspection, concentration check) Check_Storage->Check_Solubility QC_Protocols Perform QC Experiments (See Experimental Workflow) Check_Solubility->QC_Protocols Compare_Data Compare IC50 & Cellular Effects with Previous Batches/Published Data QC_Protocols->Compare_Data Consistent Data is Consistent: Issue is likely not the compound. Review other experimental variables. Compare_Data->Consistent Yes Inconsistent Data is Inconsistent: Potential batch issue. Compare_Data->Inconsistent No Contact_Supplier Contact Supplier with Data and Request Analysis/Replacement Inconsistent->Contact_Supplier

Caption: Logical workflow for troubleshooting this compound batch variability.

Experimental Workflow for New Batch Validation

Experimental_Workflow Start New Batch of this compound Received Prepare_Stock Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) Start->Prepare_Stock Kinase_Assay In Vitro Kinase Assay (Determine IC50 against CDK2) Prepare_Stock->Kinase_Assay Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT/CCK-8 on a sensitive cell line) Prepare_Stock->Cell_Viability_Assay Western_Blot Western Blot Analysis (Check for pRb inhibition) Prepare_Stock->Western_Blot Analysis Analyze and Compare Results to Reference Batch Kinase_Assay->Analysis Cell_Viability_Assay->Analysis Western_Blot->Analysis Pass Batch Passes QC Analysis->Pass Consistent Fail Batch Fails QC Analysis->Fail Inconsistent Proceed Proceed with Experiments Pass->Proceed Troubleshoot Initiate Troubleshooting Workflow Fail->Troubleshoot

Caption: Experimental workflow for the quality control of a new this compound batch.

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against the CDK2/Cyclin E complex. A luminescent kinase assay that measures ATP consumption is a common method.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Kinase substrate (e.g., Histone H1)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. A 10-point, 3-fold serial dilution starting from 10 µM is a good starting point. Include a DMSO-only control.

  • Reaction Setup: Add the serially diluted this compound to the wells of the 384-well plate.

  • Add a solution containing the CDK2/Cyclin E enzyme and the kinase substrate to each well.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km of CDK2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add the luminescent kinase assay reagent to each well. This will stop the reaction and generate a luminescent signal proportional to the remaining ATP.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Cell Viability Assay (MTT or CCK-8)

This protocol assesses the effect of this compound on the proliferation of a cancer cell line known to be sensitive to CDK2 inhibition.

Materials:

  • Cancer cell line (e.g., a CCNE1-amplified ovarian cancer cell line)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT or CCK-8 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Then, add a solubilization solution and incubate until the crystals are fully dissolved.[7]

    • For CCK-8: Add the CCK-8 reagent to each well and incubate for 1-4 hours.[8]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Phospho-Retinoblastoma (pRb)

This protocol verifies the on-target activity of this compound by measuring the phosphorylation of its downstream substrate, the Retinoblastoma protein (pRb).

Materials:

  • Sensitive cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (a CDK2-specific site, e.g., Ser807/811), anti-total Rb, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10][11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.[12]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total Rb and the loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-Rb to total Rb indicates successful target engagement by this compound.[9]

References

CDK2-IN-29 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the CDK2 inhibitor, CDK2-IN-29. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper storage, handling, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, specific storage conditions should be followed. These recommendations are based on general best practices for small molecule kinase inhibitors.

FormStorage TemperatureDuration
Solid Powder -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 6 months

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity. To minimize the number of freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials before freezing.

Q3: Is this compound stable at room temperature?

A3: this compound is shipped at room temperature, which indicates it is stable for short periods under these conditions. However, for long-term storage, it is crucial to adhere to the recommended storage temperatures (-20°C for powder, -80°C for solutions) upon receipt.

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. It also shows inhibitory activity against CDK4.[1] By inhibiting CDK2, this compound can arrest the cell cycle, making it a subject of interest in cancer research.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent experimental results 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Inaccurate Concentration: Errors in weighing the compound or in dilutions. 3. Experimental Variability: Inconsistent cell seeding, incubation times, or reagent quality.1. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment. 2. Calibrate your balance regularly and double-check all calculations. 3. Standardize all experimental procedures and use positive and negative controls.
Precipitation of the compound in cell culture medium Poor Aqueous Solubility: this compound, like many kinase inhibitors, is hydrophobic and may precipitate when diluted from a DMSO stock into an aqueous medium.1. Ensure the final DMSO concentration is as low as possible while maintaining solubility. 2. After diluting the stock solution, vortex the medium thoroughly. 3. Consider using a pre-warmed medium for dilution.
No observable effect in a cell-based assay 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Low Cellular Potency: The concentration used may be too low to elicit a response in your specific cell line. 3. Cell Line Resistance: The chosen cell line may not be sensitive to CDK2 inhibition.1. Verify the integrity of your compound stock by performing a stability test (see Experimental Protocols). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Choose a cell line known to be dependent on the CDK2 pathway for proliferation.
Unexpected cellular phenotype Off-Target Effects: At higher concentrations, the inhibitor may affect other kinases or cellular pathways.1. Perform a dose-response analysis to use the lowest effective concentration. 2. Compare the observed phenotype with that of other known CDK2 inhibitors. 3. Consider performing a kinome scan to identify potential off-target interactions.

CDK2 Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S phase transition of the cell cycle. This compound inhibits the kinase activity of CDK2, thereby blocking the phosphorylation of key substrates like the Retinoblastoma protein (Rb) and preventing entry into the S phase.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras CyclinD_CDK46 Cyclin D / CDK4/6 Ras->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb CyclinD_CDK46->pRb E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinA_CDK2 Cyclin A / CDK2 CDK2->CyclinA_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates CyclinA->CyclinA_CDK2 S_Phase_Entry S-Phase Entry CyclinA_CDK2->S_Phase_Entry promotes CDK2_IN_29 This compound CDK2_IN_29->CDK2 inhibits Stability_Workflow Start Start: Prepare Stock Solution of this compound Dilute Dilute to Working Concentration in Test Medium Start->Dilute Incubate Incubate at Desired Temperature (e.g., 37°C) Dilute->Incubate Sample Collect Aliquots at Different Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Process Process Samples (e.g., Protein Precipitation) Sample->Process Analyze Analyze by HPLC-MS Process->Analyze Data Calculate % Remaining vs. Time Analyze->Data End End: Determine Stability Profile Data->End

References

Technical Support Center: Overcoming Resistance to CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to CDK2 inhibitors in cancer cells. The information provided is based on general principles of CDK inhibitor resistance and may be applicable to specific compounds like CDK2-IN-29.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the common mechanisms of acquired resistance to CDK2 inhibitors? Acquired resistance to CDK2 inhibitors can arise from various mechanisms, including the upregulation of bypass signaling pathways (e.g., activation of other CDKs or parallel pathways), mutations in the CDK2 protein that prevent drug binding, increased drug efflux through transporters like ABCB1, and alterations in cell cycle checkpoint proteins.
How can I determine if my cancer cell line has developed resistance to a CDK2 inhibitor? Resistance can be confirmed by a significant increase in the IC50 value (the concentration of the inhibitor required to inhibit cell growth by 50%) compared to the parental, sensitive cell line. This is typically determined using a cell viability assay, such as an MTT or CellTiter-Glo assay, over a range of drug concentrations.
Are there known biomarkers that can predict sensitivity or resistance to CDK2 inhibitors? While research is ongoing, potential biomarkers include the expression levels of CDK2, its binding partners (e.g., Cyclin E), and the status of key cell cycle regulators like Rb and p27. High expression of drug efflux pumps may also predict resistance.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Cells show decreased sensitivity to the CDK2 inhibitor over time. 1. Development of acquired resistance mechanisms. 2. Degradation of the inhibitor compound.1. Perform dose-response curves to quantify the shift in IC50. Analyze resistant cells for molecular changes (see below). 2. Prepare fresh stock solutions of the inhibitor and ensure proper storage conditions.
No significant cell cycle arrest is observed after treatment. 1. The cell line may have a non-functional Rb pathway. 2. The inhibitor concentration may be too low.1. Verify the Rb status of your cell line. CDK2 inhibition primarily leads to G1 arrest in Rb-proficient cells. 2. Perform a dose-titration experiment and analyze cell cycle distribution at various concentrations.
Western blot shows no change in downstream targets of CDK2. 1. Ineffective inhibitor concentration or treatment time. 2. Altered downstream signaling in resistant cells.1. Optimize inhibitor concentration and incubation time. 2. Investigate potential bypass pathways or compensatory mechanisms that may be activated in resistant cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with the CDK2 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., phospho-Rb, CDK2, Cyclin E).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with the CDK2 inhibitor for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Workflows

cluster_0 CDK2 Inhibition and Resistance cluster_1 Resistance Mechanisms CDK2 CDK2 Rb Rb CDK2->Rb p CyclinE Cyclin E CyclinE->CDK2 E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Inhibitor This compound Inhibitor->CDK2 Inhibition Bypass Bypass Pathways (e.g., CDK4/6 activation) Bypass->G1_S_Transition Mutation CDK2 Mutation Mutation->CDK2 Efflux Drug Efflux (e.g., ABCB1) Efflux->Inhibitor Removal

Caption: Mechanisms of CDK2 inhibition and potential resistance pathways.

Start Decreased Sensitivity to this compound Observed Confirm_Resistance Confirm Resistance: Perform dose-response curve and calculate IC50 shift Start->Confirm_Resistance Investigate_Mechanism Investigate Resistance Mechanism Confirm_Resistance->Investigate_Mechanism Cell_Cycle Cell Cycle Analysis: Assess G1 arrest Investigate_Mechanism->Cell_Cycle Western_Blot Western Blot: Check p-Rb, Cyclin E, CDK2 levels Investigate_Mechanism->Western_Blot Sequencing Sequencing: Analyze CDK2 for mutations Investigate_Mechanism->Sequencing Efflux_Assay Drug Efflux Assay: Measure inhibitor retention Investigate_Mechanism->Efflux_Assay Outcome_Rb Rb pathway alteration? Cell_Cycle->Outcome_Rb Outcome_Bypass Bypass pathway activation? Western_Blot->Outcome_Bypass Outcome_Mutation CDK2 mutation? Sequencing->Outcome_Mutation Outcome_Efflux Increased efflux? Efflux_Assay->Outcome_Efflux

Caption: Troubleshooting workflow for investigating CDK2 inhibitor resistance.

CDK2-IN-29 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CDK2 inhibitor, CDK2-IN-29.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[1] By inhibiting the kinase activity of CDK2, this compound prevents the phosphorylation of downstream substrates, such as the Retinoblastoma protein (Rb). This leads to cell cycle arrest in the G1 phase, preventing DNA replication and cell proliferation.

Q2: What are the primary cellular effects of treating cells with this compound?

A2: Treatment of sensitive cell lines with this compound is expected to result in:

  • G1 cell cycle arrest: Cells will accumulate in the G1 phase of the cell cycle.

  • Inhibition of cell proliferation: A decrease in the rate of cell growth and division.

  • Decreased phosphorylation of Rb: Reduced levels of phosphorylated Rb at CDK2-specific sites.

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid. For cell-based assays, it is recommended to prepare a stock solution in an organic solvent such as DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in cell culture-grade DMSO.[2] Store the stock solution at -20°C or -80°C, protected from light and moisture, to ensure stability. Minimize freeze-thaw cycles.

Q4: What is the solubility of this compound in aqueous solutions like cell culture media?

A4: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. To avoid precipitation, it is crucial to first dissolve the compound in DMSO to make a concentrated stock solution and then dilute it to the final desired concentration in pre-warmed cell culture media. The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide representative data for expected outcomes in key experiments.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
CDK296
CDK4360

Table 2: Representative Cell Viability Data (MTT Assay)

Cell Line: OVCAR-3 (Ovarian Cancer, CCNE1-amplified) Treatment Duration: 72 hours

This compound Concentration (nM)% Cell Viability (Normalized to Vehicle Control)
0 (Vehicle)100
1085
5060
10045
50020
100010

Table 3: Representative Cell Cycle Analysis Data (Flow Cytometry)

Cell Line: MCF7 (Breast Cancer) Treatment: 100 nM this compound for 24 hours

Cell Cycle PhaseVehicle Control (%)This compound Treated (%)
G15575
S3015
G2/M1510

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.1 nM to 10 µM.[3] Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phospho-Rb

Objective: To assess the inhibition of CDK2 kinase activity by measuring the phosphorylation of its substrate, Rb.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations (e.g., around the IC50 value) for a specified time (e.g., 24 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C. Use antibodies against total Rb and a housekeeping protein (e.g., GAPDH or β-actin) as controls.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[2]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.[2]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 population and a decrease in the S and G2/M populations indicate a G1 cell cycle arrest.

Visualizations

CDK2 Signaling Pathway

CDK2_Signaling_Pathway cluster_G1 G1 Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE transcribes S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb phosphorylates G1_S_Transition G1/S Transition p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 CDK2_IN_29 This compound CDK2_IN_29->CDK2 inhibits DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Caption: CDK2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_assays Cell-Based Assays cluster_endpoints Endpoints start Start: Treat cells with This compound viability Cell Viability Assay (e.g., MTT) start->viability western Western Blot (p-Rb, total Rb, CDK2) start->western flow Flow Cytometry (Cell Cycle Analysis) start->flow ic50 Determine IC50 viability->ic50 target_engagement Confirm Target Engagement (↓ p-Rb) western->target_engagement phenotype Confirm Phenotype (↑ G1 arrest) flow->phenotype

Caption: General experimental workflow for evaluating the effects of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start No or weak effect of this compound observed q1 Is the compound properly dissolved? start->q1 sol_issue Precipitation observed in media? q1->sol_issue No sol_fix Prepare fresh stock in DMSO. Dilute in pre-warmed media. Keep final DMSO conc. low. q1->sol_fix Yes sol_yes Yes sol_no No sol_issue->sol_fix Yes q2 Is the cell line sensitive to CDK2 inhibition? sol_issue->q2 No sol_issue_yes Yes sol_issue_no No sol_fix->q2 cell_issue Check literature for cell line sensitivity. Consider using a positive control cell line (e.g., CCNE1-amplified). q2->cell_issue No q3 Are the experimental conditions optimal? q2->q3 Yes cell_yes Yes cell_no No cell_issue->q3 exp_issue Optimize concentration and treatment duration. Check antibody performance in Westerns. Ensure proper flow cytometer setup. q3->exp_issue No end Re-evaluate experiment or contact technical support q3->end Yes exp_yes Yes exp_no No exp_issue->end

Caption: Troubleshooting decision tree for experiments with this compound.

References

Refining CDK2-IN-29 treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CDK2-IN-29. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: After treating my cells with this compound, a Western blot shows no decrease in total CDK2 protein levels. Is the compound not working?

A1: This is the expected result. This compound is a kinase inhibitor, not a protein degrader. Its mechanism of action is to bind to the ATP pocket of the CDK2 enzyme, preventing it from phosphorylating its downstream substrates.[1][2][3] It is not designed to cause the degradation of the CDK2 protein. To verify the compound's activity, you should assess downstream markers of CDK2 activity, such as the phosphorylation status of the Retinoblastoma protein (pRb) or analyze the cell cycle distribution.[2]

Q2: What is the optimal treatment duration for this compound to observe cell cycle arrest?

A2: The optimal treatment duration is cell-line dependent and is influenced by the cell doubling time. A time-course experiment is essential to determine the ideal endpoint. Typically, significant effects of CDK2 inhibition on cell cycle distribution can be observed between 24 and 72 hours.[4][5]

  • 24 hours: Often sufficient to detect initial changes in the phosphorylation of CDK2 substrates (e.g., pRb) and an accumulation of cells in the G1 phase.[6]

  • 48 hours: Generally allows for a more pronounced G1 arrest in sensitive cell lines.[7]

  • 72 hours: May be necessary for cell lines with a slower doubling time or to observe maximal effects on cell viability and proliferation.[5]

It is recommended to perform a time-course experiment analyzing cell cycle progression and key protein phosphorylation at 24, 48, and 72 hours to establish the optimal duration for your specific model system.[8]

Q3: How do I determine the most effective concentration of this compound for my experiments?

A3: The optimal concentration is highly dependent on the specific cell line being used. A key factor influencing sensitivity is the genetic background, such as the amplification of Cyclin E1 (CCNE1), a binding partner of CDK2.[5][9] Cells with CCNE1 amplification often show greater dependence on CDK2 for proliferation and are sensitive to lower concentrations of inhibitors.[5]

To determine the optimal concentration, you should perform a dose-response curve, typically ranging from 1 nM to 10 µM, and measure cell viability to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[4][5]

Q4: I am not observing the expected G1 cell cycle arrest after treatment. What are some possible causes?

A4: Several factors could contribute to a lack of G1 arrest:

  • Insufficient Incubation Time: The effects of cell cycle inhibitors may not be apparent at early time points. Ensure you have performed a time-course experiment (e.g., 24, 48, 72 hours).[8]

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit CDK2 in your specific cell line. Refer to dose-response data to choose an appropriate concentration (e.g., at or above the IC50).

  • Cell Line Resistance: The cell line may have intrinsic or acquired resistance to CDK2 inhibition (see Q6).[2]

  • Compound Instability: Ensure the compound has been stored properly and that stock solutions have not undergone excessive freeze-thaw cycles.[2]

Q5: My results with this compound are inconsistent between experiments. What should I check?

A5: Inconsistent results often stem from issues with compound handling and experimental setup:

  • Solubility: this compound, like many kinase inhibitors, is hydrophobic and may have poor solubility in aqueous solutions like cell culture media.[3] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions. Precipitated compound will lower the effective concentration.[2][3]

  • Storage and Stability: Store the compound as recommended, typically at -20°C or -80°C, and protect it from light.[2] It is best practice to aliquot stock solutions to minimize freeze-thaw cycles, which can lead to degradation.[2]

  • Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the experiment. Seeding too sparsely or too densely can affect proliferation rates and drug response.

Q6: Is it possible that my cell line is resistant to this compound?

A6: Yes, resistance is a possibility. Some cell lines may be less dependent on CDK2 for proliferation due to various factors:[2]

  • Compensatory Pathways: Cells can sometimes bypass CDK2 inhibition by upregulating the activity of other CDKs, such as CDK1 or CDK4/6.[10]

  • Genetic Alterations: Mutations in key cell cycle checkpoint proteins, such as the Retinoblastoma (RB) or p53 tumor suppressors, can reduce a cell's reliance on the CDK2 pathway.[2]

  • High p16INK4A Expression: In some contexts, high levels of the CDK inhibitor p16INK4A can make the G1/S transition more dependent on CDK2, suggesting that low p16INK4A could contribute to resistance.[9]

If you suspect resistance, consider testing the inhibitor on a panel of cell lines with known genetic backgrounds to identify sensitive and resistant models.[2]

Data Presentation

Table 1: Representative IC50 Values for Selective CDK2 Inhibitors in Various Cancer Cell Lines. Data derived from studies on selective CDK2 inhibitors and can be used as a starting point for determining the optimal concentration range for this compound.

Cell Line CharacteristicRecommended Concentration Range (IC50)Average IC50
CCNE1 Amplified 10 - 64 nM36 nM
CCNE1 Non-Amplified 159 - 3,560 nM1,435 nM

Table 2: Expected Outcomes of a Time-Course Experiment with this compound in a Sensitive Cell Line. Hypothetical data illustrating expected trends.

Treatment DurationCell Viability (% of Control)G1 Phase Population (%)p-Rb (S807/811) Level (% of Control)
0 Hours (Control) 100%45%100%
24 Hours 85%65%40%
48 Hours 60%75%15%
72 Hours 40%72%<10%

Visualizations

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S G1/S Transition & S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb pRb pRb_E2F->pRb E2F E2F pRb_E2F->E2F pRb->E2F Inhibits p_pRb p-pRb CyclinE Cyclin E E2F->CyclinE Activates Transcription S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb Hyper-phosphorylates p_pRb->E2F Releases DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK2_IN_29 This compound CDK2_IN_29->CyclinE_CDK2 Inhibits

Caption: CDK2 signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_assays 3. Perform Assays at 24, 48, 72h cluster_analysis 4. Data Analysis start Start: Select Sensitive Cell Line seed_cells 1. Seed Cells in Plates start->seed_cells treat_cells 2. Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT, CTG) treat_cells->viability flow Cell Cycle Analysis (Flow Cytometry) treat_cells->flow western Protein Analysis (Western Blot) treat_cells->western ic50 Determine IC50 viability->ic50 cell_cycle Quantify Cell Cycle Phases (%G1, S, G2/M) flow->cell_cycle phospho Quantify p-Rb / total Rb western->phospho end_point Determine Optimal Treatment Duration & Concentration ic50->end_point cell_cycle->end_point phospho->end_point

Caption: Experimental workflow for optimizing this compound treatment duration.

Troubleshooting_Flowchart start Unexpected Result: No G1 Arrest or Low Efficacy q1 Is Compound Handled Correctly? start->q1 s1 Check: - Aliquot stocks - Minimize freeze-thaw - Ensure full dissolution - Store at -20/-80°C q1->s1 No q2 Is Concentration Optimal? q1->q2 Yes a1_yes Yes a1_no No s1->start s2 Perform dose-response (e.g., MTT assay) to find IC50. Treat at ≥ IC50. q2->s2 No q3 Is Treatment Duration Sufficient? q2->q3 Yes a2_yes Yes a2_no No s2->start s3 Perform time-course (24, 48, 72h). Check for late-onset effects. q3->s3 No q4 Is Cell Line Known to be Sensitive? q3->q4 Yes a3_yes Yes a3_no No s3->start s4 Consider cell line resistance. Check for Rb/p53 mutations. Test on a positive control cell line (e.g., CCNE1 amplified). q4->s4 No end Re-evaluate Experiment q4->end Yes a4_yes Yes a4_no No s4->start

Caption: Troubleshooting flowchart for unexpected experimental results.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of this compound.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common concentration range to test is 1 nM to 10 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest dose of the inhibitor.

  • Cell Treatment: Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[5]

Protocol 2: Western Blot for pRb Phosphorylation

This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of Retinoblastoma protein (pRb), a key downstream substrate of CDK2.[5][7]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points (e.g., 24 hours).[6]

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-pRb (e.g., Ser807/811) and total pRb overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phospho-pRb to total pRb indicates effective CDK2 inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

  • Cell Treatment: Treat cells with this compound for a defined period (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Cell Fixation: Wash the cell pellet with cold PBS. While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[4]

  • Cell Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the pellet in PBS containing propidium (B1200493) iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective CDK2 inhibitor should cause an accumulation of cells in the G1 phase.[4]

References

Validation & Comparative

Validating the Inhibitory Effect of CDK2-IN-29: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cyclin-dependent kinase 2 (CDK2) inhibitor, CDK2-IN-29, with other known CDK2 inhibitors. The information presented is supported by experimental data to assist researchers in evaluating its potential for preclinical studies.

Mechanism of Action of CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. In cancer, dysregulation of CDK2 activity is a common event, leading to uncontrolled cell proliferation. CDK2 inhibitors function by binding to the ATP-binding site of the CDK2 enzyme, preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest at the G1/S checkpoint and can also induce apoptosis (programmed cell death), thereby halting the proliferation of cancer cells.[1]

Quantitative Comparison of CDK2 Inhibitors

The inhibitory potency of this compound and a selection of alternative CDK2 inhibitors are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value indicates greater potency.

InhibitorCDK2 IC50 (nM)CDK4 IC50 (nM)Other CDK IC50 (nM)Selectivity Notes
This compound 96[2]360[2]-Moderately selective for CDK2 over CDK4.
Dinaciclib 1-CDK1: 3, CDK5: 1, CDK9: 4Potent pan-CDK inhibitor.
Seliciclib (Roscovitine) 100>100,000CDK1: 2700, CDK7: 500, CDK9: 800Selective for CDKs 1, 2, 7, and 9.
AZD5438 6-CDK1: 16, CDK9: 20Potent inhibitor of CDK1, 2, and 9.
PF-07104091 ---Selective CDK2 inhibitor.
BLU-222 ---Highly selective CDK2 inhibitor.
INX-315 ---Selective CDK2 inhibitor.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against CDK2 using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human CDK2/Cyclin A or E

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add the CDK2/Cyclin complex to the wells.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol describes a method for assessing the antiproliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add cold 10% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining:

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 10 mM Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visualizing the CDK2 Signaling Pathway and Experimental Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition by this compound cluster_Downstream_Effects Downstream Effects of Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_Phase_Genes S-Phase Gene Transcription CyclinE_CDK2->S_Phase_Genes promotes G1_Arrest G1 Cell Cycle Arrest CyclinE_CDK2->G1_Arrest inhibition leads to Apoptosis Apoptosis CyclinE_CDK2->Apoptosis inhibition can induce DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication leads to CDK2_IN_29 This compound CDK2_IN_29->CyclinE_CDK2 inhibits

Caption: CDK2 Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Kinase Reaction cluster_Detection Detection cluster_Analysis Data Analysis A Prepare serial dilutions of this compound C Add inhibitor and master mix to plate A->C B Prepare Kinase/Substrate /ATP master mix B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent (Stop reaction & deplete ATP) D->E F Add Kinase Detection Reagent (Generate luminescence) E->F G Read luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Biochemical Kinase Assay Workflow.

SRB_Assay_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Fix_Stain Fixation & Staining cluster_Wash_Solubilize Washing & Solubilization cluster_Read_Analyze Measurement & Analysis A Seed cells in 96-well plate B Treat with this compound A->B C Fix with TCA B->C D Stain with SRB C->D E Wash to remove unbound dye D->E F Solubilize bound dye with Tris buffer E->F G Read absorbance at 510 nm F->G H Calculate % Growth Inhibition and determine GI50 G->H

Caption: Cell Proliferation (SRB) Assay Workflow.

References

A Comparative Guide to CDK2-IN-29 and Other Preclinical CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S phase transition, making it a compelling target in oncology.[1] The development of potent and selective CDK2 inhibitors is an area of intense research, especially in the context of cancers with aberrations in the Cyclin E (CCNE1) gene and in tumors that have acquired resistance to CDK4/6 inhibitors.[2][3] This guide provides an objective comparison of the preclinical inhibitor CDK2-IN-29 against other notable CDK2 inhibitors, supported by available biochemical and cellular data.

Performance Comparison of CDK2 Inhibitors

The efficacy and potential for off-target effects of a kinase inhibitor are determined by its potency against the intended target and its selectivity over other related kinases. This compound is an inhibitor of cyclin-dependent kinases with an IC50 of 96 nM for CDK2 and 360 nM for CDK4.[4][5] The following tables summarize the available data for this compound and other prominent preclinical and clinical-stage CDK2 inhibitors to provide a clear comparison of their performance.

Table 1: Biochemical Potency and Selectivity of CDK2 Inhibitors

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay. Selectivity is represented as the fold-difference in IC50 for an off-target kinase relative to CDK2 (e.g., IC50 CDK1 / IC50 CDK2); a higher number indicates greater selectivity for CDK2.

InhibitorCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK9 IC50 (nM)Selectivity (CDK1/CDK2)Reference(s)
This compound 96Not Reported360Not ReportedNot Reported[4][5]
INX-315 0.6 (CDK2/CycE1)3013373~50x[6][7][8]
PF-07104091 2.4 (CDK2/CycE1)>240>2400>2400>100x[9][10]
BLU-222 ~1 (Enzymatic)~50>5000>2000~50x[10][11]
Milciclib 45 (CDK2/CycA)398160Not Reported~8.8x[10]
AT-7519 47210100<10~4.5x[10]
NU6102 5250Not ReportedNot Reported50x[12]
Compound 73 4486,000>10,000>10,000~1955x[12][13]
Table 2: Cellular Activity of CDK2 Inhibitors

Cellular IC50 or GI50 values represent the concentration required to inhibit a cellular process (e.g., target engagement, proliferation) by 50%. These values can vary significantly based on the cell line and assay conditions.

InhibitorAssay TypeCell Line(s)Cellular Potency (nM)Key FindingReference(s)
INX-315 NanoBRETHEK2932.3 (CDK2/CycE1)Potent intracellular target engagement.[6][9]
ProliferationOvarian Cancer Panel26 (mean GI50)Active in CCNE1-amplified cells.[6]
PF-07104091 NanoBRETHEK29332 (CDK2/CycE1)Effective intracellular target engagement.[9]
BLU-222 pRb InhibitionOVCAR-317.7Potent inhibition of downstream signaling.[10]
ProliferationPalbociclib-Resistant180 - 1600Active in models of CDK4/6i resistance.[14]

Signaling Pathway and Experimental Workflow

To understand the context of CDK2 inhibition and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and a standard experimental workflow.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate Rb_E2F pRb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->Rb_E2F phosphorylates p16 p16 (INK4a) p16->CyclinD_CDK46 inhibit p21_p27 p21/p27 Rb pRb E2F E2F CyclinE Cyclin E E2F->CyclinE promotes transcription Rb_E2F->Rb releases CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb hyper- phosphorylates G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes p21_p27->CyclinE_CDK2 inhibit DNA_Replication DNA Replication G1_S_Transition->DNA_Replication CyclinA_CDK2 Cyclin A-CDK2 DNA_Replication->CyclinA_CDK2 activates S_Phase_Progression S Phase Progression CyclinA_CDK2->S_Phase_Progression promotes Inhibitor CDK2 Inhibitors (e.g., this compound) Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental_Workflow Start Start: Novel Compound Synthesis Biochem Biochemical Screening: In Vitro Kinase Assay Start->Biochem Potency Determine Biochemical Potency (IC50 vs. CDK2) Biochem->Potency Selectivity Determine Kinase Selectivity (CDK Panel Profiling) Biochem->Selectivity Cellular Cell-Based Assays Potency->Cellular Selectivity->Cellular Prolif Cell Proliferation Assay (e.g., EdU, CellTiter-Glo) Cellular->Prolif Target Target Engagement Assay (e.g., NanoBRET, CETSA) Cellular->Target Downstream Downstream Signaling Analysis (e.g., Western Blot for pRb) Cellular->Downstream InVivo In Vivo Models (e.g., Xenografts) Prolif->InVivo Target->InVivo Downstream->InVivo Efficacy Evaluate Anti-Tumor Efficacy and Tolerability InVivo->Efficacy End Lead Optimization / Preclinical Candidate Efficacy->End

Caption: General experimental workflow for evaluating a CDK2 inhibitor.

Experimental Protocols

To ensure the accurate interpretation and replication of the data presented, this section outlines the detailed methodologies for key experiments cited in the evaluation of CDK2 inhibitors.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol provides a general method for determining the in vitro potency of an inhibitor against a purified CDK2/Cyclin enzyme complex using a luminescence-based ADP detection assay.[15][16]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the kinase activity of recombinant CDK2/Cyclin E1.

  • Materials:

    • Recombinant human CDK2/Cyclin E1 enzyme.

    • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[16][17]

    • ATP and a suitable substrate peptide (e.g., a derivative of Histone H1 or Rb).[15]

    • Test inhibitor (serially diluted in 100% DMSO).

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

    • White, opaque 384-well assay plates.

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., this compound) in DMSO. Further dilute these concentrations in kinase buffer.

    • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[16]

    • Enzyme Addition: Add 2 µL of a working solution of CDK2/Cyclin E1 enzyme in kinase buffer to all wells.

    • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Michaelis constant (Km) for an accurate IC50 determination.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.[10]

Cellular Proliferation Assay (EdU Incorporation)

This protocol describes how to assess the effect of a CDK2 inhibitor on DNA synthesis, a direct measure of cell proliferation, using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) labeling and click chemistry detection.[18][19][20]

  • Objective: To measure the effect of a test compound on the proliferation of a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., OVCAR-3, a CCNE1-amplified ovarian cancer line).

    • Complete cell culture medium.

    • Test inhibitor (dissolved in DMSO).

    • EdU solution (e.g., 10 mM in DMSO).

    • Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS).

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

    • Click chemistry reaction cocktail (containing a fluorescent azide, copper sulfate, and a reducing agent).[21]

    • Nuclear counterstain (e.g., Hoechst 33342).

    • 96-well imaging plates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase during the experiment and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the test inhibitor for a period that covers at least one full cell cycle (e.g., 48-72 hours).

    • EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for 2-4 hours under normal growth conditions.[18]

    • Fixation and Permeabilization: Remove the medium, wash with PBS, and fix the cells with formaldehyde solution for 15 minutes at room temperature. Wash again and then permeabilize with Triton X-100 solution for 20 minutes.[19]

    • Detection: Wash the cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[21]

    • Staining and Imaging: Wash the cells, stain with a nuclear counterstain like Hoechst 33342, and acquire images using a high-content imaging system or fluorescence microscope.

  • Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive nuclei) for each inhibitor concentration. Determine the GI50 value from the dose-response curve.

Intracellular Target Engagement Assay (NanoBRET™)

This protocol provides a general method for quantifying the binding of an inhibitor to CDK2 within living cells.[22][23][24]

  • Objective: To measure the apparent cellular affinity (IC50) of a test compound for CDK2 in live HEK293 cells.

  • Materials:

    • HEK293 cells.

    • CDK2-NanoLuc® Fusion Vector and a Cyclin E1 Expression Vector.

    • Transfection reagent.

    • Opti-MEM® I Reduced Serum Medium.

    • NanoBRET™ Tracer K-10 and Nano-Glo® Substrate.[23]

    • Test inhibitor (serially diluted in DMSO).

    • White 96-well assay plates.

  • Procedure:

    • Transfection: Co-transfect HEK293 cells with the CDK2-NanoLuc® and Cyclin E1 vectors according to the manufacturer's protocol and incubate overnight.

    • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Seed the cells into a 96-well plate.

    • Compound and Tracer Addition: Add the test inhibitor at various concentrations to the wells, followed immediately by the addition of the NanoBRET™ Tracer K-10 at a predetermined final concentration.

    • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Signal Detection: Add the Nano-Glo® Substrate to all wells and read the plate on a luminometer equipped with two filters to measure donor (460nm) and acceptor (618nm) emission simultaneously.

  • Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.[22]

Summary

The available data indicates that this compound is a dual CDK2/4 inhibitor with moderate potency.[4][5] In comparison, newer developmental inhibitors like INX-315 and PF-07104091 exhibit significantly higher biochemical potency for CDK2 (in the sub-nanomolar to low nanomolar range) and demonstrate greater selectivity, particularly over the closely related CDK1.[6][7][9] This high selectivity is a critical goal in modern CDK inhibitor development, as off-target inhibition of CDK1 has been associated with increased toxicity.[25]

While this compound serves as a useful chemical tool, its lower potency and selectivity compared to compounds like INX-315, PF-07104091, and BLU-222 suggest it may be less suitable as a lead candidate for clinical development. The comparative data underscores the progress in the field toward developing highly potent and selective agents that can effectively target CDK2-dependent cancers with a potentially wider therapeutic window. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel CDK2 inhibitors as they emerge.

References

A Comparative Analysis of CDK2-IN-29 and CDK4/6 Inhibitors in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone in the treatment of various malignancies, particularly hormone receptor-positive (HR+) breast cancer. While CDK4/6 inhibitors have seen significant clinical success, the development of novel inhibitors targeting other members of the CDK family, such as CDK2, is a burgeoning area of research aimed at overcoming resistance and expanding therapeutic options. This guide provides a detailed comparison of the investigational CDK2 inhibitor, CDK2-IN-29, and the established class of CDK4/6 inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Distinct but Overlapping Roles in Cell Cycle Control

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] CDKs, in association with their cyclin partners, are the master regulators of this process.

CDK4/6 Inhibitors: This class of drugs, which includes palbociclib, ribociclib, and abemaciclib, primarily targets the CDK4/cyclin D1 and CDK6/cyclin D1 complexes.[1][2] These complexes are crucial for the G1 phase of the cell cycle, where they phosphorylate the retinoblastoma (Rb) protein.[2] Phosphorylation of Rb releases the E2F transcription factor, allowing for the expression of genes necessary for the transition from the G1 to the S phase (DNA synthesis).[1] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to a G1 cell cycle arrest and thereby halting tumor cell proliferation.[2][3] Their efficacy is most pronounced in cancer cells that are dependent on the CDK4/6-cyclin D-Rb pathway for growth.[4]

This compound and CDK2 Inhibition: CDK2 plays a critical role later in the G1 phase and at the G1-S transition. It forms complexes with cyclin E and cyclin A.[5] The CDK2/cyclin E complex further phosphorylates Rb and other substrates to fully commit the cell to DNA replication.[5][6] The CDK2/cyclin A complex is then essential for progression through the S phase.[5] CDK2 inhibitors like this compound, therefore, induce cell cycle arrest primarily at the G1/S checkpoint by preventing the phosphorylation of key substrates required for DNA synthesis.[7]

A key area of interest for CDK2 inhibitors is in overcoming resistance to CDK4/6 inhibitors. In some cancers, resistance emerges through the upregulation of cyclin E, which can activate CDK2 and bypass the G1 block imposed by CDK4/6 inhibition.[8][9] In such cases, the addition of a CDK2 inhibitor can restore cell cycle control.[8]

Signaling Pathway Diagram

CDK_Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F CDK4/6_Inhibitors CDK4/6 Inhibitors CDK4/6_Inhibitors->CDK4/6 inhibits Rb->E2F sequesters Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication promotes CDK2_IN_29 This compound CDK2_IN_29->CDK2 inhibits Growth_Factors Growth Factors Growth_Factors->Cyclin D

Caption: Simplified signaling pathway of cell cycle regulation by CDK4/6 and CDK2.

Preclinical Performance: A Tabular Comparison

Direct comparative preclinical data for "this compound" is not widely available in the public domain. The following table presents a generalized comparison based on the known activities of selective CDK2 inhibitors versus CDK4/6 inhibitors in cancer cell lines.

ParameterCDK2 Inhibitors (Representative)CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib)
Primary Target(s) CDK2/Cyclin E, CDK2/Cyclin ACDK4/Cyclin D, CDK6/Cyclin D
Cell Cycle Arrest G1/S transitionG1 phase
Potency (IC50) Varies by compound and cell line; often in the nanomolar range.Generally in the low nanomolar range for target kinases.[1]
Efficacy as Monotherapy Effective in cancer models with high Cyclin E/CDK2 activity.[7]Highly effective in ER+/HER2- breast cancer and other Rb-positive tumors.[2][4]
Efficacy in Combination Synergistic with CDK4/6 inhibitors in resistant models.[8] Potential synergy with chemotherapy and PARP inhibitors.[10]Standard of care in combination with endocrine therapy for ER+/HER2- breast cancer.[11]
Resistance Mechanisms Alterations in downstream pathways, drug efflux pumps.Rb loss, Cyclin E amplification, activation of bypass signaling pathways.[8][12]

Key Experimental Protocols

The evaluation of CDK inhibitors involves a standard set of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Cell Viability and Proliferation Assays
  • Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a range of concentrations of the CDK inhibitor (e.g., this compound or a CDK4/6 inhibitor) for a specified period (typically 72 hours).

    • Cell viability is assessed using reagents such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.

    • The absorbance or luminescence is read using a plate reader.

    • IC50 values are calculated by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis
  • Objective: To determine the effect of the inhibitor on cell cycle distribution.

  • Methodology:

    • Cells are treated with the inhibitor at a specific concentration (e.g., IC50) for a defined time (e.g., 24-48 hours).

    • Cells are harvested, washed, and fixed in cold ethanol.

    • Fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI) or DAPI.

    • The DNA content of individual cells is measured by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow Start Start Cell_Seeding Seed Cancer Cells Start->Cell_Seeding Inhibitor_Treatment Treat with CDK Inhibitor Cell_Seeding->Inhibitor_Treatment Cell_Harvesting Harvest and Fix Cells Inhibitor_Treatment->Cell_Harvesting Staining Stain with DNA Dye (e.g., PI) Cell_Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for analyzing the effect of CDK inhibitors on the cell cycle.

Western Blotting
  • Objective: To assess the effect of the inhibitor on the phosphorylation status of key cell cycle proteins.

  • Methodology:

    • Cells are treated with the inhibitor as in the cell cycle analysis.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using an assay like the Bradford or BCA assay.

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., Rb, CDK2).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Human cancer cells are injected subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives the CDK inhibitor (e.g., orally or via injection) at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

Conclusion

CDK4/6 inhibitors represent a major advancement in cancer therapy, particularly for HR+ breast cancer, by effectively inducing G1 cell cycle arrest. The investigational CDK2 inhibitor, this compound, and other agents in its class, target a distinct but related node in the cell cycle, the G1/S transition. While direct comparative data for this compound is limited, the rationale for CDK2 inhibition is strong, especially in the context of overcoming acquired resistance to CDK4/6 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with existing treatments. The experimental protocols outlined here provide a standardized framework for the continued evaluation of these promising targeted therapies.

References

A Comparative Guide to the Efficacy of Representative CDK2 Inhibitors Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. While the specific inhibitor CDK2-IN-29 was the initial focus of this guide, a comprehensive survey of publicly available data revealed a scarcity of information on its activity across a broad range of cancer cell lines. To provide a valuable resource for the research community, this guide has been broadened to encompass a comparative analysis of several well-characterized and clinically relevant CDK2 inhibitors. This guide presents a cross-validation of their activity in different cancer cell lines, offering a valuable tool for researchers, scientists, and drug development professionals.

This guide provides a summary of the anti-proliferative activity of selected CDK2 inhibitors, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathway and experimental workflows.

Data Presentation: Comparative Activity of CDK2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several prominent CDK2 inhibitors across a panel of human cancer cell lines. These values, presented in micromolar (µM), indicate the concentration of the inhibitor required to reduce the viability of the cancer cells by 50%. Lower IC50 values are indicative of higher potency.

InhibitorCell LineCancer TypeIC50 (µM)
Dinaciclib U251Glioblastoma0.02[1]
SF295Glioblastoma0.04[1]
T98GGlioblastoma>0.5[1]
Ca9-22Oral Squamous Cell Carcinoma~0.0125-0.025[2]
OECM-1Oral Squamous Cell Carcinoma~0.025[2]
HSC-3Oral Squamous Cell Carcinoma~0.025[2]
Milciclib A2780Ovarian Cancer0.2[3]
HEK-293TEmbryonic Kidney1.5[3]
R-Roscovitine (Seliciclib) OPM-2Multiple Myeloma18.46[4]
MM.1SMultiple Myeloma15-25[5]
U266Multiple Myeloma15-25[5]
Non-small cell lung cancer cell lineNon-small Cell Lung Cancer23.6[4]
CYC065 (Fadraciclib) CCNE1-overexpressing USC cell linesUterine Serous Carcinoma0.124[6]
CCNE1-low expressing USC cell linesUterine Serous Carcinoma0.415[6]
SNS-032 SU-DHL-4Diffuse Large B-cell Lymphoma0.16[7]
OCI-LY-1Diffuse Large B-cell Lymphoma0.16[7]
OCI-LY-19Diffuse Large B-cell Lymphoma0.16[7]
SU-DHL-2Diffuse Large B-cell Lymphoma0.16[7]
MCF-7Breast Cancer0.184[8]
MDA-MB-435Breast Cancer0.1336[8]
AZD5438 MCF-7Breast Cancer0.2[9]
SW620Colorectal Cancer0.3[10]
ARH-77Lymphoma1.7[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for the cross-validation of CDK2 inhibitor activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • CDK2 inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the CDK2 inhibitor in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blotting for CDK2 Pathway Analysis

Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the CDK2 signaling pathway.

Materials:

  • Cancer cells treated with CDK2 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb, anti-Cyclin E, anti-p27, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the CDK2 inhibitor for the desired time and concentrations. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with CDK2 inhibitor

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvest: Treat cells with the CDK2 inhibitor for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F releases CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene CyclinE_Protein Cyclin E CyclinE_Gene->CyclinE_Protein CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Protein->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F hyperphosphorylates G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition CDK2_IN_29 CDK2 Inhibitors CDK2_IN_29->CyclinE_CDK2 inhibits

Caption: The CDK2 signaling pathway in the G1/S phase transition.

Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with CDK2 Inhibitor (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (pRb, Cyclin E, etc.) treatment->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis data_analysis Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) viability_assay->data_analysis western_blot->data_analysis cell_cycle_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for evaluating CDK2 inhibitor activity.

References

Synergistic Effects of CDK2-IN-29: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted cancer therapies remains a significant clinical challenge. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical driver of tumor progression and a key mediator of resistance to several classes of anti-cancer agents. The selective CDK2 inhibitor, CDK2-IN-29, is being investigated for its potential to overcome this resistance and enhance therapeutic efficacy when used in combination with other drugs. This guide provides a comparative overview of the synergistic effects of this compound with various anti-cancer agents, supported by preclinical data and detailed experimental protocols.

Overcoming Resistance to CDK4/6 Inhibition in Breast Cancer

A primary area of investigation for CDK2 inhibitors is in overcoming acquired resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+)/HER2-negative breast cancer. Resistance to CDK4/6 inhibitors is often driven by the upregulation of Cyclin E, which forms a complex with CDK2, thereby bypassing the G1 cell cycle arrest induced by CDK4/6 inhibition.

Quantitative Data: Synergy of CDK2 and CDK4/6 Inhibitors

The following table summarizes the synergistic effects observed when combining a CDK2 inhibitor with a CDK4/6 inhibitor in preclinical models of CDK4/6 inhibitor-resistant breast cancer. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Line/ModelCDK2 InhibitorCDK4/6 InhibitorCombination Index (CI)EffectReference
Palbociclib-Resistant Breast Cancer CellsCDK2 inhibitionPalbociclib< 1Synergistic suppression of proliferation
Palbociclib-Resistant Xenograft ModelCDK2 inhibitionPalbociclibNot specifiedSynergistic suppression of tumor growth
CDK4/6i-Resistant Breast Cancer PDX ModelsBLU-222Palbociclib or RibociclibNot specifiedSignificant antitumor activity and durable tumor regression
Signaling Pathway: CDK2-Mediated Resistance to CDK4/6 Inhibition

The diagram below illustrates the signaling pathway by which CDK2 activation, through Cyclin E overexpression, leads to resistance to CDK4/6 inhibitors and how the combination of a CDK2 inhibitor like this compound can restore cell cycle control.

CDK46_Resistance cluster_0 G1/S Transition Control cluster_1 Resistance Mechanism cluster_2 Combination Therapy CDK46 CDK4/6 pRb pRb CDK46->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F pRb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes CDK2 CDK2 pRb_res pRb CDK2->pRb_res phosphorylates CyclinE Cyclin E (overexpressed) CyclinE->CDK2 activates pRb_res->E2F inhibition bypassed CDK46_inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK46_inhibitor->CDK46 inhibits CDK2_IN_29 This compound CDK2_IN_29->CDK2 inhibits Synergy_Workflow cluster_workflow Synergy Determination Workflow start Seed cancer cells in 96-well plates single_agent Single-agent dose response (this compound and Drug B) start->single_agent ic50 Calculate IC50 values single_agent->ic50 combo_treatment Treat cells with drug combination matrix (fixed or variable ratios) ic50->combo_treatment viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) combo_treatment->viability_assay data_analysis Analyze dose-response data viability_assay->data_analysis ci_calculation Calculate Combination Index (CI) using Chou-Talalay method data_analysis->ci_calculation end Determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) ci_calculation->end

Assessing the In Vivo Specificity of CDK2-IN-29: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and potent chemical probe is paramount for validating novel therapeutic targets. This guide provides an objective comparison of CDK2-IN-29 with newer, more selective alternatives for studying the in vivo role of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.

The dysregulation of CDK2 activity, often driven by the amplification of its binding partner Cyclin E1 (CCNE1), is a known factor in tumorigenesis and a mechanism of resistance to existing therapies like CDK4/6 inhibitors. While early compounds like this compound have been useful, a new generation of highly selective inhibitors has emerged, offering greater precision for in vivo studies and stronger therapeutic potential. This guide assesses the specificity of this compound against these next-generation compounds, providing the data necessary to select the most appropriate tool for research and development.

Overview of this compound

This compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with a reported IC50 of 96 nM. However, it also demonstrates significant activity against CDK4, with an IC50 of 360 nM, indicating a lack of high selectivity. This polypharmacology can complicate the interpretation of in vivo experimental results, as observed effects may not be solely attributable to the inhibition of CDK2. The development of more specific inhibitors has been a significant focus in the field to overcome the limitations of such first-generation compounds.

A New Wave of Selective CDK2 Inhibitors

In recent years, several highly potent and selective CDK2 inhibitors have been developed, with some entering clinical trials. These compounds offer a significant improvement in selectivity over older inhibitors and are crucial tools for dissecting the specific functions of CDK2 in both normal physiology and disease.

Key Alternatives to this compound include:

  • BLU-222 (Certociclib): An investigational, potent, and highly selective oral CDK2 inhibitor that has shown robust anti-tumor activity in preclinical models of CCNE1-high cancers.

  • INX-315: A novel, potent, and highly selective oral inhibitor of CDK2. It has demonstrated activity in models of CCNE1-amplified cancers and CDK4/6 inhibitor-resistant breast cancer.

  • AVZO-021: A potential best-in-class selective CDK2 inhibitor currently in clinical development, showing preliminary clinical activity in patients with HR+/HER2- breast cancer and CCNE1-amplified ovarian cancer.

  • PF-07104091 (Ebvaciclib): A potent and novel CDK2-selective inhibitor that has been investigated in a Phase I trial.

These next-generation inhibitors have been designed to minimize off-target effects, particularly against other CDK family members, which share a high degree of structural similarity in the ATP-binding pocket.

Quantitative Comparison of CDK2 Inhibitor Specificity

The following tables summarize publicly available biochemical data to provide a clear comparison of the potency and selectivity of this compound against more modern alternatives.

Table 1: Biochemical Potency (IC50 in nM) Against Target Kinase

CompoundCDK2/Cyclin E IC50 (nM)
This compound 96
BLU-2220.4
INX-3150.6
PF-06873600 (Ebvaciclib)0.1 (Ki)

Table 2: Kinase Selectivity Profile (IC50 in nM)

CompoundCDK2/Cyclin ECDK4/Cyclin D1CDK1/Cyclin BCDK6/Cyclin D3
This compound 96 360 Not ReportedNot Reported
BLU-2220.411014130
INX-3150.613330338

Note: Data is compiled from different sources and assays; direct comparison should be made with caution. Ki (inhibitor constant) is presented for PF-06873600.

Signaling Pathways and Experimental Workflows

To understand the context of CDK2 inhibition and the methods used for evaluation, the following diagrams illustrate the CDK2 signaling pathway and a typical in vivo experimental workflow.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D CDK4/6 Mitogens->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb P E2F E2F pRb->E2F | CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Transcription CyclinE_CDK2->pRb P (Hyper-P) G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication CDK2_Inhibitor CDK2 Inhibitor (e.g., this compound) CDK2_Inhibitor->CyclinE_CDK2 Inhibition

CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Assessment cluster_analysis Data Analysis Model Select Animal Model (e.g., PDX, CDX with CCNE1 amplification) Dosing Determine Dosing Regimen (PK/PD Studies) Model->Dosing Treatment Administer CDK2 Inhibitor (e.g., this compound vs. Alternative) Dosing->Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Efficacy Assess Anti-Tumor Efficacy (%TGI) Endpoint->Efficacy Biomarker Pharmacodynamic Biomarkers (e.g., pRb Western Blot, Ki-67 IHC from tumor tissue) Endpoint->Biomarker Tolerability Evaluate Tolerability (Body Weight, Clinical Signs) Endpoint->Tolerability

Generalized workflow for in vivo evaluation of CDK2 inhibitors.

Experimental Protocols

To rigorously assess the in vivo specificity and efficacy of a CDK2 inhibitor, a combination of pharmacokinetic, pharmacodynamic, and efficacy studies is required.

1. In Vivo Efficacy Study in Xenograft Models

  • Objective: To determine the anti-tumor activity of the CDK2 inhibitor in a relevant cancer model.

  • Methodology:

    • Cell Line/Model Selection: Utilize human cancer cell lines with known genetic backgrounds, particularly those with CCNE1 amplification (e.g., OVCAR-3 ovarian cancer), implanted as subcutaneous xenografts in immunocompromised mice. Patient-derived xenograft (PDX) models can also be used for higher clinical relevance.

    • Dosing and Administration: Based on prior pharmacokinetic (PK) studies, establish a dose and schedule that achieves target plasma concentrations. Administer the compound (e.g., this compound and a selective alternative) and a vehicle control to randomized cohorts of tumor-bearing animals.

    • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

    • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and harvest tumors for pharmacodynamic analysis.

    • Data Analysis: Calculate Tumor Growth Inhibition (TGI) to compare the efficacy between treatment groups.

2. Pharmacodynamic (PD) Biomarker Analysis

  • Objective: To confirm target engagement and inhibition of the CDK2 pathway in vivo.

  • Methodology:

    • Tissue Collection: Collect tumor tissue from a satellite group of animals at various time points after the final dose.

    • Western Blotting: Prepare protein lysates from tumor samples. Perform western blotting to measure the phosphorylation levels of Retinoblastoma protein (pRb) at CDK2-specific sites (e.g., Thr821/826 or Ser807/811). A reduction in pRb phosphorylation indicates successful inhibition of the CDK2 pathway.

    • Immunohistochemistry (IHC): Fix tumor tissue in formalin and embed in paraffin. Perform IHC staining for markers of proliferation, such as Ki-67, to assess the downstream effect of cell cycle arrest.

3. Kinome Profiling for Specificity

  • Objective: To empirically determine the selectivity of the inhibitor against a broad panel of kinases.

  • Methodology:

    • Assay Format: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a large panel of recombinant human kinases (e.g., >400 kinases).

    • Data Interpretation: The results are typically reported as percent inhibition at a fixed concentration (e.g., 1 µM). Follow-up dose-response curves are generated for any kinases that show significant inhibition to determine IC50 values. This provides a comprehensive, unbiased assessment of the compound's selectivity profile.

Conclusion

While this compound can serve as a tool compound, its utility for in vivo studies aimed at specifically interrogating CDK2 function is limited by its off-target activity on CDK4. For researchers requiring high confidence that observed phenotypes are due to CDK2 inhibition, the use of newer, more potent, and highly selective inhibitors such as BLU-222, INX-315, or AVZO-021 is strongly recommended. The experimental protocols outlined above provide a framework for rigorously validating the in vivo specificity and efficacy of any selected CDK2 inhibitor, ensuring the generation of robust and interpretable data.

Benchmarking CDK2-IN-29: A Comparative Analysis Against Known CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) remain a pivotal target due to their central role in regulating cell cycle progression. The aberrant activity of these kinases is a hallmark of many malignancies, driving uncontrolled cellular proliferation. Among the CDK family, CDK2 has emerged as a significant target, particularly in cancers resistant to CDK4/6 inhibitors. This guide provides a comprehensive comparison of a novel inhibitor, CDK2-IN-29, against established CDK inhibitors: Palbociclib, Ribociclib, Abemaciclib, and Dinaciclib. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear perspective on the biochemical and cellular performance of these compounds.

Mechanism of Action of CDK Inhibitors

Cyclin-dependent kinases are serine/threonine kinases that, when complexed with their cyclin partners, phosphorylate key substrate proteins to drive the cell through the distinct phases of the cell cycle. CDK2, in association with Cyclin E and Cyclin A, is crucial for the G1/S phase transition and the initiation of DNA synthesis. CDK inhibitors exert their anti-cancer effects by binding to the ATP-binding pocket of the CDK enzyme, preventing the phosphorylation of its substrates. This leads to a blockade in cell cycle progression, typically at the G1/S checkpoint, and can ultimately induce apoptosis (programmed cell death). The selectivity of these inhibitors against different CDK family members is a critical determinant of their efficacy and toxicity profiles.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and the benchmark inhibitors against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency.

InhibitorCDK1 (nM)CDK2 (nM)CDK4 (nM)CDK5 (nM)CDK6 (nM)CDK9 (nM)
This compound -96 360---
Palbociclib >10000>1000011-16-
Ribociclib >1000-10-39-
Abemaciclib --2-1057
Dinaciclib 311--4

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used for evaluation, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for characterizing CDK inhibitors.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F pRb p-Rb Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase promotes

Figure 1: Simplified CDK2 Signaling Pathway in G1/S Transition.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Biochemical_Assay In Vitro Kinase Assay (Biochemical Potency - IC50) Start->Biochemical_Assay Cell_Viability Cell-Based Proliferation Assay (Cellular Potency - GI50) Biochemical_Assay->Cell_Viability Lead Compounds Cell_Cycle Cell Cycle Analysis (Mechanism of Action) Cell_Viability->Cell_Cycle Data_Analysis Data Analysis and Comparison Cell_Cycle->Data_Analysis Conclusion Conclusion: Efficacy and Selectivity Profile Data_Analysis->Conclusion

Figure 2: General Experimental Workflow for CDK Inhibitor Evaluation.

Experimental Protocols

The data presented in this guide are typically generated using a combination of in vitro biochemical assays and cell-based assays. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reagents and Materials: Recombinant human CDK/cyclin complexes, kinase-specific peptide substrate (e.g., Histone H1 for CDK2), Adenosine Triphosphate (ATP, including a radiolabeled [γ-³³P]ATP or a non-radiolabeled version for luminescent assays), kinase assay buffer, and the test inhibitor.

  • Procedure:

    • A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer in a 96-well plate.

    • The test inhibitor is serially diluted and added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection:

    • Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP. The radioactivity of the phosphorylated substrate is measured using a scintillation counter.

    • Luminescent Kinase Assay (e.g., Kinase-Glo®): After the kinase reaction, a reagent is added that quantifies the amount of ATP remaining. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the effect of a CDK inhibitor on the metabolic activity and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the CDK inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • MTT/MTS Addition:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The MTT reagent is added to each well and incubated. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. A solubilization solution is then added to dissolve the formazan crystals.

    • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): The MTS reagent is added, and the reduction to a soluble formazan product occurs directly in the culture medium.

  • Data Acquisition: The absorbance of the colored formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The GI50 (concentration for 50% growth inhibition) is calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a CDK inhibitor on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cells are treated with the CDK inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.

  • Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, most commonly Propidium Iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content. Cells in the G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.

A Comparative Guide to Quantitative Target Engagement of CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative target engagement of the cyclin-dependent kinase 2 (CDK2) inhibitor, CDK2-IN-29 , with other notable CDK2 inhibitors. The objective is to present a clear, data-driven analysis to aid in the evaluation and selection of chemical probes and potential therapeutic agents targeting CDK2.

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily at the G1/S phase transition.[1] Its dysregulation is implicated in various cancers, making it a key therapeutic target.[2] Evaluating the direct interaction of an inhibitor with CDK2 within a cellular context is paramount for predicting its efficacy and potential off-target effects. This guide delves into the quantitative metrics of target engagement for this compound and its alternatives, supported by detailed experimental protocols and visual representations of key cellular pathways and workflows.

Quantitative Target Engagement Analysis

The following tables summarize the available quantitative data for this compound and compare it with other well-characterized CDK2 inhibitors: PF-07104091, BLU-222, and INX-315.

Table 1: Biochemical and Cellular Potency of CDK2 Inhibitors

CompoundTargetBiochemical IC50 (nM)Cellular Target Engagement (NanoBRET IC50, nM)Cellular Anti-proliferative GI50 (nM)
This compound CDK296[3]Data not availableData not available
CDK4360[3]Data not availableData not available
PF-07104091 CDK2/Cyclin E1~50-100 fold more potent than CDK1/Cyclin B[4]Data not availableData not available
BLU-222 CDK2/Cyclin E12.6[5]4.2 (pRb T821 phosphorylation)[5]≤200 in sensitive cell lines[6]
CDK1/Cyclin B>230[5]208 (pLamin S22 phosphorylation)[5]
CDK4/Cyclin D1>370[5]Data not available
CDK6/Cyclin D3>270[5]Data not available
INX-315 CDK2/Cyclin E10.6[7]2.3[8]Data not available
CDK1/Cyclin B1Data not available374[8]
CDK9/Cyclin T1Data not available2,950[8]

Table 2: Kinase Selectivity Profile

CompoundKinome Scan AssaySelectivity Score (S(10) at 3 µM)Notes
This compound Data not availableData not available
PF-07104091 Data not availableData not available
BLU-222 KINOMEscan0.045[6]Indicates high selectivity, with a low number of off-target kinases inhibited.
INX-315 Data not availableData not available

Signaling Pathways and Experimental Workflows

To understand the context of CDK2 inhibition and the methods used to quantify it, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE upregulates S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->Rb hyper-phosphorylates CDK2_IN_29 This compound CDK2_IN_29->CDK2_CyclinE inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental_Workflows cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_NanoBRET NanoBRET Target Engagement Assay CETSA_1 Treat cells with CDK2 inhibitor or vehicle CETSA_2 Heat cells across a temperature gradient CETSA_1->CETSA_2 CETSA_3 Lyse cells and separate soluble/aggregated proteins CETSA_2->CETSA_3 CETSA_4 Quantify soluble CDK2 (e.g., Western Blot) CETSA_3->CETSA_4 CETSA_5 Determine thermal shift (ΔTm) CETSA_4->CETSA_5 NanoBRET_1 Transfect cells with NanoLuc-CDK2 fusion NanoBRET_2 Add cell-permeable fluorescent tracer NanoBRET_1->NanoBRET_2 NanoBRET_3 Add CDK2 inhibitor (competitive binding) NanoBRET_2->NanoBRET_3 NanoBRET_4 Measure BRET signal NanoBRET_3->NanoBRET_4 NanoBRET_5 Calculate IC50 NanoBRET_4->NanoBRET_5

Caption: Key experimental workflows for measuring target engagement.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of target engagement data. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50) in a purified system.

  • Reagents and Materials: Recombinant CDK2/Cyclin E, kinase buffer, ATP, substrate (e.g., Histone H1), test inhibitor, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate, combine the CDK2/Cyclin E enzyme, the inhibitor, and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30 minutes).[9]

    • Stop the reaction and measure the remaining kinase activity using a detection reagent that quantifies ADP production.[10]

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[11]

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures.[12]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[12]

  • Detection: Quantify the amount of soluble CDK2 in the supernatant at each temperature using methods like Western blotting or mass spectrometry.[13]

  • Data Analysis: Plot the amount of soluble CDK2 against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This assay quantifies inhibitor binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[14]

  • Cell Preparation: Transfect cells with a vector expressing CDK2 fused to NanoLuc® luciferase.[15]

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of CDK2.[16]

  • Inhibitor Treatment: Add the test inhibitor, which will compete with the tracer for binding to CDK2.[14]

  • BRET Measurement: Measure the BRET signal. The binding of the fluorescent tracer in proximity to the NanoLuc® enzyme results in energy transfer, which is disrupted by the competitive inhibitor.[17]

  • Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration is used to determine the cellular IC50 value.

Conclusion

The quantitative analysis of target engagement is a cornerstone of modern drug discovery. While this compound shows inhibitory activity against CDK2 in biochemical assays, a comprehensive understanding of its cellular target engagement and selectivity requires further investigation using techniques such as CETSA and NanoBRET, and broad kinome screening. In contrast, inhibitors like BLU-222 and INX-315 have more extensive public data demonstrating potent and selective cellular engagement of CDK2. This guide highlights the importance of utilizing a multi-assay approach to robustly characterize the interaction of an inhibitor with its intended target in a physiologically relevant context. Researchers are encouraged to generate and report these quantitative metrics to facilitate the objective comparison and selection of high-quality chemical probes for advancing our understanding of CDK2 biology and developing novel therapeutics.

References

A Comparative Analysis of CDK2-IN-29 and Ribociclib: Targeting the Cell Cycle in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone for treating various malignancies by arresting the cell cycle. This guide provides a comparative overview of Ribociclib, an established CDK4/6 inhibitor, and CDK2-IN-29, a representative of the next wave of investigational CDK2 inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, preclinical data, and the experimental protocols used for their evaluation.

Introduction to Cell Cycle Regulation and CDK Inhibition

The cell cycle is a fundamental process that governs cell proliferation, with its progression tightly regulated by a family of serine/threonine kinases known as CDKs and their regulatory partners, cyclins. Dysregulation of the CDK-cyclin axis is a hallmark of cancer, leading to uncontrolled cell division.[1] Ribociclib (Kisqali®), a selective inhibitor of CDK4 and CDK6, has been successfully integrated into the clinical management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2] More recently, a new frontier in CDK inhibition has focused on CDK2, which plays a crucial role in the G1/S phase transition and is implicated in resistance to CDK4/6 inhibitors.[3] this compound represents an investigational molecule within this emerging class of CDK2 inhibitors.

Mechanism of Action: Distinct but Complementary Roles

Ribociclib exerts its therapeutic effect by selectively targeting the CDK4/6-cyclin D complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[2] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 arrest.[4]

On the other hand, CDK2 inhibitors like this compound target a different, albeit related, node in the cell cycle machinery. CDK2 forms complexes primarily with cyclin E and cyclin A, which are also essential for the G1/S transition and for progression through the S phase.[5] Inhibition of CDK2 is being explored as a strategy to overcome both intrinsic and acquired resistance to CDK4/6 inhibitors, as elevated cyclin E-CDK2 activity can bypass the G1 arrest induced by drugs like Ribociclib.[3]

CDK_Inhibitor_MoA cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK46_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK46_Cyclin_D CDK46 CDK4/6 CDK46->CDK46_Cyclin_D Rb Rb CDK46_Cyclin_D->Rb phosphorylates CDK2_Cyclin_E CDK2-Cyclin E Complex CDK46_Cyclin_D->CDK2_Cyclin_E leads to activation of E2F E2F Rb->E2F sequesters G1_S_Transition_Genes G1/S Transition Gene Expression E2F->G1_S_Transition_Genes activates Cyclin_E Cyclin E G1_S_Transition_Genes->Cyclin_E Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E S_Phase_Progression S Phase Progression CDK2_Cyclin_E->S_Phase_Progression promotes Ribociclib Ribociclib Ribociclib->CDK46 inhibits CDK2_IN_29 CDK2_IN_29 CDK2_IN_29->CDK2 inhibits

Figure 1: Simplified signaling pathway of CDK4/6 and CDK2 inhibition.

Comparative Performance Data

While extensive clinical data is available for Ribociclib, data for this compound is limited to preclinical findings. The following tables summarize the available quantitative data for both compounds.

Table 1: Biochemical Potency

CompoundTargetIC50Reference
Ribociclib CDK4/Cyclin D110 nM[6]
CDK6/Cyclin D339 nM[6]
This compound CDK296 nM[7]
CDK4360 nM[7]

Table 2: Cellular Activity

CompoundCell LineAssayEndpointValueReference
Ribociclib Neuroblastoma PanelGrowth InhibitionMean GI50307 nM[8]
RCC Cell LinesProliferationIC50 Range76 - 280 nM[9]
This compound Not AvailableNot AvailableNot AvailableNot AvailableN/A

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of kinase inhibitors. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Objective: To measure the IC50 value of this compound and Ribociclib against their respective target kinases.

Materials:

  • Purified recombinant CDK2/Cyclin A2 and CDK4/Cyclin D1 enzyme systems.

  • Kinase substrate (e.g., a peptide derived from Rb).

  • ATP.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (this compound, Ribociclib) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit.

  • 96-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds or vehicle control (DMSO) to the wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase activity relative to the vehicle control and plot against the compound concentration to determine the IC50 value using non-linear regression.[10]

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors Start->Prepare_Reagents Plate_Setup Add Kinase, Substrate, and Buffer to Plate Prepare_Reagents->Plate_Setup Add_Inhibitor Add Inhibitor or Vehicle Control Plate_Setup->Add_Inhibitor Pre_Incubate Pre-incubate (15-30 min) Add_Inhibitor->Pre_Incubate Start_Reaction Initiate Reaction with ATP Pre_Incubate->Start_Reaction Incubate Incubate at 30°C (60 min) Start_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Objective: To determine the GI50 or IC50 of this compound and Ribociclib in relevant cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the existing medium with the medium containing the test compounds or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).[11]

  • Assess cell viability using a chosen reagent according to the manufacturer's instructions. For an MTT assay, this involves adding MTT solution, incubating, and then solubilizing the formazan (B1609692) crystals with DMSO before reading the absorbance.[12]

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Cell Cycle Analysis

This assay determines the effect of a compound on the distribution of cells in different phases of the cell cycle.

Objective: To confirm the mechanism of action of this compound and Ribociclib by observing cell cycle arrest.

Materials:

  • Cancer cell lines.

  • 6-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 70% ethanol (B145695) (ice-cold).

  • Propidium iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the test compounds at concentrations around their IC50 for a specified time (e.g., 24 hours).[13]

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with PBS and fix them by resuspending in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[14]

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[14]

Conclusion and Future Directions

Ribociclib is a well-characterized and clinically validated CDK4/6 inhibitor that has significantly improved outcomes for patients with HR+/HER2- breast cancer. Its mechanism of action, centered on inducing G1 cell cycle arrest, is well-understood.

The development of CDK2 inhibitors, exemplified by molecules like this compound, represents a rational and promising strategy to address the challenge of resistance to CDK4/6 inhibition. Preclinical data for various CDK2 inhibitors suggest that they can effectively induce cell cycle arrest and may have synergistic effects when combined with CDK4/6 inhibitors.[3]

Further preclinical evaluation of this compound, including comprehensive kinase profiling, cellular activity in a panel of cancer cell lines (particularly those with Cyclin E amplification), and in vivo efficacy studies, is necessary to fully understand its therapeutic potential. The direct comparison with established drugs like Ribociclib will be crucial in defining the future role of CDK2 inhibitors in cancer therapy, both as monotherapies and in combination regimens. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Verifying the On-Target Effects of CDK2-IN-29: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the CDK2 inhibitor, CDK2-IN-29, alongside other known CDK2 inhibitors. Due to the limited publicly available data for this compound, this guide also includes data for well-characterized alternative compounds to offer a broader context for its on-target effects. Detailed experimental methodologies for key assays are provided to support the interpretation of the presented data.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its activity is crucial for the initiation of DNA replication. Dysregulation of the CDK2 pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. CDK2 inhibitors are being developed to block the uncontrolled cell proliferation driven by aberrant CDK2 activity. Verifying the on-target effects of these inhibitors is a critical step in their preclinical and clinical development.

Comparative Analysis of CDK2 Inhibitors

Quantitative data for this compound is limited in the public domain. The following tables summarize the available biochemical potency data for this compound and compare it with other notable CDK2 inhibitors.

Table 1: Biochemical Potency of this compound

CompoundTargetIC50 (nM)
This compound (Compound 13q)CDK296[1]
CDK4360[1]

Table 2: Comparative Biochemical Potency of Selected CDK2 Inhibitors

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)
This compound 96[1]Not Available360[1]Not AvailableNot Available
Milciclib (PHA-848125) 45659018030
AZD5438 1425>1000>100020
PF-07104091 <115>1000>100012
BLU-222 3.91000>10000>10000>10000

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Methodologies

Detailed protocols for key experiments used to verify the on-target effects of CDK2 inhibitors are outlined below. These represent standard methodologies in the field.

Biochemical Kinase Assay

Purpose: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified CDK2/cyclin complexes.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the CDK2/cyclin kinase. The amount of phosphorylated substrate is then quantified, typically using methods like radioactivity, fluorescence, or luminescence.

Protocol:

  • Reaction Setup: In a microplate well, combine the purified recombinant CDK2/cyclin E or CDK2/cyclin A enzyme, a specific substrate (e.g., a peptide derived from Histone H1 or Rb protein), and the test inhibitor (this compound or other compounds) at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: Quantify the amount of phosphorylated substrate. For example, in a luminescence-based assay (e.g., ADP-Glo™), the amount of ADP produced is measured, which is directly proportional to the kinase activity[2].

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Western Blot Analysis of Phospho-Retinoblastoma (pRb)

Purpose: To assess the inhibition of CDK2 activity in a cellular context by measuring the phosphorylation of its key downstream substrate, the Retinoblastoma protein (Rb).

Principle: Cells are treated with the CDK2 inhibitor, and the levels of phosphorylated Rb (pRb) at specific CDK2-target sites (e.g., Ser807/811) are measured by Western blotting using phospho-specific antibodies.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells known to have active CDK2 (e.g., MCF-7 breast cancer cells) and treat them with varying concentrations of the CDK2 inhibitor for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Rb or a housekeeping protein like β-actin[3][4][5][6].

Cell Cycle Analysis by Flow Cytometry

Purpose: To determine the effect of CDK2 inhibition on cell cycle progression. Inhibition of CDK2 is expected to cause a G1 phase arrest.

Principle: Cells are treated with the inhibitor, and their DNA content is stained with a fluorescent dye (e.g., propidium (B1200493) iodide). The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the CDK2 inhibitor at different concentrations for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye like propidium iodide (PI) and RNase A (to prevent staining of RNA)[7][8][9].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content. Software is used to quantify the percentage of cells in each phase[10][11].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CDK2 signaling pathway and a general workflow for evaluating CDK2 inhibitors.

CDK2_Signaling_Pathway cluster_G1 G1 Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates Transcription CyclinA Cyclin A E2F->CyclinA Upregulates Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes S_Phase S Phase Progression CDK2->S_Phase Promotes CyclinA->CDK2 Binds & Activates CDK2_IN_29 This compound CDK2_IN_29->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow start Start: Compound of Interest (e.g., this compound) biochem_assay Biochemical Kinase Assay (IC50 Determination) start->biochem_assay cell_based_assays Cell-Based Assays biochem_assay->cell_based_assays selectivity Kinase Selectivity Profiling biochem_assay->selectivity western_blot Western Blot for pRb cell_based_assays->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based_assays->cell_cycle in_vivo In Vivo Efficacy Studies western_blot->in_vivo cell_cycle->in_vivo selectivity->in_vivo

Caption: General experimental workflow for evaluating CDK2 inhibitors.

Conclusion

This compound demonstrates inhibitory activity against CDK2 and, to a lesser extent, CDK4 in biochemical assays. However, a comprehensive public dataset for this compound is not available, which limits a thorough comparison with other well-documented CDK2 inhibitors. The provided experimental protocols offer a framework for researchers to independently verify the on-target effects of this compound and other novel inhibitors. Further studies, including cellular assays for pRb inhibition, cell cycle analysis, and broad kinase selectivity profiling, are necessary to fully characterize the on-target efficacy and specificity of this compound.

References

Comparative Analysis of CDK2-IN-29 and Abemaciclib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of CDK2-IN-29, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), and Abemaciclib (B560072), a clinically approved dual inhibitor of CDK4 and CDK6. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the biochemical and cellular activities of these two cell cycle inhibitors, supported by experimental data and detailed methodologies.

Introduction and Rationale

The cell division cycle is a fundamental process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, making them attractive targets for cancer therapy. The G1/S transition is a critical checkpoint controlled primarily by two families of CDKs: CDK4/6-cyclin D and CDK2-cyclin E.

  • Abemaciclib (Verzenio®) is an orally available, potent, and selective inhibitor of CDK4 and CDK6. It is approved for the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer. By inhibiting CDK4/6, Abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), arresting cells in the G1 phase of the cell cycle.[1][2]

  • This compound is a research compound identified as a selective inhibitor of CDK2.[3] The CDK2-cyclin E complex acts downstream of CDK4/6 to further phosphorylate Rb and is essential for the initiation of DNA replication.[4] Inhibition of CDK2 is a therapeutic strategy being explored for various cancers, particularly those that have developed resistance to CDK4/6 inhibitors through mechanisms involving cyclin E amplification.[5]

This guide compares these two molecules to highlight the distinct and overlapping pharmacological profiles of targeting different key regulators of the G1/S checkpoint.

Mechanism of Action: Regulating the G1/S Transition

The primary mechanism for both inhibitors involves modulating the CDK-Rb-E2F pathway, which governs the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.

  • Mitogenic Signals: Growth factors activate signaling pathways that lead to the expression of D-type cyclins.

  • CDK4/6 Activation: Cyclin D binds to and activates CDK4 and CDK6.

  • Initial Rb Phosphorylation: The active CDK4/6-cyclin D complex initiates the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb).[6]

  • E2F Release & Cyclin E Expression: Phosphorylated Rb begins to dissociate from the E2F transcription factor, allowing E2F to activate the transcription of genes required for S-phase entry, including Cyclin E.

  • CDK2 Activation: Cyclin E binds to and activates CDK2. The CDK2-cyclin E complex then hyper-phosphorylates Rb, leading to the full release of E2F and an irreversible commitment to cell division.[4]

Abemaciclib primarily targets step 3, while this compound targets step 5. Interestingly, Abemaciclib has been shown to inhibit CDK2 at higher concentrations, suggesting a broader mechanism than other CDK4/6 inhibitors.[6]

G1_S_Transition_Pathway cluster_inhibitors Inhibitors cluster_pathway Cell Cycle Pathway Abemaciclib Abemaciclib CDK46_CyclinD CDK4/6-Cyclin D (Active) Abemaciclib->CDK46_CyclinD CDK2_CyclinE CDK2-Cyclin E (Active) Abemaciclib->CDK2_CyclinE Secondary Target CDK2_IN_29 This compound CDK2_IN_29->CDK2_CyclinE Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD->CDK46_CyclinD Binds & Activates CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex (Growth Suppressed) CDK46_CyclinD->Rb_E2F Phosphorylates (p) pRb_E2F pRb + E2F (Growth Promoted) Rb_E2F->pRb_E2F Releases CyclinE Cyclin E pRb_E2F->CyclinE Upregulates S_Phase S-Phase Entry (DNA Replication) pRb_E2F->S_Phase Drives CyclinE->CDK2_CyclinE Binds & Activates CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->pRb_E2F Hyper-phosphorylates (pp)

Figure 1: Simplified G1/S checkpoint signaling pathway indicating the primary targets of Abemaciclib and this compound.

Data Presentation: Biochemical and Cellular Profiles

Quantitative data from biochemical and cellular assays are summarized below to highlight the potency and selectivity of each inhibitor.

Table 1: Comparative Biochemical Selectivity Profile

This table presents the half-maximal inhibitory concentrations (IC50) of each compound against various cyclin-dependent kinases. Lower values indicate higher potency.

Kinase TargetThis compound IC50 (nM)Abemaciclib IC50 (nM)Primary Target Class
CDK2 96[3]~100-300 ¹[6]CDK2 Inhibitor
CDK4 360[3]2[2]CDK4/6 Inhibitor
CDK6 Data not available10[2]CDK4/6 Inhibitor
CDK1 Data not availableData varies ²Off-target
CDK9 Data not available~50-60[2][7]Off-target

¹ Abemaciclib's activity against CDK2 is observed at higher concentrations than its primary CDK4/6 targets.[6] ² Abemaciclib's potency against CDK1 is significantly lower than against CDK4/6.[2]

Table 2: Comparative Cellular Proliferation Activity

This table shows the IC50 values for the inhibition of cell proliferation in representative cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Abemaciclib IC50 (µM)Notes
MCF-7 Breast (HR+)Data not available~0.178[7]CDK4/6 dependent, sensitive to Abemaciclib.
MDA-MB-231 Breast (TNBC)Data not available~0.8[7]Rb-proficient, shows moderate sensitivity.
OVCAR-3 Ovarian (CCNE1 amp)Data not availableData variesHigh Cyclin E1 expression may confer resistance to CDK4/6 inhibitors but sensitivity to CDK2 inhibitors.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for replication and validation of findings.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity.[9][10]

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin E) and its specific substrate (e.g., a peptide derived from Rb).

  • Test inhibitors (this compound, Abemaciclib) dissolved in DMSO.

  • ATP at a concentration near its Km for the specific kinase.

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Perform a serial dilution of the test inhibitors in DMSO to create a 10-point concentration curve.

  • Reaction Setup: In each well of the 384-well plate, add:

    • Kinase enzyme diluted in assay buffer.

    • Test inhibitor at various concentrations (final DMSO concentration should be ≤1%).

  • Initiation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at room temperature.

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 30-40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using no-enzyme (100% inhibition) and DMSO-only (0% inhibition) controls. Plot the percentage of inhibition against the log of inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12]

Objective: To determine the IC50 value of an inhibitor on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7).

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Test inhibitors dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well tissue culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a period corresponding to several cell doublings (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a media-only control. Normalize the results to the vehicle-treated cells (100% viability) and calculate the percentage of viability for each inhibitor concentration. Plot the results to determine the IC50 value.

Protocol 3: Western Blot for Target Engagement (pRb)

This technique is used to detect the phosphorylation status of a target protein (Rb) to confirm the inhibitor's mechanism of action within the cell.[13][14][15]

Objective: To assess the inhibition of Rb phosphorylation at specific sites following treatment with a CDK inhibitor.

Materials:

  • Cell line and culture reagents.

  • Test inhibitors.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811 for CDK4), anti-total-Rb, anti-Actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., CCD camera).

Procedure:

  • Cell Treatment & Lysis: Culture cells and treat with the inhibitor for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize samples to equal protein amounts (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pRb) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity. The signal for phospho-Rb should be normalized to total Rb or a loading control like Actin to determine the degree of inhibition.

Experimental_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow start Obtain Inhibitor (this compound / Abemaciclib) biochem Step 1: Biochemical Assay (e.g., ADP-Glo) Determine Target Potency (IC50) start->biochem cellular Step 2: Cellular Proliferation Assay (e.g., MTT) Determine Anti-proliferative Effect (IC50) biochem->cellular Proceed if potent mechanistic Step 3: Mechanistic Assay (e.g., Western Blot) Confirm Target Engagement (e.g., ↓pRb) cellular->mechanistic Proceed if active end Comparative Analysis & Further Studies mechanistic->end

Figure 2: A typical experimental workflow for the initial characterization of a kinase inhibitor.

Summary and Conclusion

This guide provides a comparative overview of this compound and Abemaciclib, two inhibitors targeting critical nodes of the cell cycle machinery.

  • Abemaciclib is a potent, clinically validated CDK4/6 inhibitor with a well-defined efficacy and safety profile. Its broader kinase activity, including inhibition of CDK2 and CDK9 at higher concentrations, distinguishes it from other CDK4/6 inhibitors and may contribute to its single-agent activity.[2][16]

  • This compound is a research tool compound that demonstrates preferential, albeit not exclusive, inhibition of CDK2 over CDK4 .[3] Such a tool is valuable for investigating the specific biological roles of CDK2 and for exploring therapeutic strategies in contexts where CDK2 activity is a primary driver of proliferation, such as in cancers that have acquired resistance to CDK4/6 inhibitors via Cyclin E amplification.

The choice between these inhibitors depends on the research question. Abemaciclib is the standard for studying the effects of potent CDK4/6 inhibition in relevant preclinical and clinical models. This compound serves as a representative tool for dissecting the distinct functions of CDK2, a target of continued high interest in oncology drug discovery. The provided protocols offer a robust framework for researchers to independently validate and expand upon these findings.

References

Evaluating the Therapeutic Potential of CDK2-IN-29: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclin-dependent kinase 2 (CDK2) inhibitor, CDK2-IN-29, in the context of other emerging CDK2 inhibitors. While comprehensive in vivo efficacy and toxicity data for this compound are not publicly available, this document aims to evaluate its therapeutic potential by comparing its known in vitro activity with the preclinical and clinical profiles of other selective CDK2 inhibitors. This analysis will offer valuable insights for researchers and drug developers in the field of oncology and cell cycle-targeted therapies.

Introduction to CDK2 Inhibition in Cancer Therapy

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of the CDK2 signaling pathway is a common feature in many cancers, often associated with tumor growth and resistance to therapy, making it a compelling target for cancer treatment.[2][3] The development of selective CDK2 inhibitors has gained significant momentum, with several candidates advancing into clinical trials. These inhibitors have shown promise, especially in cancers with cyclin E (CCNE1) amplification, a known driver of CDK2 hyperactivation.[4]

In Vitro Potency of this compound

This compound (also known as Compound 13q) has demonstrated inhibitory activity against CDK2 and, to a lesser extent, CDK4 in biochemical assays.[5] The 50% inhibitory concentrations (IC50) are summarized in the table below.

CompoundTargetIC50 (nM)
This compound CDK2 96
CDK4 360

Table 1: In Vitro Potency of this compound. This table summarizes the reported IC50 values of this compound against its primary and secondary targets.[5]

Comparative Analysis with Other CDK2 Inhibitors

To contextualize the potential of this compound, it is essential to compare its profile with that of other CDK2 inhibitors for which more extensive data is available. This section provides a comparative overview of preclinical efficacy and clinical safety data for selected CDK2 inhibitors.

Preclinical Efficacy of CDK2 Inhibitors

Preclinical studies in various cancer models have demonstrated the anti-tumor activity of selective CDK2 inhibitors, particularly in tumors with CCNE1 amplification.

CompoundCancer ModelDosingEfficacy
AZD8421 Ovarian Cancer PDX (CCNE1 amplified)150 mg/kg, twice daily19% tumor regression
Incyte Compound [I] Ovarian Cancer Xenograft (OVCAR3, CCNE1 amplified)30 mg/kg, once daily38% tumor growth inhibition
Homoharringtonine (HHT) Leukemia XenograftNot specifiedSignificantly longer survival than vehicle

Table 2: Preclinical Efficacy of Selected CDK2 Inhibitors. This table presents a summary of the in vivo anti-tumor activity of different CDK2 inhibitors in preclinical cancer models.[2][6][7]

Clinical Safety and Tolerability of CDK2 Inhibitors

Several CDK2 inhibitors have advanced to clinical trials, providing valuable data on their safety and tolerability in patients with advanced cancers. The most common adverse events are generally manageable and include gastrointestinal issues and fatigue.[3][8]

CompoundPhase I Dose EscalationMaximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D)Common Treatment-Emergent Adverse Events (TEAEs)Dose-Limiting Toxicities (DLTs)
BLU-222 27 patients with advanced solid tumorsDose escalation ongoingNausea (33%), Vomiting (22%), Anemia (22%), Diarrhea (22%), Fatigue (18%)Grade 3 Nausea, Grade 3 Blurred Vision/Photophobia
PF-07104091 35 patients with advanced or metastatic cancersNot yet reachedNausea, Diarrhea, Vomiting, Fatigue, Photophobia, HypokalemiaGrade 3 Nausea, Grade 3 Blurred Vision
Palbociclib (PD 0332991) (CDK4/6 Inhibitor) 41 patients with advanced solid tumors125 mg once dailyFatigue, Nausea, Diarrhea, Neutropenia, Anemia, LeukopeniaNeutropenia

Table 3: Clinical Safety Profile of Selected CDK Inhibitors. This table summarizes the safety and tolerability data from Phase I clinical trials of CDK2 and CDK4/6 inhibitors.[4][8][9]

Experimental Protocols

The evaluation of a kinase inhibitor's therapeutic index relies on standardized in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase activity (IC50).

Protocol:

  • Reagents and Materials: Recombinant CDK2/cyclin E kinase, kinase buffer, ATP, substrate peptide (e.g., a histone H1-derived peptide), test inhibitor (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate, add the kinase, the substrate peptide, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell viability (GI50).

Protocol:

  • Cell Lines: Use cancer cell lines with known genetic backgrounds, such as those with and without CCNE1 amplification (e.g., OVCAR3 and ES-2 ovarian cancer cell lines, respectively).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test inhibitor.

    • Incubate for a period of time (e.g., 72 hours).

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an inhibitor in an animal model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Procedure:

    • Implant human cancer cells (e.g., OVCAR3) subcutaneously into the flanks of the mice.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) or tumor regression for the treatment groups compared to the control group.

    • Monitor for any signs of toxicity, such as weight loss or changes in behavior.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Model: Typically conducted in rodents (e.g., mice or rats).

  • Procedure:

    • Administer escalating doses of the test inhibitor to different groups of animals.

    • Observe the animals for a set period for signs of toxicity, including mortality, weight loss, clinical signs of distress, and changes in hematological and clinical chemistry parameters.

  • Data Analysis:

    • The MTD is defined as the dose level just below the dose that causes dose-limiting toxicities (DLTs), such as significant weight loss, severe clinical signs, or mortality.

Visualizing the CDK2 Signaling Pathway and Experimental Workflows

Signaling Pathway

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK Cyclin_D Cyclin D Ras_MAPK->Cyclin_D CDK46 CDK4/6 Cyclin_D->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK46 p21_p27->CDK2 CDK2_IN_29 This compound CDK2_IN_29->CDK2

Caption: The CDK2 signaling pathway in cell cycle progression.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Proliferation Cell-Based Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Proliferation MTD_Study Maximum Tolerated Dose (MTD) Study in Rodents Cell_Proliferation->MTD_Study Xenograft_Study Tumor Xenograft Efficacy Study (Tumor Growth Inhibition) MTD_Study->Xenograft_Study Therapeutic_Index Therapeutic Index Evaluation Xenograft_Study->Therapeutic_Index

Caption: Workflow for evaluating the therapeutic index of a kinase inhibitor.

Conclusion and Future Directions

This compound exhibits promising in vitro potency against CDK2. However, a comprehensive evaluation of its therapeutic index requires further investigation into its in vivo efficacy and toxicity. The comparative data from other clinical-stage CDK2 inhibitors, such as BLU-222 and PF-07104091, highlight a favorable safety profile for this class of drugs, with manageable toxicities. Future studies on this compound should focus on establishing its preclinical efficacy in relevant cancer models, determining its maximum tolerated dose, and characterizing its pharmacokinetic and pharmacodynamic properties. These studies will be crucial in determining its potential as a viable clinical candidate for the treatment of CDK2-dependent cancers.

References

Safety Operating Guide

Safe Disposal of CDK2-IN-29: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling CDK2-IN-29 are tasked with the critical responsibility of ensuring its proper disposal to maintain a safe laboratory environment and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available. In the absence of a specific SDS for this compound, the compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Quantitative Data and Storage Conditions

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following table summarizes key chemical data and recommended storage conditions.

PropertyValue
Molecular Formula C24H31N5O2
Molecular Weight 421.54 g/mol
CAS Number 247149-58-2
Appearance Solid powder
Storage Temperature Store powder at -20°C for up to 3 years.
Solution Storage Store solutions at -80°C for up to 6 months, or -20°C for 1 month.

Note: Data is based on supplier information. Always refer to the Certificate of Analysis for specific lot details.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash receptacles.[1]

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, spatulas), in a designated "Hazardous Waste" container.

    • Liquid Waste: Dispose of solutions containing this compound and contaminated solvents in a separate, compatible "Hazardous Liquid Waste" container.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

    • Contaminated Labware: Non-sharp contaminated items such as pipette tips, gloves, and bench paper should be collected in a labeled, sealed bag or container for hazardous waste.

  • Containerization:

    • Use only approved, chemical-resistant containers with secure, leak-proof lids for waste collection.[2]

    • Ensure containers are compatible with the waste being collected (e.g., do not store organic solvent waste in a container susceptible to degradation).

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • All hazardous waste containers must be clearly and accurately labeled.[3] The label should include:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "this compound".

      • The accumulation start date (the date the first waste was added to the container).[5]

      • An indication of the hazards (e.g., "Toxic," "Handle with Care").

      • The name and contact information of the generating laboratory or principal investigator.

  • Waste Storage:

    • Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA should be away from general traffic and incompatible materials to prevent accidental spills or reactions.[6]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams (Solid, Liquid, Sharps, Labware) B->C D Place in Designated, Compatible Hazardous Waste Containers C->D E Label Container: 'Hazardous Waste', Chemical Name, Date, PI Information D->E F Store in Secure Satellite Accumulation Area (SAA) E->F G Contact EHS for Waste Pickup F->G H Complete Waste Manifest/Documentation G->H I Proper Disposal by EHS H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.